molecular formula C13H27N3O2 B594436 tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate CAS No. 1313712-68-3

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Katalognummer: B594436
CAS-Nummer: 1313712-68-3
Molekulargewicht: 257.378
InChI-Schlüssel: HAEMTQZTYRRCLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is a chemical building block of interest in pharmaceutical research and development. It features a piperazine ring, a common structural motif in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard protecting group used to temporarily mask the secondary amines of piperazine during multi-step synthetic processes, improving reaction selectivity and the handling properties of intermediate compounds . Compounds containing the piperazine scaffold are extensively investigated for their potential biological activity. Recent research highlights the significance of piperazine derivatives in drug discovery, particularly for targeting infectious diseases. For instance, piperazine-based fragments have been identified as promising starting points for developing inhibitors of the enzyme trypanothione reductase, a target for anti-leishmaniasis drugs . Furthermore, piperazine carbamate derivatives are the subject of active research, as evidenced by patents detailing their synthesis and use . This combination of a protected piperazine headgroup and a carbamate-linked alkyl chain makes this compound a versatile intermediate. Researchers can employ it in the synthesis of more complex molecules, such as potential pharmacologically active agents, through further functional group transformations. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed hazard information.

Eigenschaften

IUPAC Name

tert-butyl N-methyl-N-(3-piperazin-1-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)8-5-9-16-10-6-14-7-11-16/h14H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEMTQZTYRRCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679959
Record name tert-Butyl methyl[3-(piperazin-1-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-68-3
Record name Carbamic acid, N-methyl-N-[3-(1-piperazinyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl methyl[3-(piperazin-1-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" CAS number 874831-60-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate (CAS 874831-60-4): A Key Bifunctional Linker in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate, a versatile chemical intermediate playing a crucial role in contemporary pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, properties, handling, and strategic applications, particularly its function as a bifunctional linker in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).

Core Identity and Strategic Importance

tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate (CAS: 874831-60-4) is a bespoke chemical entity designed for multistep organic synthesis. Its structure is strategically divided into three key components:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine. This allows for selective reactions at the other end of the molecule. The Boc group is stable under a wide range of conditions but can be removed cleanly under acidic conditions, unmasking the amine for subsequent conjugation.

  • A Flexible Propyl Chain: The three-carbon alkyl chain provides conformational flexibility, a critical attribute for linkers used in complex biological systems where precise spatial orientation between two binding partners is required.

  • An Unsubstituted Piperazine Ring: This heterocycle features two nitrogen atoms. The tertiary amine within the ring provides a nucleophilic center for alkylation or acylation, while the secondary amine offers another reactive site. The piperazine moiety is a common scaffold in medicinal chemistry, often used to improve solubility, cell permeability, and pharmacokinetic properties of a final drug candidate.[1][2]

This trifecta of functionalities makes it an invaluable building block, particularly in constructing molecules designed to bridge two distinct proteins or moieties.

Compound Identification
ParameterValue
CAS Number 874831-60-4
IUPAC Name tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate[3]
Synonyms (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER[4]
Chemical Formula C₁₂H₂₅N₃O₂
Molecular Weight 243.35 g/mol
InChI Key RYXOGEGCRBIYKR-UHFFFAOYSA-N[3]

Physicochemical Properties and Handling

Understanding the physical properties and safety profile is paramount for the effective and safe use of this reagent in a laboratory setting.[5]

Physical & Chemical Data
PropertyValue / DescriptionSource
Appearance Colorless to light yellow liquid or solid/semi-solid[3][5][6]
Boiling Point 372.4 ± 27.0 °C at 760 mmHg[5]
Flash Point 179 °C[5]
Purity Typically ≥97% or 98%[3][7]
Storage Conditions Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere.[3]
Chemical Stability Stable under recommended storage conditions.[5][8]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[8]
Safety & Hazard Profile

This compound is classified as hazardous and must be handled with appropriate precautions.[3][5]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation.

Protocol 1: Standard Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][8]

  • Spill Response: In case of a spill, evacuate the area. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors or dust.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Synthesis and Quality Control

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs its application. A logical and common synthetic route involves the selective Boc-protection of a diamine precursor.

Proposed Synthetic Workflow

The most direct synthesis involves the reaction of 1-(3-aminopropyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) .

  • Rationale for Reagent Selection:

    • 1-(3-aminopropyl)piperazine: This precursor provides the core piperazine-propyl-amine backbone.

    • Boc₂O: This is the standard reagent for introducing the Boc protecting group. It is highly effective and byproducts (t-butanol and CO₂) are volatile and easily removed.

    • Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without interfering with the reaction.

    • Base (Optional): A non-nucleophilic base like triethylamine (TEA) may be added to scavenge the acid byproduct, although the reaction can often proceed without it, as the piperazine starting material is itself basic. The primary amine is significantly more nucleophilic than the secondary amine of the piperazine, allowing for high selectivity under controlled conditions (e.g., low temperature).

Protocol 2: Synthesis of tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate

  • Preparation: To a solution of 1-(3-aminopropyl)piperazine (1 equivalent) in DCM, cooled to 0 °C in an ice bath, add di-tert-butyl dicarbonate (1.05 equivalents) dropwise or portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water or brine to remove any water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product SM 1-(3-aminopropyl)piperazine Reaction Reaction (DCM, 0°C to RT) SM->Reaction Boc Boc Anhydride (Boc₂O) Boc->Reaction Workup Aqueous Workup Reaction->Workup 1. Concentrate 2. Extract Purify Column Chromatography Workup->Purify Crude Product Product tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate (CAS 874831-60-4) Purify->Product >97% Purity

Sources

A Technical Guide to the Strategic Application of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate, a molecule of significant interest in contemporary medicinal chemistry. Rather than possessing a direct pharmacological mechanism of action, this compound serves as a critical structural unit and versatile synthetic intermediate. We will explore its pivotal role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a foundational scaffold for the design of potent enzyme inhibitors. This guide will elucidate the underlying chemical principles and biological contexts that define its utility, offering researchers and drug development professionals a comprehensive understanding of its application.

Introduction: A Molecule Defined by its Potential

In the landscape of drug discovery, not all molecules of value are therapeutic agents themselves. A significant class of compounds, known as building blocks or scaffolds, provide the structural foundation for creating novel therapeutics. tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate falls squarely into this category. Its chemical architecture, featuring a piperazine ring, a carbamate group, and a propyl linker, offers a unique combination of properties that medicinal chemists leverage to address complex biological targets. The piperazine moiety, a common feature in many pharmacologically active compounds, provides a key interaction point, while the carbamate and tert-butyl groups offer opportunities for synthetic modification and modulation of physicochemical properties.[1][2] This guide will delve into the two primary applications of this compound that underscore its importance in modern pharmacology.

Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

One of the most innovative applications of tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate is as a linker for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The mechanism is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the proteasome, a cellular machine responsible for protein catabolism.

The linker, for which tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate serves as a precursor, is a critical determinant of PROTAC efficacy. Its length, rigidity, and chemical composition influence the geometry of the ternary complex and, consequently, the efficiency of ubiquitination and degradation.

Workflow for PROTAC Synthesis Utilizing the Subject Compound

The synthesis of a PROTAC using this piperazine-containing linker typically involves a multi-step process. The following is a generalized experimental workflow:

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (containing a carboxylic acid or other reactive handle) and tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate in a suitable aprotic solvent (e.g., DMF, DCM).

    • Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting intermediate by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., DCM).

    • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the reaction for the removal of the tert-butoxycarbonyl (Boc) protecting group.

    • Remove the solvent and excess acid under reduced pressure to yield the deprotected linker-E3 ligase ligand conjugate.

  • Coupling to Target Protein Ligand:

    • Dissolve the deprotected intermediate and the target protein ligand (with a compatible reactive group) in an appropriate solvent.

    • Employ a suitable coupling strategy (e.g., amide bond formation, click chemistry) to conjugate the two components.

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

A Privileged Scaffold for Endocannabinoid Hydrolase Inhibitors

The piperazine carbamate scaffold is recognized as a "privileged" structure in medicinal chemistry for its ability to inhibit endocannabinoid hydrolases, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[5][6] These enzymes are responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide, respectively.

Mechanism of Action: Covalent Inhibition

Piperazine carbamates act as covalent inhibitors of MAGL and FAAH.[5] These enzymes belong to the serine hydrolase superfamily, which utilize a catalytic triad (serine, histidine, aspartate/glutamate) to hydrolyze their substrates. The carbamate moiety of the inhibitor is attacked by the catalytic serine residue in the enzyme's active site. This forms a stable, carbamoylated enzyme intermediate, rendering the enzyme inactive. The selectivity of these inhibitors for MAGL versus FAAH can be tuned by modifying the substituents on the piperazine ring.[5]

Caption: Covalent inhibition of a serine hydrolase.

Data on Piperazine Carbamate Inhibitors

The following table summarizes representative data for the inhibitory activity of piperazine carbamate-based compounds against MAGL and FAAH.

CompoundTarget(s)IC50 (nM)Reference
JZL184MAGL8[5]
PF-3845FAAH7[5]
Dual InhibitorMAGL/FAAHVaries[6]
Experimental Protocol: Enzyme Inhibition Assay

To assess the inhibitory potential of novel compounds based on the tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate scaffold, a standard enzyme inhibition assay can be performed.

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of recombinant human MAGL or FAAH enzyme and a suitable fluorogenic substrate (e.g., 4-methylumbelliferyl acetate for general hydrolase activity).

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to buffer.

    • Add the diluted test compound and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Physicochemical Properties and Synthetic Considerations

The tert-butyl and methyl groups on the carbamate nitrogen, along with the piperazine ring, influence the compound's solubility, stability, and reactivity. The Boc group provides a convenient protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The piperazine ring itself is a weak base.[2] These properties make it a versatile building block in a variety of synthetic routes.

Conclusion

tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate is a prime example of a molecule whose value lies not in its own biological activity, but in the potential it unlocks for creating sophisticated therapeutic agents. Its application as a linker in PROTACs and as a scaffold for enzyme inhibitors places it at the forefront of modern drug discovery. A thorough understanding of its chemical properties and the mechanisms of the molecules it helps to create is essential for researchers and scientists working to develop the next generation of targeted therapies.

References

  • Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 131(48), 17728–17739. [Link]

  • Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6596-6606. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

  • Pharmacology of Piperazine. (2024, September 30). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate as a PROTAC Linker: From Rational Design to Cellular Validation

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The PROTAC Revolution: A Paradigm Shift in Therapeutics

The landscape of modern pharmacology is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to embrace event-driven pharmacology.[1] At the forefront of this evolution are Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics that co-opt the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[2] Unlike conventional small-molecule inhibitors that require sustained binding to a protein's active site, PROTACs act catalytically, with a single molecule capable of triggering the degradation of multiple target protein molecules.[2][3] This approach not only offers the potential for more potent and sustained pharmacological effects but also dramatically expands the "druggable" proteome to include proteins previously considered intractable, such as scaffolding proteins and transcription factors.[3][4]

PROTACs are heterobifunctional molecules composed of three distinct components: a "warhead" ligand that binds the target Protein of Interest (POI), an E3 ligase ligand that recruits a component of the ubiquitin-proteasome system (UPS), and a chemical linker that connects the two.[3][5] The PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and an E3 ligase.[6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to initiate another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub Ubiquitin Transfer Ternary->Ub Induces Ub_POI Ubiquitinated POI Ub->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation caption Fig 1: The PROTAC Catalytic Cycle.

Fig 1: The PROTAC Catalytic Cycle.

Section 2: The Linker as a Keystone: Beyond a Passive Tether

In the early stages of PROTAC development, the linker was often viewed as a simple, passive tether whose primary role was to connect the two ligands. However, extensive research has revealed that the linker is a critical determinant of a PROTAC's biological activity, influencing everything from ternary complex formation to physicochemical properties.[8][9] The composition, length, rigidity, and attachment points of the linker are all crucial parameters that must be optimized to develop an effective protein degrader.[5][][11] Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating alkynes, triazoles, and saturated heterocycles.[8][]

The transition from flexible to more rigid linkers represents a key strategy in modern PROTAC design. While flexible linkers can allow for easier formation of the ternary complex, they often come at the cost of high conformational entropy and potential metabolic liabilities.[] Rigid linkers, conversely, can pre-organize the PROTAC into a conformation that is favorable for productive ternary complex formation, which is essential for efficient ubiquitination and subsequent degradation.[13][14]

Section 3: The Piperazine Advantage: Engineering Superior PROTACs

Among the various rigid linker motifs, the piperazine ring has emerged as a privileged scaffold in PROTAC design.[14] This six-membered heterocycle, containing two nitrogen atoms in opposite positions, offers a unique combination of structural and chemical properties that address several key challenges in PROTAC development.

  • Conformational Rigidity: The piperazine ring introduces a degree of conformational constraint that reduces the entropic penalty of forming the ternary complex, potentially leading to more potent degraders.[13][14] This rigidity helps to define the spatial orientation between the warhead and the E3 ligand.[13]

  • Enhanced Aqueous Solubility: A common hurdle for large, lipophilic PROTAC molecules is poor solubility. The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the molecule's polarity and aqueous solubility.[13][15][16] This is a significant advantage for improving the overall drug-like properties of the PROTAC.

  • Tunable Physicochemical Properties: The basicity (pKa) of the piperazine nitrogens is highly sensitive to the nature of the nearby chemical groups.[7][][15][16] For instance, attaching an electron-withdrawing group like an acetyl group to one nitrogen can significantly lower the pKa of the other.[7][16] This allows medicinal chemists to fine-tune the protonation state of the PROTAC, which can impact its solubility, cell permeability, and pharmacokinetic profile.[15][16]

  • Versatile Synthetic Handle: Piperazine is a common building block in medicinal chemistry, providing a versatile handle for the modular synthesis of PROTAC libraries.[13]

Section 4: Featured Linker: tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

The specific linker, tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate , represents a strategic building block for constructing piperazine-containing PROTACs. It incorporates the beneficial piperazine core along with a propyl chain and a Boc-protected amine, making it a valuable intermediate for further chemical elaboration. This linker has been identified as a component for the synthesis of the PROTAC degrader TrimTAC1.[17][18]

Chemical Structure:

  • IUPAC Name: tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate

  • CAS Number: 874831-60-4[18]

Protocol 1: Representative Synthesis of a Piperazine-Containing Linker Intermediate

Causality Behind the Protocol: This protocol outlines a representative, two-step synthesis for a core structure analogous to the topic linker. The goal is to create a differentially protected piperazine derivative that can be sequentially coupled to a POI ligand and an E3 ligase ligand. The use of a Boc protecting group on one nitrogen and leaving the other free for reaction is a common and effective strategy in PROTAC synthesis.[19] This modular approach allows for the rapid generation of PROTAC libraries for optimization.[20]

Materials:

  • 1-Boc-piperazine

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Step 1: N-Alkylation of 1-Boc-piperazine

    • Rationale: This step selectively alkylates the unprotected secondary amine of 1-Boc-piperazine with a bifunctional propyl chain. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.

    • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq).

    • Stir the reaction mixture at 60 °C for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate.

  • Step 2: Conversion to Azide and Staudinger Reduction (Illustrative for Amine Formation)

    • Rationale: This two-part step converts the terminal chloride to an amine, which is a common attachment point for coupling to a POI or E3 ligand via an amide bond. First, a nucleophilic substitution with sodium azide introduces the azide group. Then, a Staudinger reduction using triphenylphosphine and water efficiently and mildly converts the azide to a primary amine, which can then be further functionalized. This two-step process is a classic method for this transformation.

    • Dissolve the product from Step 1 (1.0 eq) in DMF and add sodium azide (1.5 eq).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude azide intermediate.

    • Dissolve the crude azide in a mixture of THF and water (e.g., 9:1 v/v).

    • Add triphenylphosphine (1.2 eq) and stir at room temperature for 8 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to yield the final amine-functionalized linker building block. This product can then be used in subsequent coupling reactions.

Section 5: The PROTAC Development & Validation Workflow

The development of a potent and selective PROTAC is an iterative process that involves cycles of design, synthesis, and biological evaluation.[21][22] A systematic workflow is essential to guide the optimization of the warhead, linker, and E3 ligase ligand to achieve the desired degradation profile.

PROTAC_Workflow cluster_workflow PROTAC Development & Validation Design 1. Design & Synthesis (Select POI Ligand, E3 Ligand, Linker) Binding 2. Binary Binding Assays (SPR, FP, CETSA) Design->Binding Ternary 3. Ternary Complex Formation (TR-FRET, NanoBRET) Binding->Ternary Degradation 4. Protein Degradation Assay (Western Blot, ICW) Ternary->Degradation Cellular 5. Cellular Activity Assays (Viability, Apoptosis) Degradation->Cellular Optimization Iterative Optimization (Modify Linker/Ligands) Degradation->Optimization No/Poor Degradation Lead Lead PROTAC Cellular->Lead Potent & Selective Optimization->Design caption Fig 2: Iterative Workflow for PROTAC Development.

Fig 2: Iterative Workflow for PROTAC Development.

Section 6: Core Experimental Protocols for PROTAC Characterization

Validating the activity of a newly synthesized PROTAC requires a suite of robust functional assays.[23] Each assay interrogates a specific step in the PROTAC's mechanism of action, from initial target engagement to the ultimate downstream cellular effects.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Causality Behind the Protocol: The formation of a stable ternary complex is the cornerstone of PROTAC efficacy and is often more predictive of degradation potency than binary binding affinities alone.[24][25] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful, homogeneous (no-wash) method to quantify this interaction in solution. It relies on the proximity-dependent energy transfer between a donor fluorophore on one protein (e.g., E3 ligase) and an acceptor fluorophore on the other (e.g., POI) when brought together by the PROTAC.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., biotinylated VHL or CRBN)

  • Terbium-cryptate labeled anti-His antibody (Donor)

  • Streptavidin-d2 (Acceptor)

  • Assay buffer (e.g., PBS, 0.1% BSA)

  • PROTAC compounds dissolved in DMSO

  • Low-volume 384-well assay plates

  • TR-FRET-capable plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of POI, E3 ligase, antibodies, and PROTACs in assay buffer. Create a serial dilution of the PROTAC compounds.

  • Assay Plate Setup:

    • Add 5 µL of the PROTAC serial dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a pre-mixed solution containing the POI and the Terbium-labeled anti-His antibody.

    • Add 5 µL of a pre-mixed solution containing the biotinylated E3 ligase and Streptavidin-d2.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal) * 10,000. Plot the ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex affinity (Kd) and cooperativity.

Protocol 3: Target Protein Degradation Assay (In-Cell Western)

Causality Behind the Protocol: The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein. While traditional Western blotting is the gold standard, the In-Cell Western (ICW) assay offers a higher-throughput, plate-based immunofluorescent method to quantify protein levels directly in fixed cells.[26] This makes it ideal for generating dose-response curves to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), which are essential for structure-activity relationship (SAR) studies during PROTAC optimization.[26]

Materials:

  • Adherent cell line expressing the POI

  • Cell culture medium and supplements

  • PROTAC compounds

  • 96-well clear-bottom black plates

  • Formaldehyde solution (for fixing)

  • Triton X-100 (for permeabilization)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., anti-Actin or anti-Tubulin)

  • IRDye-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Near-infrared imaging system (e.g., LI-COR Odyssey)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of PROTAC compounds for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.

  • Fixing and Permeabilization:

    • Remove the treatment media and wash the cells with PBS.

    • Fix the cells with a formaldehyde solution for 20 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Staining:

    • Wash the cells and add blocking buffer for 90 minutes.

    • Incubate with a cocktail of the two primary antibodies (anti-POI and anti-loading control) overnight at 4°C.

    • Wash the cells extensively.

    • Incubate with a cocktail of the two corresponding secondary antibodies (each with a different fluorescent dye) for 60 minutes, protected from light.

  • Imaging and Analysis:

    • Wash the cells a final time and allow them to dry.

    • Scan the plate using a near-infrared imager at two wavelengths (e.g., 700 nm and 800 nm).

    • Quantify the fluorescence intensity for both the POI and the loading control in each well. Normalize the POI signal to the loading control signal.

    • Plot the normalized POI levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

PROTAC CompoundLinker ModificationDC₅₀ (nM)Dₘₐₓ (%)
Lead-01 (3-(piperazin-1-yl)propyl) 25 92%
Lead-02(2-(piperazin-1-yl)ethyl)8575%
Lead-03PEG315060%
ControlInactive Warhead>10,000<10%
Table 1: Representative Data from an In-Cell Western Degradation Assay.
Protocol 4: Cellular Viability Assay

Causality Behind the Protocol: After confirming target degradation, it is crucial to assess the downstream functional consequences. A cellular viability assay (e.g., using CellTiter-Glo) determines whether the degradation of the target protein leads to the desired biological outcome, such as growth inhibition or death of cancer cells.[27] This assay measures ATP levels as an indicator of metabolically active, viable cells, providing a robust readout of the PROTAC's anti-proliferative effects.

Materials:

  • Cells and materials for culture and treatment as in Protocol 3.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Opaque-walled 96-well plates suitable for luminescence.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with a serial dilution of PROTACs for an extended period (e.g., 72 hours) to allow for phenotypic changes.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO vehicle control (representing 100% viability). Plot the percent viability against the PROTAC concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 7: Conclusion & Future Outlook

The linker is an indispensable component of a PROTAC, and its rational design is paramount to achieving potent and selective protein degradation. The incorporation of rigid, functional motifs like piperazine has become a cornerstone of modern PROTAC design. The specific building block, tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate , exemplifies this strategy, offering a pre-organized, solubilizing, and synthetically tractable core for PROTAC construction. By leveraging the unique advantages of the piperazine ring and employing a systematic workflow of robust biochemical and cellular assays, researchers can efficiently navigate the complex optimization process. This approach accelerates the development of next-generation protein degraders, bringing this transformative therapeutic modality closer to tackling a wide array of human diseases.

Section 8: References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. ()

  • Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. ()

  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design - Benchchem. ()

  • Proteolysis targeting chimera - Wikipedia. ([Link])

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. ([Link])

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. ([Link])

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ([Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ([Link])

  • The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. ([Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ([Link])

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. ([Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. ([Link])

  • Cellular Assays for characterization of PROTAC activity and... - ResearchGate. ([Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. ([Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - ResearchGate. ([Link])

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. ([Link])

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. ([Link])

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. ([Link])

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. ([Link])

  • Current strategies for the design of PROTAC linkers: a critical review. ([Link])

  • Methods to accelerate PROTAC drug discovery - PMC - NIH. ([Link])

  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation - Biopharma Group. ([Link])

  • Flowchart for PROTAC discovery. Computational approaches can predict... - ResearchGate. ([Link])

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments. ([Link])

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. ([Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ([Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. ([Link])

  • Streamlined Set-up and Access to Multiple Read-out Options for Research in Oncology - LabOnline. ([Link])

  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. ([Link])

  • WO2016149401A2 - Piperazine carbamates and methods of making and using same. ()

Sources

An In-depth Technical Guide to tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the nuanced roles of its constituent moieties—the piperazine ring, the carbamate group, and the critical N-methyl substituent—to build a foundational understanding of its chemical behavior and biological potential. This guide proposes a detailed, rational synthetic pathway to the core molecule, addressing the absence of a direct published protocol. A significant portion of this whitepaper is dedicated to the exploration of its structural analogs and derivatives, with a critical analysis of their structure-activity relationships (SAR). Furthermore, we provide detailed, field-proven experimental protocols for the synthesis and analytical characterization of these compounds, equipping researchers with the practical knowledge required for their own investigations. Visualizations in the form of diagrams are provided to clarify reaction pathways and structural relationships. This guide aims to be an essential resource for scientists engaged in the discovery and development of novel therapeutics centered around the versatile piperazine scaffold.

The Core Molecule: Deconstructing tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

The title compound is a multifaceted molecule, with each structural component contributing to its overall physicochemical and pharmacological properties. A thorough understanding of these individual contributions is paramount for the rational design of its analogs and derivatives.

  • The Piperazine Moiety: A Privileged Scaffold. The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1] Its two nitrogen atoms, positioned at the 1 and 4 positions, offer a unique combination of properties. They can act as hydrogen bond acceptors and, when protonated under physiological conditions, as hydrogen bond donors, facilitating interactions with biological targets.[2] The piperazine ring also imparts a degree of conformational rigidity and favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3]

  • The Carbamate Group: A Versatile Modulator. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. In the context of the title compound, the carbamate functionality can serve multiple purposes. It can act as a protecting group during multi-step syntheses, and its presence can also modulate the lipophilicity and metabolic stability of the molecule. The bulky tert-butyl group can influence the compound's interaction with target proteins.[4]

  • The N-Methyl Substituent: A Subtle but Significant Influencer. The methylation of one of the nitrogen atoms in the piperazine ring is a critical modification. The N-methyl group can enhance the lipophilicity and steric bulk of the molecule, which can, in turn, influence its binding affinity and selectivity for specific biological targets.[5] Furthermore, N-methylation can impact the pKa of the adjacent nitrogen, altering its ionization state at physiological pH and thereby affecting its interaction with receptors and enzymes. For instance, in a study on N-methyl-piperazine chalcones, methylation was found to significantly improve acetylcholinesterase (AChE) inhibitory potency, while slightly decreasing monoamine oxidase-B (MAO-B) inhibition.[5]

Navigating the Synthetic Landscape: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-methyl group and the Boc-protected aminopropyl sidechain from the piperazine core.

G Target tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate Intermediate1 tert-butyl (3-(piperazin-1-yl)propyl)carbamate Target->Intermediate1 N-Methylation Intermediate2 1-(3-Aminopropyl)piperazine Intermediate1->Intermediate2 Boc Protection StartingMaterial1 Piperazine Intermediate2->StartingMaterial1 Alkylation StartingMaterial2 3-Chloropropanenitrile Intermediate2->StartingMaterial2 Reduction StartingMaterial3 Di-tert-butyl dicarbonate (Boc)2O StartingMaterial4 Formaldehyde/Formic Acid (Eschweiler-Clarke) G cluster_0 Step 1: Synthesis of 3-(Piperazin-1-yl)propan-1-amine cluster_1 Step 2: Boc Protection cluster_2 Step 3: N-Methylation Piperazine Piperazine 3-(Piperazin-1-yl)propanenitrile 3-(Piperazin-1-yl)propanenitrile Piperazine->3-(Piperazin-1-yl)propanenitrile + Acrylonitrile 3-(Piperazin-1-yl)propan-1-amine 3-(Piperazin-1-yl)propan-1-amine 3-(Piperazin-1-yl)propanenitrile->3-(Piperazin-1-yl)propan-1-amine Reduction (e.g., H2/Raney Ni) tert-butyl (3-(piperazin-1-yl)propyl)carbamate tert-butyl (3-(piperazin-1-yl)propyl)carbamate 3-(Piperazin-1-yl)propan-1-amine->tert-butyl (3-(piperazin-1-yl)propyl)carbamate + (Boc)2O tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate tert-butyl (3-(piperazin-1-yl)propyl)carbamate->tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate Eschweiler-Clarke Reaction

Sources

A Technical Guide to the Safe Handling and Application of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development and Chemical Synthesis Professionals

Introduction and Compound Profile

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate (CAS No. 874831-60-4) is a bifunctional linker molecule increasingly utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure, incorporating a Boc-protected carbamate and a reactive piperazine moiety, makes it a valuable building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] As a key component in PROTACs like TrimTAC1, it serves to connect a target protein binder to an E3 ligase ligand, facilitating targeted protein degradation.[3][4]

Given its role in advanced drug discovery workflows, a comprehensive understanding of its chemical hazards and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of its safety profile, risk mitigation strategies, and emergency procedures tailored for research and development environments.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 874831-60-4[5]
Molecular Formula C₁₂H₂₅N₃O₂[6]
IUPAC Name tert-butyl 3-(1-piperazinyl)propylcarbamate[6]
Physical Form Solid or semi-solid[6]
Stability Stable under recommended storage conditions[5]

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity through multiple exposure routes as well as irritation to the skin, eyes, and respiratory system.[5] A summary of its GHS classification is provided below.

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementImplication for Researchers
Acute Toxicity, Oral4H302: Harmful if swallowedAccidental ingestion can cause adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited.[5]
Acute Toxicity, Dermal4H312: Harmful in contact with skinThe compound can be absorbed through the skin, necessitating the use of appropriate gloves and lab coats.[5]
Skin Irritation2H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Prolonged exposure should be avoided.[5]
Serious Eye Irritation2AH319: Causes serious eye irritationAccidental splashes can cause significant, potentially painful eye irritation. Eye protection is mandatory.[5]
Acute Toxicity, Inhalation4H332: Harmful if inhaledInhaling dust or aerosols can be harmful. All work with the solid compound must be done in a ventilated enclosure.[5]
STOT - Single Exposure3H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract, leading to coughing or shortness of breath.[5]

The signal word for this chemical is "Warning" .[5][6] The combination of these hazards requires a multi-faceted approach to risk mitigation, prioritizing the avoidance of direct contact, ingestion, and inhalation.

cluster_0 Risk Mitigation Hierarchy Elimination Elimination / Substitution Not feasible for this specific linker Engineering Engineering Controls Chemical Fume Hood Local Exhaust Ventilation Elimination->Engineering Most Effective Administrative Administrative Controls Standard Operating Procedures (SOPs) Mandatory Training Restricted Access Areas Engineering->Administrative PPE Personal Protective Equipment (PPE) Nitrile Gloves Safety Goggles / Face Shield Chemical-Resistant Lab Coat Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating chemical exposure risks.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the most effective way to prevent exposure.

Engineering Controls: The First Line of Defense

Due to the compound's classification as harmful if inhaled and a respiratory irritant (H332, H335), all manipulations that could generate dust or aerosols must be conducted within a certified engineering control system.[5]

  • Chemical Fume Hood: All weighing of the solid material and preparation of stock solutions must be performed in a chemical fume hood with a verified face velocity.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors or dust.[5]

  • Safety Stations: An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is required at all times when handling this compound to prevent dermal and eye exposure.[5]

Table 3: Recommended Personal Protective Equipment (PPE)

TaskRequired PPERationale
Weighing Solid Nitrile Gloves, Safety Goggles, Face Shield, Chemical-Resistant Lab Coat, (Optional: Arm Sleeves)Provides maximum protection against inhalation of fine particulates and accidental skin/eye contact.
Preparing Solutions Nitrile Gloves, Safety Goggles, Chemical-Resistant Lab CoatProtects against splashes of the dissolved compound and solvent.
General Handling Nitrile Gloves, Safety Goggles, Lab CoatStandard level of protection for handling closed containers or working with dilute solutions.
Step-by-Step Handling Protocol: Weighing and Solubilization
  • Preparation: Don all required PPE as specified in Table 3. Designate and clean a specific area within the chemical fume hood for the procedure.

  • Tare: Place a clean weigh boat or paper on an analytical balance inside the hood and tare the balance.

  • Dispensing: Carefully dispense the solid compound from the storage container onto the weigh boat. Avoid creating dust by using gentle motions.

  • Weighing: Record the mass of the compound.

  • Transfer: Carefully transfer the solid to a suitable vessel for dissolution. Use a funnel if necessary to prevent loss of material.

  • Solubilization: Add the desired solvent slowly to the vessel, directing the stream to the side to avoid splashing.

  • Cleanup: Promptly and carefully clean any residual dust from the balance and work surface using a damp cloth or towel, followed by a solvent wipe (e.g., ethanol).[5] Dispose of all contaminated materials as hazardous waste.

  • Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[5]

Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

In the event of a spill, follow a structured response plan. Evacuate non-essential personnel and assess the situation from a safe distance.[5]

A Spill Detected B Alert Personnel & Secure Area A->B C Don Full PPE: - Respirator (if large spill) - Double Gloves - Goggles & Face Shield - Lab Coat B->C D Contain Spill (Use absorbent socks) C->D E Cover with Inert Absorbent Material (e.g., diatomite) D->E F Collect Contaminated Material into a Labeled Waste Container E->F G Decontaminate Spill Area with Alcohol or appropriate solvent F->G H Dispose of all materials as Hazardous Waste G->H I Report Incident to EHS H->I

Caption: Workflow for responding to a chemical spill.

Exposure First Aid

Immediate action is required following any personal exposure.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Relocate the affected individual to fresh air at once.[5] If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.

Storage, Stability, and Disposal

Storage Conditions

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Temperature: Store in a refrigerator at 2-8°C.[6] For solutions, long-term storage at -80°C (up to 6 months) or short-term at -20°C (1 month) is recommended.[5]

  • Atmosphere: Keep the container tightly sealed and dry.[6] Storing under an inert gas is also advised.

  • Light: Protect from light, especially when in solution.[5]

  • Security: The compound should be stored in a locked cabinet or location to restrict access, as per the P405 precautionary statement.[5]

Chemical Stability and Incompatibilities
  • Stability: The compound is stable under the recommended storage conditions.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8][9]

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8][9]

Disposal Considerations

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[5] Disposal must be conducted through a licensed waste disposal company in strict accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5]

References

  • tert-Butyl N-[3-(piperazin-1-yl)
  • SAFETY DATA SHEET - tert-Butyl (6-Methylpiperidin-3-yl)
  • tert-Butyl (3-(piperazin-1-yl)propyl)
  • SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)
  • SAFETY DATA SHEET - tert-Butyl carbam
  • tert-Butyl N-[3-(piperazin-1-yl)
  • SAFETY DATA SHEET - tert-Butyl carbam
  • SAFETY D
  • (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER. ChemicalBook.
  • tert-Butyl (3-(piperazin-1-yl)propyl)carbamate.
  • tert-butyl N-[2-(piperazin-1-yl)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of TrimTAC1 Degrader Featuring a Piperazine-Based Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of TrimTACs in Targeted Protein Degradation

Targeted protein degradation (TPD) has revolutionized modern drug discovery by offering a novel therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5]

A recent innovation in this field is the development of Tripartite Motif-Containing (TRIM)-based PROTACs, or TrimTACs. These degraders utilize TRIM family proteins as E3 ligases, expanding the arsenal of cellular machinery that can be harnessed for targeted degradation. TrimTAC1 is a novel degrader that targets the epigenetic reader protein BRD4, a well-established therapeutic target in oncology, by recruiting the E3 ligase TRIM21.[6][7][8]

Central to the design and function of TrimTAC1 is its linker, tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate . This piperazine-containing linker is not merely a spacer but a critical component that influences the physicochemical properties and biological activity of the final degrader molecule.[9][10] The piperazine moiety can enhance solubility and rigidity, which are crucial for the formation of a productive ternary complex between BRD4 and TRIM21.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of TrimTAC1, with a detailed focus on the preparation of its key piperazine-based linker. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deeper understanding of the synthetic process.

Overview of TrimTAC1 Synthesis

The synthesis of TrimTAC1 is a multi-step process that involves the preparation of three key building blocks, followed by their sequential coupling.

Figure 2: Boc protection of 1-(3-aminopropyl)piperazine.

Materials:

  • 1-(3-Aminopropyl)piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-aminopropyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the cooled solution.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the reaction mixture dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate as a pure compound.

Compound Molecular Weight ( g/mol ) Equivalents Purity Expected Yield
1-(3-Aminopropyl)piperazine143.231.0>95%-
Di-tert-butyl dicarbonate218.251.1>97%-
tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate243.35->97%80-90%
Synthesis of (+)-JQ1 Carboxylic Acid (BRD4 Ligand)

(+)-JQ1 is a potent and selective inhibitor of the BET family of bromodomains. [11]For its incorporation into a PROTAC, a derivative with a carboxylic acid handle is required for amide bond formation with the linker. This can be synthesized from (+)-JQ1, which is commercially available or can be prepared according to literature procedures. [12]

A common strategy involves the hydrolysis of the methyl ester of (+)-JQ1 to the corresponding carboxylic acid.

Materials:

  • (+)-JQ1

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (+)-JQ1 (1.0 eq) in a mixture of THF and MeOH.

  • Hydrolysis: Add an aqueous solution of LiOH (2.0-3.0 eq) to the solution of (+)-JQ1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (+)-JQ1 carboxylic acid.

Synthesis of Acepromazine-OTs (TRIM21 Ligand)

Acepromazine is a phenothiazine derivative that has been identified as a ligand for TRIM21. [13][14][15]To enable its covalent attachment to the linker, it is converted to a tosylate derivative, Acepromazine-OTs. This involves the reaction of a hydroxyl-functionalized precursor of Acepromazine with tosyl chloride. The synthesis of the Acepromazine precursor with a suitable handle for tosylation is a key step.

This would likely involve a multi-step synthesis starting from a commercially available phenothiazine derivative, introducing the necessary side chain with a terminal hydroxyl group, followed by tosylation.

PART 2: Assembly of the TrimTAC1 Degrader

The final assembly of TrimTAC1 involves a stepwise coupling of the three synthesized building blocks.

Figure 3: Final assembly of TrimTAC1.

Step 1: Coupling of tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate with Acepromazine-OTs

  • Reaction Setup: Dissolve tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate (1.0 eq) and Acepromazine-OTs (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or elevated temperature until the reaction is complete as monitored by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Deprotection: Dissolve the Boc-protected intermediate from Step 1 in DCM.

  • Acid Treatment: Add trifluoroacetic acid (TFA) and stir at room temperature.

  • Concentration: Concentrate the solution under reduced pressure to remove the excess TFA and solvent, yielding the deprotected amine intermediate. [16] Step 3: Final Coupling with (+)-JQ1 Carboxylic Acid

  • Activation of JQ1-acid: In a separate flask, dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the carboxylic acid. [16]2. Final Coupling: Add the deprotected amine intermediate from Step 2 to the activated JQ1 solution.

  • Reaction Completion: Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the final TrimTAC1 product by preparative High-Performance Liquid Chromatography (HPLC).

Reagent/Intermediate Purpose Key Considerations
HATUPeptide coupling agentActivates carboxylic acid for efficient amide bond formation.
DIPEANon-nucleophilic baseScavenges the acid formed during the reaction without competing in the nucleophilic attack.
TFAStrong acidUsed for the efficient removal of the Boc protecting group.
Preparative HPLCPurification techniqueEssential for obtaining highly pure final TrimTAC1 product for biological evaluation.

Conclusion and Future Perspectives

The synthetic route outlined in these application notes provides a robust and reproducible method for the preparation of the TrimTAC1 degrader. The strategic use of the piperazine-based linker, tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate, is pivotal to the successful assembly of this molecule. The protocols provided herein are intended to serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the synthesis and further investigation of TrimTACs and other novel degrader molecules. As the field of TPD continues to evolve, the development of new linkers and synthetic methodologies will undoubtedly play a crucial role in the creation of next-generation protein degraders with improved efficacy and drug-like properties.

References

  • An, J., & Fu, L. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry, 112, 117875.
  • Mikołajczyk, J., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
  • Hendrick, E., et al. (2023).
  • Szlachta, M., et al. (2022). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. bioRxiv.
  • Valenti, G., et al. (2022).
  • Google Patents. (n.d.). Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use.
  • Valenti, G., et al. (2022).
  • Google Patents. (n.d.). Piperazine carbamates and methods of making and using same.
  • Valenti, G., et al. (2022).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences.
  • Scientific Laboratory Supplies. (n.d.). 1-Boc-piperazine, 97%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of tert-Butyl carbazate. Retrieved from [Link]

  • PubChem. (n.d.). Acepromazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acepromazine. Retrieved from [Link]

  • DailyMed. (n.d.). Acepromazine Maleate Tablets 25 mg. Retrieved from [Link]

  • University of Alberta Open Textbooks. (n.d.). Acepromazine Maleate. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate . This versatile building block is uniquely positioned to accelerate drug discovery campaigns due to its bifunctional nature, incorporating a reactive piperazine moiety and a latent secondary amine protected by a tert-butoxycarbonyl (Boc) group. We will explore its strategic value, provide detailed, field-proven protocols for its sequential functionalization, and present a workflow for its integration into medicinal chemistry programs.

Introduction: A Strategic Bifunctional Building Block

In the landscape of medicinal chemistry, progress often hinges on the availability of chemical synthons that allow for rapid and controlled diversification of molecular scaffolds.[1] tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is one such building block. Its structure is not random; it is a carefully designed intermediate that offers two distinct points for chemical modification, governed by a well-understood protecting group strategy.

  • The Piperazine Moiety: The piperazine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs for an array of therapeutic areas, including oncology and central nervous system (CNS) disorders.[2] Its two nitrogen atoms provide a combination of structural rigidity and polarity, which often leads to improved aqueous solubility, bioavailability, and target affinity.[3][4] The unsubstituted secondary amine on the piperazine ring of this building block is a prime handle for derivatization.

  • The Boc-Protected Amine: The secondary amine at the terminus of the propyl linker is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions.[5][6][7] This feature allows for a staged, or orthogonal, synthetic approach: the piperazine can be modified first, followed by deprotection and subsequent reaction at the newly revealed secondary amine.

This combination makes the title compound an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies, developing linkers for PROTACs and other conjugates, or building novel chemical entities.[1][8]

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is critical for experimental success and safety.

PropertyValueSource
CAS Number 874831-60-4
Molecular Formula C₁₂H₂₅N₃O₂[9]
Molecular Weight 243.35 g/mol [9]
Appearance Colorless to light yellow solid or liquid[9]
Purity Typically ≥97%[9]
Storage 2-8°C, sealed in dry, dark conditions
Stability Stable under recommended storage conditions[10]
Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

Handling Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[10]

Strategic Synthesis & Core Protocols

The primary utility of this building block lies in its capacity for sequential, selective functionalization. A typical workflow involves an initial reaction at the piperazine nitrogen, followed by removal of the Boc group and a second reaction at the newly exposed amine.

Workflow Overview: From Building Block to Diversified Candidate

The following diagram illustrates the logical flow for elaborating tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate into a more complex, drug-like molecule. This strategy allows for the systematic exploration of chemical space around a core scaffold.

G A tert-butyl Methyl(3-(piperazin-1-yl) propyl)carbamate (Starting Material) B Protocol 1: N-Arylation of Piperazine (e.g., Buchwald-Hartwig Amination) A->B Add Aryl Halide, Pd Catalyst, Ligand, Base C N-Aryl Piperazine Intermediate (Boc-Protected) B->C D Protocol 2: Boc Deprotection (TFA-Mediated) C->D Add TFA in DCM E Deprotected Intermediate (Free Secondary Amine) D->E F Step 3: Further Functionalization (e.g., Amide Coupling, Reductive Amination) E->F Add Carboxylic Acid + Coupling Agent or Aldehyde + Reducing Agent G Final Diversified Product Library F->G

Sources

Analytical Characterization of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the essential analytical methodologies for the characterization of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. This compound, featuring a piperazine core, a carbamate group, and a flexible propyl linker, is a versatile building block in medicinal chemistry, notably in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders.[1][2] Ensuring the structural integrity, purity, and stability of this molecule is paramount for its successful application in drug discovery and development.

This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this target molecule. The protocols provided are designed to be robust and reproducible, offering researchers and scientists a reliable framework for their analytical workflows.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom within the molecule.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is expected to exhibit distinct signals corresponding to the different proton environments. The tert-butyl group of the Boc protecting group will present as a sharp singlet around δ 1.4 ppm.[3] The protons on the piperazine ring may appear as broad singlets due to restricted rotation.[3] The methylene protons of the propyl chain will show characteristic multiplets, and the methyl group attached to the carbamate nitrogen will appear as a singlet.

Expected ¹³C NMR Spectral Characteristics

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is expected to resonate at approximately δ 155 ppm.[3] The quaternary carbon and the methyl carbons of the tert-butyl group will also have characteristic chemical shifts. The carbons of the propyl chain and the piperazine ring will appear in the aliphatic region of the spectrum.

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate sample

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Data Interpretation: The acquired spectra should be consistent with the expected chemical shifts, multiplicities, and integration values for the structure of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For piperazine-containing molecules, which often lack a strong UV chromophore, derivatization can be employed to enhance detection sensitivity.[4][5][6] Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For simplicity and broader applicability, the following protocol will focus on a reversed-phase HPLC method with UV detection, which may be suitable for detecting the carbamate chromophore at low wavelengths or for detecting impurities that do possess a UV chromophore.

Chromatographic Principles

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase (the ratio of aqueous to organic solvent) is a critical parameter for achieving optimal separation.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate by HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 x 4.6 mm, 5 µm (or equivalent).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

Chromatographic Conditions: A summary of a typical starting method is provided in the table below. Method development and optimization will be necessary to achieve the best separation for a specific sample and impurity profile.

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (solvent) followed by the sample solution.

  • Data Acquisition and Analysis:

    • Acquire the chromatogram for the duration of the gradient run.

    • Identify the main peak corresponding to tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) * 100.

Causality Behind Choices:

  • C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of moderately polar compounds like the target analyte.

  • TFA as a Modifier: A small amount of acid in the mobile phase can improve peak shape for basic compounds like piperazines by minimizing tailing.

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent allows for the elution of compounds with a wide range of polarities, which is essential for separating the main component from potential impurities.

  • Low Wavelength Detection: Detection at 210 nm is chosen to capture the absorbance of the carbamate functional group, as the piperazine ring itself does not have a strong chromophore at higher wavelengths.

Sensitive Quantification and Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for the trace-level quantification of the target compound and its metabolites or impurities, as well as for providing molecular weight confirmation.

Ionization and Detection Principles

For a molecule like tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate, Electrospray Ionization (ESI) in positive ion mode is the most suitable ionization technique. The basic nitrogen atoms of the piperazine ring are readily protonated to form a positively charged ion [M+H]⁺. This ion can then be detected and its mass-to-charge ratio (m/z) measured by the mass analyzer.

Experimental Workflow Diagram

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HPLC Separation (C18 Column) Sample->Column Mobile Phase Flow Eluent Analyte Elution Column->Eluent IonSource ESI Source (Positive Mode) Eluent->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Detection DataSystem Data System (Acquisition & Analysis) Detector->DataSystem Signal Processing

Caption: LC-MS experimental workflow for the analysis of the target compound.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and provide sensitive detection of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate.

Instrumentation:

  • LC-MS system comprising an HPLC coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for MS/MS).

LC Conditions: The HPLC conditions can be similar to those described in the HPLC-UV section, but with a mobile phase modifier that is compatible with mass spectrometry (e.g., formic acid instead of TFA, which can cause ion suppression).

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Nebulizer Gas Nitrogen, 40 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
Scan Range (Full Scan) m/z 100-500
Selected Ion Monitoring (SIM) m/z 258.2 (for [M+H]⁺ of the methylated analog)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • System Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

  • LC-MS Analysis:

    • Equilibrate the LC system.

    • Inject the sample.

    • Acquire data in either full scan mode (for qualitative analysis and confirmation) or Selected Ion Monitoring (SIM) mode (for quantitative analysis).

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) from the full scan data.

    • Generate an extracted ion chromatogram (EIC) for the expected m/z of the protonated molecule.

    • Examine the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight. The molecular weight of tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate is 243.35 g/mol [7][8], so the expected [M+H]⁺ ion for the non-methylated parent compound would be at m/z 244.2. For the methylated target compound, with a molecular weight of 257.38 g/mol , the expected [M+H]⁺ would be at m/z 258.2.

Trustworthiness of the Protocol: This LC-MS protocol is self-validating through the confirmation of the expected mass-to-charge ratio of the target analyte. The high selectivity of mass spectrometry ensures that the detected signal is highly likely to be from the compound of interest, providing a high degree of confidence in the results. For even higher confidence, tandem mass spectrometry (MS/MS) can be employed to generate a characteristic fragmentation pattern for the molecule.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. NMR spectroscopy serves as the primary tool for structural elucidation, while HPLC with UV detection offers a reliable method for purity assessment. LC-MS provides the highest sensitivity and selectivity for both qualitative confirmation and quantitative analysis. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity, thereby supporting the advancement of their scientific endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • MedChemExpress. (n.d.). tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate-COA-267536.
  • Benchchem. (n.d.). Tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate.
  • MedChemExpress. (n.d.). tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate.
  • ChemicalBook. (n.d.). (3-PIPERAZIN-1-YL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER.
  • MedChemExpress. (n.d.). tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate-COA-559698.

Sources

"tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" reaction conditions and reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Introduction: Strategic Importance in Medicinal Chemistry

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is a key bifunctional molecule widely employed as a synthetic intermediate in drug discovery and development. Its structure incorporates three critical features: a tert-butoxycarbonyl (Boc) protected secondary amine, a flexible propyl linker, and a reactive piperazine moiety. The Boc group serves as a robust protecting group for the methylamino functionality, which can be selectively removed under acidic conditions, while the terminal piperazine nitrogen is available for further functionalization.[1] This architecture makes it a valuable building block for constructing more complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold in the development of kinase inhibitors and receptor modulators.[2][3]

This guide provides a detailed examination of the prevalent synthetic strategies for preparing this intermediate, focusing on the underlying chemical principles, reaction conditions, and step-by-step protocols suitable for a research and development laboratory setting.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct bond disconnections at the piperazine-propyl C-N bond. This leads to two common and reliable synthetic pathways: Nucleophilic Substitution and Reductive Amination .

G cluster_0 Retrosynthetic Pathways TM Target Molecule tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate C1 Key Intermediates TM->C1 Disconnect C-N P1 Piperazine + tert-butyl (3-halopropyl)(methyl)carbamate (X = Br, I, OTs) C1->P1 Route A: Nucleophilic Substitution P2 Piperazine + tert-butyl (3-oxopropyl)(methyl)carbamate (Aldehyde) C1->P2 Route B: Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway A: Nucleophilic Substitution via Alkylation

This is arguably the most direct approach, involving the N-alkylation of piperazine with a suitable 3-carbon electrophile. The primary challenge in this method is controlling the selectivity of the alkylation. Piperazine possesses two nucleophilic secondary amines, creating the potential for undesired dialkylation.

Causality and Experimental Choices
  • Controlling Mono-alkylation: To kinetically favor the formation of the mono-alkylated product, a large excess of piperazine (typically 5-10 equivalents) is employed. This increases the statistical probability that the electrophile will react with an unreacted piperazine molecule rather than the already-alkylated product. The unreacted piperazine can be removed during aqueous workup by washing with water.[4][5]

  • Choice of Leaving Group: The electrophile, tert-butyl (3-halopropyl)(methyl)carbamate, should possess a good leaving group. While an iodide (X=I) is the most reactive, the corresponding bromide (X=Br) or chloride (X=Cl) are often more stable and cost-effective. The reactivity can be enhanced by adding a catalytic amount of sodium iodide (NaI) to the reaction mixture, which generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[3]

  • Base and Solvent: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the H-X acid formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Acetonitrile (CH₃CN) and dimethylformamide (DMF) are excellent solvent choices as they are polar and aprotic, effectively solvating the reagents without interfering with the Sₙ2 reaction.[6]

Workflow for Nucleophilic Substitution

Sources

Application Note: High-Purity Isolation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is a bifunctional molecule increasingly utilized as a critical building block and linker in the synthesis of complex pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule features a Boc-protected carbamate on one end and a reactive secondary amine within a piperazine ring on the other. The stringent purity requirements for active pharmaceutical ingredient (API) synthesis necessitate robust and validated purification protocols. The presence of structurally similar impurities, such as di-substituted piperazine byproducts or unreacted starting materials, can compromise the yield, purity, and safety profile of subsequent products.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the effective purification of crude tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. It details three primary purification methodologies: liquid-liquid acid-base extraction, automated flash column chromatography, and recrystallization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and guidance on purity assessment to ensure the final compound meets the high standards required for advanced research and development.

Molecular Profile: Properties and Common Impurities

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.

2.1 Physicochemical Properties

  • Structure: The molecule contains three key features influencing its behavior during purification:

    • Boc-Carbamate Group: This bulky, non-polar protecting group is stable under basic and weakly acidic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid).[4] This lability dictates the careful selection of reagents.

    • Tertiary Carbamate Nitrogen: The nitrogen of the carbamate is methylated, rendering it non-acidic and sterically hindered.

    • Piperazine Ring: This moiety contains two nitrogen atoms. One is a tertiary amine, linked to the propyl chain, and the other is a secondary amine. This secondary amine is the most basic site in the molecule (pKa ~9.8 for piperazine) and is the primary handle for acid-base manipulations.[5][6]

  • Physical State: Typically a colorless to light yellow liquid or semi-solid at room temperature.[7][8]

  • Solubility: Generally soluble in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in non-polar solvents like hexanes is limited. As a salt (e.g., hydrochloride), it becomes water-soluble.[5]

2.2 Common Impurity Profile

Synthesis often involves the N-alkylation of piperazine with a suitable Boc-protected propyl halide. This route can generate several key impurities:

  • Excess Piperazine: A highly polar and basic starting material.

  • Di-substituted Piperazine: Formed when the Boc-protected side chain reacts with both nitrogen atoms of a single piperazine molecule. This is a common byproduct when attempting mono-substitution.[3]

  • Unreacted Starting Materials: Residual electrophilic starting materials.

Understanding this profile allows for the strategic selection of purification techniques. For instance, the basicity of both the product and excess piperazine allows them to be separated from non-basic impurities via acid-base extraction.

Integrated Purification Workflow

A multi-step approach is often most effective for achieving >99% purity. An initial extractive workup removes bulk impurities, followed by chromatography for fine separation, and an optional final recrystallization step for polishing.

PurificationWorkflow cluster_0 Crude Reaction Mixture cluster_1 Phase 1: Extractive Workup cluster_2 Phase 2: Primary Purification cluster_3 Phase 3: Final Polishing (Optional) Crude Crude Product (Target, Piperazine, Di-substituted Impurity) Extraction Protocol 1: Acid-Base Liquid-Liquid Extraction Crude->Extraction Result1 Partially Purified Product (Free of non-basic impurities) Extraction->Result1 Chromatography Protocol 2: Flash Column Chromatography Result1->Chromatography Result2 Highly Purified Product (>98% Purity) Chromatography->Result2 Recrystallization Protocol 3: Recrystallization Result2->Recrystallization Result3 Ultra-Pure Crystalline Product (>99.5% Purity) Recrystallization->Result3

Caption: Integrated workflow for the purification of the target compound.

Protocol 1: Liquid-Liquid Acid-Base Extraction

This technique leverages the basicity of the piperazine moiety to separate the target compound from neutral organic impurities. It is an excellent first-pass purification step.[9][10]

4.1 Principle of Separation

The secondary amine of the piperazine ring is readily protonated by an aqueous acid (e.g., 1M HCl), forming a water-soluble ammonium salt.[5][6] Neutral impurities remain in the organic layer. Subsequently, basifying the aqueous layer deprotonates the ammonium salt, regenerating the neutral, organic-soluble product, which can then be extracted back into an organic solvent.

ExtractionWorkflow start Crude Mixture in EtOAc step1 Add 1M HCl (aq) Shake in Separatory Funnel start->step1 step2 Separate Layers step1->step2 organic_layer Organic Layer (EtOAc) Contains: Neutral Impurities step2->organic_layer Discard aqueous_layer1 Aqueous Layer (Water) Contains: Protonated Product & Piperazine step2->aqueous_layer1 step3 step3 aqueous_layer1->step3 step4 Extract with Fresh EtOAc (3x) step3->step4 step5 Combine Organic Extracts step4->step5 step6 Wash with Brine Dry over Na₂SO₄ Filter & Concentrate step5->step6 final_product Purified Product step6->final_product

Caption: Workflow for acid-base extraction purification.

4.2 Detailed Protocol

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the aqueous extraction 2-3 times to ensure all basic material is transferred to the aqueous phase.

    • Causality Note: Using a relatively dilute strong acid like 1M HCl is effective for protonation while minimizing the risk of Boc-group cleavage that could occur with prolonged exposure to highly concentrated acids.

  • Isolate Aqueous Layer: Combine all acidic aqueous layers. At this stage, neutral organic impurities have been removed with the discarded organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath to manage any exotherm. Slowly add 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is >10, as confirmed by pH paper.[5] This deprotonates the product.

  • Back-Extraction: Extract the now basic aqueous layer 3 times with fresh EtOAc or DCM.

  • Final Workup: Combine the organic layers from the back-extraction. Wash once with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

For separating the target compound from structurally similar impurities like the di-substituted byproduct, flash column chromatography is the method of choice.

5.1 Principle of Separation

The separation occurs based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a mobile phase (eluent).[11] The less polar di-substituted byproduct will typically elute before the more polar target compound. The highly polar piperazine impurity will remain at the baseline.

  • Mitigating Peak Tailing: Basic amines can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), is added to the eluent.[12] This deactivates the acidic sites and ensures sharp, symmetrical peaks.

5.2 Recommended Chromatographic Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane (+ 0.5% Et₃N)This gradient effectively separates compounds of varying polarity. The DCM provides good solubility, while the methanol increases eluent strength to elute the polar product. The Et₃N is critical for good peak shape.[12]
Alternative Mobile Phase Gradient of 20-80% Ethyl Acetate in Hexanes (+ 0.5% Et₃N)A less polar system that can also provide good separation, depending on the specific impurity profile.
Sample Loading Dry loading or minimal solventMinimizes band broadening and improves resolution.
Detection TLC with UV light (254 nm) and/or a potassium permanganate stainThe carbamate may be weakly UV-active. The permanganate stain is highly effective for visualizing the amine-containing compounds.

5.3 Detailed Protocol

  • Column Packing: Prepare a silica gel column in the chosen eluent system (e.g., DCM with 0.5% Et₃N).

  • Sample Preparation: Adsorb the partially purified product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Loading and Elution: Carefully load the prepared sample onto the top of the column. Begin elution with the starting mobile phase (e.g., 100% DCM + 0.5% Et₃N) and gradually increase the polarity by adding methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Verification: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the highly purified product.

Protocol 3: Recrystallization

If the product from chromatography is a solid or semi-solid and requires further polishing to achieve the highest possible purity, recrystallization can be employed.

6.1 Principle of Separation

This method relies on the difference in solubility of the target compound and impurities in a specific solvent at different temperatures. The crude material is dissolved in a minimal amount of a hot solvent, and as the solution cools slowly, the less soluble target compound preferentially forms a pure crystalline lattice, leaving impurities behind in the mother liquor.[13]

6.2 Detailed Protocol

  • Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound completely when hot but poorly when cold. Potential solvents include ethyl acetate/hexanes, isopropanol, or acetonitrile.

  • Dissolution: Place the purified compound in a flask and add the chosen solvent dropwise at an elevated temperature (reflux) until the compound just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or refrigerator.

    • Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Purity Assessment and Validation

Confirming the purity of the final product is a mandatory step. A combination of techniques should be used.

TechniquePurpose & Protocol Synopsis
TLC Qualitative Monitoring: Rapidly check fraction purity during chromatography. System: Silica plate, 10% MeOH/DCM + 0.5% Et₃N, visualize with UV and KMnO₄ stain.
HPLC Quantitative Purity Assessment: Determines purity as a percentage (e.g., % area). System: C18 reverse-phase column, mobile phase of water and acetonitrile with 0.1% trifluoroacetic acid (TFA), UV detection at 210 nm.[14]
¹H NMR Structural Confirmation & Purity: Confirms the chemical structure and detects proton-containing impurities. The spectrum should be consistent with the expected structure.[7][8]
LC-MS Identity Confirmation: Confirms the molecular weight of the product.

Conclusion

The successful purification of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate to a high degree of purity is readily achievable through a systematic and well-chosen combination of standard laboratory techniques. An initial acid-base extraction effectively removes non-basic impurities, while flash column chromatography with a base-modified eluent provides excellent separation from structurally related byproducts. For applications demanding the highest purity, a final recrystallization step can be implemented. Rigorous analytical validation using HPLC and NMR is essential to confirm the final purity and structural integrity of the compound, ensuring its suitability for demanding applications in pharmaceutical research and development.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]

  • Yu, J., et al. (n.d.). Methyl carbamate purification by extraction and recrystallazation. SciEngine. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. (2025, September 30). Retrieved from [Link]

  • ACS Publications. (n.d.). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2157. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (3-(piperazin-1-yl)propyl)carbamate. Retrieved from [Link]

Sources

Guide: Storage, Handling, and Safety Protocols for tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction & Compound Profile

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate (CAS No. 874831-60-4) is a bifunctional linker molecule increasingly utilized in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a Boc-protected carbamate and a piperazine moiety, providing versatile handles for synthetic elaboration. As a critical building block in drug discovery and chemical biology, its integrity and proper handling are paramount to ensure experimental reproducibility and, most importantly, laboratory safety.

The rationale for stringent handling protocols stems from its classification as a hazardous substance and its sensitivity to environmental conditions.[3] Improper storage can lead to degradation, compromising the molecule's purity and reactivity in downstream applications. This guide provides a comprehensive framework for the safe and effective management of this compound, grounded in established safety protocols and physicochemical data.

Physicochemical & Stability Data

Understanding the fundamental properties of a reagent is the first step in its safe and effective use. The data below has been consolidated from supplier technical documents.[4]

PropertyValueSource(s)
CAS Number 874831-60-4[3][4]
Molecular Formula C₁₂H₂₅N₃O₂[4]
Molecular Weight 243.35 g/mol [4]
Appearance Colorless to light yellow liquid or solid/semi-solid[4]
Purity ≥97.0% (by NMR)[4]
Chemical Stability Stable under recommended storage conditions.[3]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[3]

Hazard Analysis & Risk Mitigation

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] A thorough understanding of these hazards is critical for designing safe handling procedures.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Causality of Hazards: The molecule's piperazine and carbamate functional groups, while essential for its synthetic utility, also contribute to its hazardous properties. The basic nitrogen atoms of the piperazine ring can cause skin and eye irritation. The compound's potential to be aerosolized as a dust or liquid mist presents an inhalation risk, which can lead to respiratory tract irritation.

Risk Mitigation Strategy: A multi-layered approach, often termed the "Hierarchy of Controls," is the most effective strategy for mitigating these risks. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Risk Control Eng Engineering Controls (e.g., Certified Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Less Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

Storage & Stability Protocols

Maintaining the chemical integrity of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is crucial for its performance as a linker in complex syntheses. Degradation can introduce impurities that complicate reactions and subsequent purification steps.

FormatStorage TemperatureDurationKey ConsiderationsSource(s)
Neat (As Supplied) 2°C to 8°CLong-termKeep container tightly sealed in a dry, dark place.
In Solvent -20°CUp to 1 monthProtect from light. Use airtight vials.[3][4]
In Solvent -80°CUp to 6 monthsProtect from light. Recommended for long-term archival storage.[3][4]

Causality Behind Storage Conditions:

  • Refrigeration (2-8°C): This slows down potential degradation pathways for the neat compound, which may be a solid or viscous liquid.

  • Freezing (-20°C / -80°C): When in solution, freezing the sample significantly reduces molecular motion, thereby inhibiting degradation over extended periods.[3][4] The lower temperature (-80°C) provides superior long-term stability.

  • Protection from Light: Some organic molecules are susceptible to photodegradation. Storing the compound in amber vials or in the dark is a necessary precaution.[3][4]

  • Inert Gas: For sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture, further preserving the compound's integrity.

Standard Operating Protocol: Handling & Solution Preparation

This protocol outlines the mandatory steps for safely handling the compound from receipt to use. Adherence to this workflow minimizes exposure risk and prevents contamination.

cluster_workflow Core Handling Workflow (in Fume Hood) start Start: Receive Compound store Store Compound per Section 4.0 start->store prep Prepare for Handling store->prep weigh Weigh Compound prep->weigh dissolve Prepare Solution weigh->dissolve use Use in Experiment dissolve->use cleanup Decontaminate & Clean Workspace use->cleanup waste Dispose of Waste per Section 6.0 cleanup->waste end End waste->end

Caption: Standard workflow for handling the chemical reagent.

5.1 Required Equipment and PPE

  • Engineering Control: A certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (ensure no tears or perforations).[5]

    • Safety glasses or goggles with side shields.

    • A properly fitted laboratory coat.

5.2 Step-by-Step Handling Procedure

  • Preparation: Before removing the compound from storage, ensure the chemical fume hood is operational and the work surface is clean. Don all required PPE.

  • Equilibration: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound, which could affect its stability.

  • Weighing: Perform all weighing operations within the fume hood. Use a clean spatula and weigh the desired amount onto weighing paper or directly into a tared vial.

  • Solution Preparation: Add the solvent to the vial containing the weighed compound. Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.

  • Post-Handling: Tightly seal the primary container and return it to the correct storage location (see Section 4.0).

  • Decontamination: Wipe down the spatula, work surface, and any other potentially contaminated equipment with an appropriate solvent (e.g., 70% ethanol).[3]

Emergency Response Protocols

Accidents can occur despite careful planning. Rapid and correct response is critical.[3]

Exposure TypeFirst Aid Response
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]
Spills Evacuate the area. Wear full PPE. Prevent the spill from entering drains.[3] For liquid spills, cover with an absorbent, non-combustible material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material. Collect the waste in a sealed container for proper disposal.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[3]

  • Dispose of contents and container in accordance with local, state, and federal regulations.[3]

  • Do not dispose of down the drain.[6][7]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • PubChem. (Accessed 2026). Compound Summary for (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. [Link]

Sources

Application Notes & Protocols: Leveraging tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate for Advanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: A Novel Building Block for Peptide Modification

The synthesis of complex peptides and peptidomimetics is a cornerstone of modern drug discovery and chemical biology. The introduction of non-proteinogenic structures can imbue peptides with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. The piperazine scaffold, in particular, is a privileged structure in medicinal chemistry, known for conferring desirable properties such as increased solubility and serving as a rigid spacer or a key pharmacophore.[1]

This document provides a comprehensive guide to the application of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate as a versatile building block in solid-phase peptide synthesis (SPPS). While this molecule has been identified as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2][3], its unique bifunctional and orthogonally protected nature makes it an excellent candidate for advanced peptide modification strategies.

Herein, we present a scientifically grounded, proposed application for this reagent in Fmoc-based SPPS. This guide will detail its use for introducing a flexible, functionalizable linker at the N-terminus or within a peptide sequence, enabling post-synthesis or on-resin modifications. The core of this strategy lies in the orthogonal stability of the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a fundamental principle in modern peptide chemistry.[4]

Chemical Rationale and Orthogonal Strategy

The utility of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in SPPS is derived from its distinct structural features:

  • A Secondary Amine: One of the piperazine nitrogens is available for direct attachment to a solid support or for initiating peptide chain elongation.

  • A Boc-Protected Primary Amine: The terminal primary amine is protected by a Boc group. This protection is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but can be selectively cleaved under mild acidic conditions.[5] This orthogonality is the key to its application.

  • An N-Methyl Tertiary Amine: The second piperazine nitrogen is methylated, rendering it a stable tertiary amine that will not interfere with standard peptide coupling reactions.

This combination allows for the assembly of a peptide chain via standard Fmoc-SPPS, followed by the selective deprotection of the Boc group to reveal a primary amine. This amine can then be functionalized with various moieties, such as fluorophores, small molecule drugs, or biotin tags, without affecting the integrity of the peptide backbone or acid-labile side-chain protecting groups.

Table 1: Orthogonal Protecting Group Strategy
Protecting GroupAbbreviationStructure on ReagentCleavage ConditionsStability
9-Fluorenyl-methoxycarbonylFmocNα of incoming amino acids20% Piperidine in DMFStable to mild acid
tert-ButoxycarbonylBocOn the propylamino side chainMild Acid (e.g., 1-2% TFA in DCM)Stable to base (piperidine)
Trityl, tert-Butyl, PbfTrt, tBu, PbfOn amino acid side chainsStrong Acid (e.g., 95% TFA)Stable to piperidine and mild acid

Experimental Workflows and Protocols

The overall strategy involves three main phases: immobilization of the linker, peptide chain elongation, and on-resin functionalization, followed by final cleavage.

Diagram 1: Overall Workflow

cluster_resin On-Resin Synthesis Resin 2-Cl-Trt Resin Immobilized Immobilized Linker on Resin Resin->Immobilized Protocol 1 Peptide Peptide Chain Elongation (Fmoc-SPPS) Immobilized->Peptide Protocol 2 Boc_Deprotection Selective Boc Deprotection Peptide->Boc_Deprotection Protocol 3 Functionalization On-Resin Functionalization Boc_Deprotection->Functionalization Protocol 3 Cleavage Final Cleavage & Deprotection Final_Product Functionalized Peptide Cleavage->Final_Product Functionalized Functionalized Functionalized->Cleavage Protocol 4 Linker Boc-NH-(CH₂)₃-N(CH₃)-piperazine-H reaction DIPEA, DCM 2-4h Resin 2-Cl-Trt-Resin Resin->reaction plus + product Boc-NH-(CH₂)₃-N(CH₃)-piperazine-Trt-Resin reaction->product

Caption: Covalent attachment of the linker to 2-CTC resin.

Protocol 2: Peptide Chain Elongation via Fmoc-SPPS

This phase follows standard, well-established Fmoc-SPPS protocols. [6]The peptide is built upon the secondary amine of the now-immobilized piperazine linker.

Materials:

  • Linker-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

Standard Cycle (for each amino acid):

  • Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, pre-activate 4.0 eq of the Fmoc-amino acid with 3.9 eq of HATU and 8.0 eq of DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Return to step 1 for the next amino acid in the sequence.

Protocol 3: On-Resin Side-Chain Functionalization

This protocol is performed after the full peptide sequence has been assembled.

Materials:

  • Peptide-resin from Protocol 2

  • Boc deprotection solution: 2% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% (v/v) DIPEA in DMF

  • Carboxylic acid (or other moiety) for conjugation

  • HATU and DIPEA for coupling

Procedure:

  • Washing: Wash the fully assembled peptide-resin with DCM (5x).

  • Selective Boc Deprotection:

    • Treat the resin with 2% TFA in DCM. Agitate for 5 minutes.

    • Drain and repeat the treatment 3-4 times. The mild TFA concentration is crucial to prevent premature cleavage from the 2-CTC resin. [7]3. Washing and Neutralization: Wash the resin with DCM (5x), followed by DMF (3x). Neutralize the resin with 5% DIPEA in DMF for 10 minutes. Wash again with DMF (5x).

  • Functionalization (Coupling):

    • Prepare a coupling solution of the desired moiety (e.g., 5.0 eq of a carboxylic acid), 4.9 eq of HATU, and 10.0 eq of DIPEA in DMF.

    • Add the solution to the resin and agitate for 4-12 hours, or until a Kaiser test confirms the reaction is complete.

  • Final Wash: Wash the resin with DMF (5x), followed by DCM (5x), and dry under vacuum.

Diagram 3: Selective Boc Deprotection

reactant Boc-NH-(CH₂)₃-Linker-Peptide-Resin reaction 2% TFA in DCM reactant->reaction product H₂N-(CH₂)₃-Linker-Peptide-Resin reaction->product

Caption: Selective removal of the Boc group on the solid support.

Protocol 4: Final Cleavage and Global Deprotection

This final step releases the functionalized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: The cocktail composition may need to be adjusted based on the peptide sequence, especially if it contains sensitive residues like Cys, Met, or Trp).

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry, functionalized peptide-resin in a reaction vessel.

  • Cleavage: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by LC-MS.

Trustworthiness and Self-Validation

Each protocol described is designed as a self-validating system. Key checkpoints include:

  • Kaiser Test: Used after coupling steps to ensure the complete consumption of free amines.

  • LC-MS Analysis: A small sample of beads can be cleaved after key steps (e.g., after immobilization, after peptide assembly, after functionalization) to monitor the progress and success of the synthesis by mass spectrometry.

  • HPLC Purification: The final purification step provides a quantitative measure of the crude product's purity and allows for the isolation of the desired compound.

By integrating these analytical checks, researchers can ensure the fidelity of their synthesis at each critical stage, leading to a reliable and reproducible outcome.

References

  • Yan, Z., & Lu, W. (2014). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Technical Resource. Available at: [Link]

  • Carpino, L. A., et al. (1993). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. International Journal of Peptide and Protein Research. (Abstract available, full text may require subscription).
  • Albericio, F., et al. (2018). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Molecules. Available at: [Link]

  • Orwat, M. J., et al. (2016). Piperazine carbamates and methods of making and using same. WIPO Patent WO2016149401A2.
  • Li, G., et al. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Reaction Index. Available at: [Link]

  • Kappe, C. O., et al. (2014). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Moodle@Units. (n.d.). Solid Phase Peptide Synthesis. Lecture Notes. (General resource, specific deep link may vary).
  • Hoffmann-La Roche. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. US Patent US20190092739A1.
  • Ferrer-Biosca, C., et al. (2022). Amino deprotection using 3-(diethylamino)propylamine. US Patent US20220185842A1.

Sources

Application Notes and Protocols: Investigating tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Promising Molecule

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Small molecules containing the piperazine scaffold have garnered significant attention in medicinal chemistry due to their versatile binding properties and presence in numerous FDA-approved anticancer drugs.[1][2] The piperazine ring system is a privileged structure, capable of interacting with a wide array of biological targets, thereby influencing critical cellular processes such as cell cycle progression, angiogenesis, and DNA integrity.[1]

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and investigational methodologies for tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate in the context of cancer research. While this specific molecule is not extensively characterized in the literature as a primary anticancer agent, its structural components—a piperazine moiety and a tert-butoxycarbonyl (Boc)-protected amine—suggest its potential as a synthetic intermediate for more complex bioactive molecules or as a candidate for direct biological evaluation.[3][4] The Boc protecting group is a cornerstone in drug synthesis, enabling the precise and strategic construction of complex molecules by temporarily masking the reactivity of amine groups.[5][6]

These application notes will delineate a logical, evidence-based framework for the systematic evaluation of this compound, from initial in vitro screening to more complex in vivo efficacy studies. The protocols provided herein are designed to be self-validating, with explanations of the scientific rationale underpinning each experimental choice.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the prevalence of the piperazine core in oncology, we can hypothesize several potential mechanisms through which tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate or its derivatives could exert anticancer effects. Arylpiperazine derivatives, for instance, have been shown to induce G2/M cell cycle arrest and inhibit anti-apoptotic proteins like Bcl-2.[7] Furthermore, the flexible nature of the piperazine linker allows for optimal positioning of pharmacophores to interact with target proteins.[1]

A plausible starting hypothesis is that this compound could interfere with cell signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a conceptual framework for the initial investigation of the compound's biological activity.

Conceptual_MoA cluster_0 In Vitro Screening cluster_1 Downstream Mechanistic Insights Compound tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate CancerCells Cancer Cell Lines (e.g., MCF-7, HCT116, A549) Compound->CancerCells Viability Cell Viability Assay (MTT/SRB) CancerCells->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CancerCells->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) CancerCells->CellCycle Viability->Apoptosis If cytotoxic Viability->CellCycle If cytostatic Pathway Signaling Pathway Modulation (e.g., p53, MAPK, PI3K/Akt) Apoptosis->Pathway CellCycle->Pathway Protein Protein Expression Analysis (Western Blot) Pathway->Protein Gene Gene Expression Profiling (qRT-PCR/RNA-seq) Pathway->Gene

Caption: Initial hypothesis-driven workflow for the in vitro evaluation of the test compound.

In Vitro Evaluation: Foundational Protocols for Anticancer Activity

A systematic in vitro evaluation is the cornerstone of preclinical drug discovery.[8][9] The following protocols provide a robust framework for assessing the anticancer potential of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound across a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: The IC50 values should be summarized in a table for clear comparison.

Cell LineTissue of OriginTest Compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueReference Value
HCT116Colon CarcinomaExperimental ValueReference Value
A549Lung CarcinomaExperimental ValueReference Value
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[11][12]

Objective: To quantify the extent of apoptosis induced by the test compound.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10^6 cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

In Vivo Efficacy Evaluation: Xenograft Tumor Models

In vivo models are essential for assessing the pharmacological activity and therapeutic potential of a novel compound in a physiological context.[8] Cell line-derived xenograft (CDX) models are a standard and reproducible platform for initial in vivo testing.[13][14][15]

Protocol 3: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Workflow Diagram:

In_Vivo_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Monitor Tumor Growth (Tumor Volume ~100-150 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, Test Compound) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (Tumor size limit or study duration) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis finish End analysis->finish

Caption: A typical workflow for an in vivo xenograft study.

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The vehicle control group receives the formulation vehicle only.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., immunohistochemistry, Western blot).

Synthesis and Future Directions

The synthesis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate would likely involve the mono-Boc protection of a suitable diamine precursor, a common and well-established method in organic synthesis.[3][16]

Should this compound demonstrate promising in vitro activity, future directions would include:

  • Lead Optimization: Synthesize analogs to establish a structure-activity relationship (SAR) and improve potency and selectivity.

  • Target Identification: Employ techniques such as affinity chromatography or proteomics to identify the molecular target(s) of the compound.

  • Advanced In Vivo Models: Utilize patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, for more clinically relevant efficacy testing.[17]

References

  • Beck-Bornholdt HP, Wurschmidt F, Vogler H. Net growth delay: a novel parameter derived from tumor growth curves. Int J Radiat Oncol Biol Phys. 1987;13(5):773-777. Available from: [Link]

  • Charles River Laboratories. Preclinical Drug Testing Using Xenograft Models. Available from: [Link]

  • Charles River Laboratories. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link]

  • Clemente, S., et al. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. 2023;28(14):5537. Available from: [Link]

  • Singh, S., et al. Fused and Substituted Piperazines as Anticancer Agents: A Review. Chem Biol Drug Des. 2025;105(3):e70077. Available from: [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available from: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. Future Med Chem. 2020;12(18):1687-1709. Available from: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

  • Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available from: [Link]

  • Simunovic, M., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2022;73(4):255-276. Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. J App Pharm Sci. 2021;11(1):1-11. Available from: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Int J Clin Pharmacol Ther. 2004;42(11):589-597. Available from: [Link]

  • van Meerloo, J., et al. Cell Sensitivity Assays: The MTT Assay. Methods Mol Biol. 2011;731:237-245. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2018;23(11):2898. Available from: [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemCatChem. 2022;14(15):e202200581. Available from: [Link]

  • Google Patents. Piperazine carbamates and methods of making and using same.
  • INCHEM. Carbamate pesticides: a general introduction (EHC 64, 1986). Available from: [Link]

  • Sun, J., et al. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. RSC Med Chem. 2021;12(5):798-809. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. By blending established chemical principles with practical, field-tested advice, this document serves as a comprehensive resource for your synthetic challenges.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis. The format is designed to help you quickly identify your issue and find actionable solutions.

Q1: Why is my yield of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate consistently low or non-existent?

Low or no yield is a frequent issue that can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Diagnosis: The purity of your starting materials, such as 1-Boc-piperazine and the alkylating agent (e.g., 3-(methylamino)propyl halide or a derivative), is paramount. Impurities can inhibit the reaction or introduce competing side reactions.

    • Solution: Always verify the purity of your reagents via techniques like NMR or LC-MS before starting the reaction. If necessary, purify starting materials through distillation, recrystallization, or column chromatography.

  • Suboptimal Reaction Conditions:

    • Diagnosis: Nucleophilic substitution reactions involving piperazines are sensitive to temperature, solvent, and base.[1][2]

    • Solution: A systematic optimization of reaction parameters is recommended. The table below outlines key parameters and their typical ranges for this type of alkylation.

ParameterRecommended Range/ValueRationale & Expert Insights
Temperature 60-100 °CIncreasing temperature often accelerates the reaction rate. However, excessive heat can lead to decomposition or side-product formation. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.
Solvent Acetonitrile (ACN), Dimethylformamide (DMF), DioxanePolar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. ACN is a common and effective choice.[3]
Base K₂CO₃, Cs₂CO₃, DIPEAA non-nucleophilic base is required to neutralize the acid formed during the reaction without competing with the piperazine nucleophile. K₂CO₃ is a cost-effective and commonly used base. Cs₂CO₃ is a stronger, albeit more expensive, alternative that can sometimes improve yields.
Stoichiometry 1.1 - 1.5 equivalents of 1-Boc-piperazineUsing a slight excess of the piperazine nucleophile can help drive the reaction to completion.
  • Inadequate Reaction Monitoring:

    • Diagnosis: The reaction may not have reached completion, or the product may be degrading over extended reaction times.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide real-time information on the consumption of starting materials and the formation of the product, allowing you to determine the optimal reaction time.

Q2: I am observing a significant amount of a di-alkylated piperazine byproduct. How can I minimize this?

The formation of a di-alkylated product, where both nitrogen atoms of the piperazine ring have reacted, is a common challenge.

Potential Causes & Solutions:

  • Use of Unprotected Piperazine:

    • Diagnosis: If you are using piperazine itself, both nitrogen atoms are available for alkylation.

    • Solution: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine .[1] The Boc (tert-butyloxycarbonyl) group effectively blocks one of the nitrogen atoms from reacting, ensuring mono-alkylation. The Boc group can be removed in a subsequent step under acidic conditions if the unprotected piperazine is the desired final product.[4][5][6]

  • Incorrect Stoichiometry:

    • Diagnosis: Even with unprotected piperazine, using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.

    • Solution: If using unprotected piperazine is unavoidable, employ a significant excess (3 to 5 equivalents) of piperazine.[1][2] However, this will necessitate a more challenging purification to remove the unreacted piperazine.

Q3: My reaction appears to stall and does not go to completion. What should I do?

A stalled reaction can be frustrating, but several strategies can help push it to completion.

Potential Causes & Solutions:

  • Insufficient Activation of the Electrophile:

    • Diagnosis: Alkyl chlorides and bromides can sometimes be insufficiently reactive.

    • Solution: Consider adding a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide, which can significantly accelerate the reaction.[2]

  • Deactivation of Reagents:

    • Diagnosis: Moisture in the reaction can hydrolyze the reagents or interfere with the base.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly dried bases.

  • Reversibility of the Reaction:

    • Diagnosis: While less common for this type of alkylation, some reactions can be reversible.

    • Solution: Ensure the acid byproduct is effectively neutralized by the base. If the reaction is still stalling, a slight increase in temperature or a switch to a more polar solvent like DMF might be beneficial.

Q4: I am having difficulty with the purification of the final Boc-protected product. What are the best practices?

Purification can be challenging due to the basic nature of the piperazine nitrogen and the lipophilic Boc group.

Potential Causes & Solutions:

  • Emulsion during Aqueous Workup:

    • Diagnosis: The amphiphilic nature of the product can lead to emulsions during extraction.

    • Solution: Use a brine (saturated NaCl solution) wash to break up emulsions. If the problem persists, consider filtering the organic layer through a pad of celite.

  • Co-elution during Column Chromatography:

    • Diagnosis: Unreacted starting materials or closely related impurities may co-elute with the product on silica gel.

    • Solution:

      • Solvent System Optimization: A gradient elution is often necessary. A common solvent system is dichloromethane/methanol or ethyl acetate/hexanes with a small amount (0.5-1%) of triethylamine (TEA) added to the mobile phase. The TEA deactivates the acidic sites on the silica gel, preventing tailing of the basic product.

      • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Alternative Purification Methods:

    • Acidic Resin Capture: A powerful technique involves capturing the basic product on a strongly acidic ion-exchange resin (e.g., Amberlyst 15).[4][5] The impurities and non-basic components can be washed away. The pure product is then released from the resin by washing with a solution of a base, such as ammonia in methanol.

Frequently Asked Questions (FAQs)

Q: What is the most likely synthetic pathway for this molecule?

The most common and reliable method is a nucleophilic substitution (SN2) reaction. This involves the alkylation of a mono-protected piperazine.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions 1_Boc_Piperazine 1-Boc-Piperazine (Nucleophile) Product tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate 1_Boc_Piperazine->Product SN2 Attack Alkyl_Halide 3-(Methylamino)propyl Halide Derivative (Electrophile) Alkyl_Halide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., ACN) Solvent->Product Heat Heat (Δ) Heat->Product troubleshooting_workflow Start Problem: Low Yield Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Reagents_OK Purity Confirmed? Check_Reagents->Reagents_OK Purify_Reagents Solution: Purify or Source New Reagents Reagents_OK->Purify_Reagents No Check_Conditions Review Reaction Conditions Reagents_OK->Check_Conditions Yes Increase_Temp Action: Increase Temp (e.g., to 100°C) Check_Conditions->Increase_Temp Change_Solvent Action: Change Solvent (e.g., to DMF) Check_Conditions->Change_Solvent Add_Catalyst Action: Add NaI/KI (Finkelstein Catalyst) Check_Conditions->Add_Catalyst Check_Side_Products Analyze for Side Products (e.g., Di-alkylation) Check_Conditions->Check_Side_Products Use_Mono_Boc Solution: Use Mono-Boc-Piperazine Check_Side_Products->Use_Mono_Boc

Sources

Technical Support Center: Synthesis of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common issues encountered during the synthesis of this and related piperazine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate?

A1: A highly common and efficient method is the mono-N-alkylation of piperazine with a suitable Boc-protected aminoalkyl halide, such as tert-butyl (3-bromopropyl)(methyl)carbamate. This approach directly installs the desired side chain onto one of the piperazine nitrogens. An alternative route involves the reductive amination of piperazine with a Boc-protected amino aldehyde.

Q2: What is the primary side reaction to anticipate in this synthesis?

A2: The most prevalent side reaction is the formation of the 1,4-di-substituted piperazine byproduct, where the amino-propyl-carbamate side chain is attached to both nitrogen atoms of the piperazine ring. This occurs due to the similar reactivity of both secondary amines in piperazine.[1][2]

Q3: How can I confirm the presence of the di-substituted byproduct?

A3: The di-substituted byproduct can be identified using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, the di-substituted product will typically have a higher Rf value (be less polar) than the mono-substituted product. LC-MS will show a molecular ion peak corresponding to the mass of the di-substituted compound. In ¹H NMR, the symmetry of the di-substituted product will result in a simpler spectrum compared to the mono-substituted product.

Q4: Is the Boc protecting group stable throughout the reaction?

A4: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions typically used for alkylation reactions. However, it is sensitive to acidic conditions and can be inadvertently cleaved if the reaction conditions become acidic.

Troubleshooting Guide: Side Reactions & Experimental Issues

This section addresses specific problems you may encounter during the synthesis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate, providing explanations for the underlying causes and actionable solutions.

Issue 1: Significant Formation of the 1,4-Di-substituted Piperazine Byproduct

Symptoms:

  • A significant spot with a higher Rf value than the desired product is observed on TLC.

  • LC-MS analysis shows a prominent peak with the mass of the di-substituted product.

  • The isolated yield of the mono-substituted product is low.

Causality: The two secondary amine groups of piperazine have comparable nucleophilicity. After the first alkylation, the remaining secondary amine is still sufficiently nucleophilic to react with another molecule of the alkylating agent, leading to di-substitution.[1] This is especially problematic with highly reactive alkylating agents and at elevated temperatures.

Solutions:

1. Stoichiometric Control: Use of Excess Piperazine

  • Principle: By using a large excess of piperazine (5-10 equivalents), the probability of the alkylating agent reacting with an unreacted piperazine molecule is statistically much higher than it reacting with the already mono-alkylated product.[1][2]

  • Protocol: See "Protocol 1: Mono-N-alkylation Using Excess Piperazine".

  • Considerations: While effective, this method requires the removal of a large amount of unreacted piperazine during purification.

2. Slow Addition of the Alkylating Agent

  • Principle: Maintaining a low concentration of the alkylating agent throughout the reaction minimizes the chance of a second alkylation event.

  • Procedure: Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours), especially at the beginning of the reaction.

3. Lower Reaction Temperature

  • Principle: The activation energy for the second alkylation may be higher than the first. Lowering the reaction temperature can therefore selectively slow down the rate of the di-substitution reaction.

  • Procedure: Run the reaction at room temperature or even at 0 °C, and monitor the progress over a longer period.

Troubleshooting Workflow for Di-substitution

G start High Di-substitution Observed strategy1 Use Large Excess of Piperazine (5-10 eq) start->strategy1 strategy2 Slow Addition of Alkylating Agent start->strategy2 strategy3 Lower Reaction Temperature start->strategy3 purify Purify via Column Chromatography strategy1->purify strategy2->purify strategy3->purify success Mono-substituted Product Isolated purify->success failure Di-substitution Still High purify->failure If separation is difficult

Caption: Troubleshooting workflow for minimizing di-substitution.

Issue 2: Unintended Cleavage of the Boc Protecting Group

Symptoms:

  • Appearance of a new, more polar spot on TLC that corresponds to the deprotected amine.

  • LC-MS analysis shows a peak with the mass of the deprotected product.

  • Complex NMR spectrum with signals from both the desired product and the deprotected amine.

Causality: The Boc group is labile in the presence of strong acids.[3] If the reaction conditions become acidic, for instance, due to the formation of HBr as a byproduct in an alkylation with a bromo-alkyl reagent without a sufficient base, the Boc group can be cleaved.

Solutions:

1. Use of a Non-nucleophilic Base

  • Principle: A base is required to neutralize the acid byproduct of the alkylation reaction. Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate can prevent the reaction mixture from becoming acidic.

  • Procedure: Add at least 1.1 equivalents of the base to the reaction mixture along with the alkylating agent.

2. Careful Monitoring of pH

  • Principle: Regularly check the pH of the reaction mixture, especially in the initial stages.

  • Procedure: Use pH indicator strips to ensure the reaction remains neutral or slightly basic. If the pH drops, add more base.

Issue 3: Difficulty in Purifying the Product from Excess Piperazine

Symptoms:

  • The crude product is contaminated with a significant amount of piperazine, which can be difficult to remove by standard extraction.

  • Piperazine co-elutes with the product during column chromatography.

Causality: Piperazine is a water-soluble and relatively polar compound, which can make its separation from the also polar mono-alkylated product challenging.

Solutions:

1. Acidic Wash

  • Principle: The basic nitrogen atoms of piperazine and the product can be protonated by an acid to form water-soluble salts. By carefully adjusting the pH, it may be possible to selectively extract the more basic piperazine into an aqueous acidic solution.

  • Procedure: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product may also be partially extracted, so this method requires careful optimization.

2. Conversion to a Salt and Recrystallization

  • Principle: Converting the crude product mixture to a salt (e.g., hydrochloride or fumarate) can sometimes allow for selective crystallization of the desired product, leaving the piperazine salt in the mother liquor.

  • Procedure: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a solution of the acid (e.g., HCl in ether) until precipitation is complete. The precipitate can then be collected and recrystallized.

3. Column Chromatography with a Basic Modifier

  • Principle: The basicity of piperazine and the product can cause tailing on silica gel. Adding a small amount of a basic modifier to the eluent can improve the peak shape and separation.[4]

  • Procedure: Add 0.1-1% triethylamine or a few drops of ammonia to the mobile phase during column chromatography.

Purification Strategy

G crude Crude Product wash Acidic Wash crude->wash salt Salt Formation & Recrystallization crude->salt chromatography Column Chromatography (with basic modifier) wash->chromatography pure Pure Product chromatography->pure salt->pure

Caption: General purification strategies for the target molecule.

Experimental Protocols

Protocol 1: Mono-N-alkylation Using Excess Piperazine

This protocol aims to achieve selective mono-alkylation by using a large excess of piperazine.

Materials:

  • Piperazine (10 equivalents)

  • tert-butyl (3-bromopropyl)(methyl)carbamate (1 equivalent)

  • Acetonitrile (solvent)

  • Potassium carbonate (2 equivalents)

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) and potassium carbonate (2 eq.) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl (3-bromopropyl)(methyl)carbamate (1 eq.) in acetonitrile to the piperazine solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting alkylating agent is consumed.

  • Filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane with 0.5% triethylamine) to separate the product from excess piperazine and the di-substituted byproduct.

Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation

Piperazine EquivalentsMono-substituted Product Yield (%)Di-substituted Product Yield (%)
1.1~40-50%~30-40%
5.0~70-80%<10%
10.0>85%<5%
Note: Yields are approximate and can vary based on reaction conditions.

References

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem Technical Support.
  • dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Palyam, V., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. PubMed. [Link]

  • Bowman, M. D., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Springer.
  • Zietsch, A., et al. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]

  • BenchChem. (2025).
  • Krapcho, A. P., et al. (1993). ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII).
  • Organic Chemistry Portal. (2021). Boc-Protected Amino Groups. [Link]

  • Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Characterization of Substituted Piperazines. BenchChem Technical Support.
  • Saady, A., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PubMed Central. [Link]

  • Turchini, M., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. PubMed. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem Technical Support.
  • Nicewicz, D. A., et al. (2020).
  • Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (1999). Reactivity of Bis(2-chloroethyl)ether with Different Amines. RSC Publishing.
  • Hranjec, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • National Institutes of Health. (2013).
  • Open Research@CSIR-NIScPR. (2020).
  • National Institutes of Health. (1996). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. PubMed.
  • Pittelkow, M. (2002).
  • Defense Technical Information Center. (2000). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC.
  • BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties and Reactivity of N-Boc-N,N-bis(2-chloroethyl)amine. BenchChem Technical Support.
  • Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
  • Google Patents. (1959).
  • ResearchGate. (2011). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]

  • Organic Syntheses. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. [Link]

  • Google Patents. (2013).
  • National Institutes of Health. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • MDPI. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • ResearchGate. (2020). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. [Link]

Sources

Technical Support Center: Assay Solubility Troubleshooting for tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides drug development professionals, researchers, and scientists with in-depth troubleshooting strategies and practical solutions for solubility issues encountered with tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate (CAS 874831-60-4) during assay development. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: I dissolved my tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What is happening?

A1: This is a classic case of a compound "crashing out" of solution and is a very common issue for molecules with moderate to high lipophilicity. The tert-butyl carbamate (Boc) group and the propyl chain increase the non-polar character of the molecule. While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving your compound at high concentrations, its miscibility with water is key to understanding the problem. When the DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly transitions from organic to overwhelmingly aqueous. Your compound, which is poorly soluble in water, is no longer supported by the DMSO and precipitates. The final concentration of DMSO in your assay is often too low (typically <1%) to maintain solubility.[1]

Q2: What are the key structural features of this compound that influence its solubility?

A2: The solubility of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is dictated by a balance of polar and non-polar moieties:

  • Tert-butyl carbamate (Boc group): This is a bulky, lipophilic protecting group that significantly decreases aqueous solubility.

  • Piperazine ring: This is a basic heterocyclic amine. Its solubility is highly dependent on pH. At neutral or alkaline pH, the nitrogens are unprotonated and less polar. In acidic conditions, the nitrogens can become protonated (ionized), which dramatically increases aqueous solubility.

  • Propyl chain: This alkyl chain contributes to the overall lipophilicity of the molecule.

Understanding this structure allows us to predict that solubility can be enhanced by either addressing the lipophilic character with co-solvents or by increasing ionization through pH manipulation.

Q3: Can I just sonicate or heat the sample to get it back into solution in my aqueous buffer?

A3: While sonication and gentle warming can assist in dissolving a compound initially, they are often temporary fixes for precipitation issues in assays. These methods can create a supersaturated solution, which is thermodynamically unstable. The compound will likely precipitate again over the time course of your experiment, leading to inconsistent and non-reproducible results. For reliable assay data, the compound must remain stably dissolved in the final assay buffer. Furthermore, excessive heating could risk degrading the compound.

Q4: Are there alternative primary stock solvents I can use instead of DMSO?

A4: While DMSO is the most common choice due to its strong solvating power and compatibility with most assays, other options exist. For some compounds, solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, the core problem of precipitation upon dilution into aqueous media will likely persist if the compound's intrinsic aqueous solubility is low. The key is less about the initial stock solvent and more about the strategy used to transition the compound into the final aqueous buffer system.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide presents a systematic workflow for addressing solubility challenges with tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate.

Workflow for Improving Compound Solubility

G cluster_0 Phase 1: Initial Assessment & Simple Fixes cluster_1 Phase 2: Intermediate Formulation Strategies cluster_2 Outcome A Compound Precipitates in Aqueous Buffer B Step 1: Optimize DMSO Concentration A->B Start Here C Step 2: pH Adjustment (Acidification) B->C If precipitation persists D Solubility Achieved? C->D E Step 3: Introduce a Co-Solvent D->E No H Proceed with Assay D->H Yes F Step 4: Use of Solubilizing Excipients E->F If needed G Solubility Achieved? F->G G->H Yes I Consult Formulation Specialist G->I No

Caption: Systematic workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

Rationale: The piperazine moiety in your compound is basic. By lowering the pH of your assay buffer, you can protonate one or both of the piperazine nitrogens. This ionization increases the polarity of the molecule, which can significantly improve its solubility in water.[2][3]

Step-by-Step Methodology:

  • Prepare a series of acidic buffers: Prepare your standard assay buffer at various pH values below neutral (e.g., pH 6.5, 6.0, 5.5, 5.0). Use a stable buffering agent for this range, such as MES or citrate. Ensure the buffer components will not interfere with your assay.

  • Prepare a DMSO stock: Dissolve your compound in 100% DMSO to make a concentrated stock (e.g., 10 mM).

  • Perform serial dilutions: Instead of a large, single dilution, perform a stepwise dilution.

    • First, dilute the 10 mM DMSO stock 1:10 into one of your acidic buffers (e.g., pH 5.5). This creates a 1 mM intermediate solution in 10% DMSO.

    • Vortex gently. Observe for any precipitation.

    • Use this intermediate solution to make the final dilutions into the corresponding acidic assay buffer.

  • Assess solubility: Visually inspect the final solutions for any signs of precipitation (cloudiness, particulates). For a more quantitative measure, you can use techniques like nephelometry or dynamic light scattering (DLS).

  • Control experiment: Crucially, verify that the altered pH does not affect your assay's performance (e.g., enzyme activity, cell viability, receptor binding). Run a control with your biological system at each tested pH without the compound.

Table 1: Example pH Screening Data

Final Buffer pHFinal DMSO (%)ObservationAssay Viability Control
7.40.5%Precipitate100%
6.50.5%Slight Haze98%
6.00.5%Clear97%
5.50.5%Clear95%
Protocol 2: Utilizing Co-solvents in the Assay Buffer

Rationale: If pH adjustment is not viable or insufficient, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of non-polar compounds.[4] Common co-solvents in biological assays include PEG 300, PEG 400, and Tween 80.

Step-by-Step Methodology:

  • Select a co-solvent: Polyethylene glycol 300 (PEG 300) is a good starting point due to its low toxicity in many biological systems.

  • Prepare buffer with co-solvent: Prepare your standard assay buffer (at its optimal pH) containing a small percentage of PEG 300. Start with a range of concentrations, such as 1%, 2%, and 5% (v/v).

  • Prepare DMSO stock: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 10 mM).

  • Dilute into co-solvent buffer: Dilute the DMSO stock directly into the buffer containing the co-solvent to achieve your final desired concentration. The presence of the co-solvent in the buffer helps to keep the compound in solution as the DMSO is diluted.

  • Assess and control: As with pH adjustment, visually and/or instrumentally assess solubility. It is critical to run a vehicle control (buffer with the co-solvent and DMSO, but no compound) to ensure the co-solvent itself does not impact the assay outcome.

Table 2: Example Co-Solvent Screening Data

Co-Solvent (PEG 300)Final DMSO (%)ObservationAssay Viability Control
0%0.5%Precipitate100%
1%0.5%Slight Haze100%
2%0.5%Clear99%
5%0.5%Clear94%

Advanced Strategies

If the above methods fail, more advanced formulation techniques may be required. These often involve more significant formulation development and should be considered in consultation with a formulation specialist.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has improved aqueous solubility.[1]

  • Salt Formation: While your compound is a free base, creating a salt form (e.g., hydrochloride or citrate salt) can drastically improve its aqueous solubility and dissolution rate. This typically requires chemical synthesis to prepare the salt form of the compound.[3]

References

  • Gong, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Gong, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Stability of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this crucial PROTAC linker in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Profile

tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is a bifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a piperazine moiety, which can enhance solubility and provide a point of attachment, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of an amine during one reaction step and then be cleanly removed in another.[1]

However, the very feature that makes the Boc group so useful—its lability—is also the primary source of stability concerns for this molecule. The carbamate bond is susceptible to cleavage under specific conditions, leading to the degradation of the linker and potentially compromising downstream applications. This guide will delve into the nuances of this stability profile and provide actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered when working with tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate in solution.

Q1: My stock solution of the linker is showing a new, more polar spot on TLC/LC-MS after a few days. What is happening?

A1: This is a classic sign of Boc-group cleavage. The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[2] If your solvent contains even trace amounts of acid, or if the solution has been exposed to an acidic environment, the Boc group will be removed, yielding the corresponding free amine. This degradation product is significantly more polar than the parent compound, which explains the new spot on your chromatogram.

Causality: The degradation mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which then rapidly decarboxylates to give the free amine and carbon dioxide gas.[3]

Troubleshooting Steps:

  • Solvent Purity: Ensure that your solvents are fresh and of high purity. For example, some grades of dichloromethane (DCM) can contain trace amounts of HCl. It is advisable to use freshly opened anhydrous solvents.

  • pH Control: If you are working with buffered solutions, ensure the pH is neutral or slightly basic. The Boc group is generally stable towards most bases and nucleophiles.[2]

  • Storage: Store stock solutions at the recommended temperature of -20°C or -80°C and protect them from light.[4] For short-term storage (1 month), 4°C is acceptable.[4] Avoid repeated freeze-thaw cycles.

Q2: I am using an HPLC method with a TFA-containing mobile phase to purify my compound. Am I at risk of degrading it?

A2: Yes, there is a significant risk of degradation. Trifluoroacetic acid (TFA) is a strong acid commonly used to deprotect Boc-amines.[5] Even at the low concentrations used in HPLC mobile phases (e.g., 0.1%), TFA can cause slow cleavage of the Boc group, especially if the fractions are allowed to stand for extended periods before the solvent is removed.[6]

Expert Insight: The rate of acid-catalyzed Boc deprotection has been shown to be dependent on the acid concentration.[7] When you evaporate your HPLC fractions, the concentration of the non-volatile TFA will increase, accelerating the degradation of your compound.

Recommendations:

  • Alternative Mobile Phase Modifiers: If possible, replace TFA with a less acidic modifier like formic acid or use a buffered mobile phase such as ammonium acetate to maintain a neutral pH.[7]

  • Immediate Neutralization: If TFA is unavoidable, neutralize the collected fractions immediately with a mild base (e.g., a dilute solution of triethylamine or diisopropylethylamine in the collection tube) to quench the acid.

  • Minimize Exposure Time: Process your fractions as quickly as possible after collection. Freeze the fractions immediately if they cannot be processed right away.[6]

Q3: What are the primary degradation products I should look for?

A3: The primary degradation product is the deprotected amine: N-methyl-3-(piperazin-1-yl)propan-1-amine. However, the tert-butyl cation generated during the deprotection can also lead to side products.

  • Isobutylene: The tert-butyl cation can be deprotonated to form isobutylene gas.[3]

  • tert-Butylated Adducts: The highly reactive tert-butyl cation can alkylate other nucleophilic species in your reaction mixture, including the solvent or even another molecule of your starting material or product.

The potential degradation pathways are visualized in the diagram below.

G cluster_main Acid-Catalyzed Degradation Pathway Parent tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate Protonated Protonated Carbamate Parent->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - t-Bu⁺ tBu_cation tert-Butyl Cation Deprotected_Amine N-methyl-3-(piperazin-1-yl)propan-1-amine (Primary Degradant) Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺ tBu_Adducts tert-Butylated Adducts tBu_cation->tBu_Adducts + Nucleophile

Caption: Acid-catalyzed degradation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate.

Q4: Can I use this linker in formulations with common pharmaceutical excipients?

A4: Caution is advised. The stability of the linker can be influenced by the microenvironment created by excipients.[8] Acidic excipients or impurities within excipients can lower the pH of the formulation and induce degradation.

Self-Validating System:

  • Compatibility Studies: Before finalizing a formulation, it is crucial to conduct compatibility studies. This involves preparing mixtures of the linker with individual excipients and storing them under accelerated stability conditions (e.g., 40°C/75% RH).

  • Analytical Monitoring: The stability of the linker in these mixtures should be monitored over time using a stability-indicating HPLC method (see Protocol 2).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9]

Objective: To investigate the stability of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 and 48 hours. Also, reflux a solution of the compound in a suitable solvent (e.g., acetonitrile) for 8 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration. Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of degradation under each condition.

    • Characterize the degradation products by comparing their retention times and mass spectra (if using LC-MS) to the parent compound.

G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze via Stability-Indicating HPLC-MS neutralize->analyze evaluate Evaluate Degradation & Characterize Products analyze->evaluate

Caption: Workflow for a Forced Degradation Study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To quantify tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate and its degradation products.

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., Phenomenex Kinetex® XB-C18, 2.1 x 50 mm, 2.6 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min[10]
Column Temperature 30°C[7]
Injection Volume 5 µL
Detection UV at 210 nm and/or Mass Spectrometry (ESI+)

Rationale for Method Choices:

  • A C18 column provides good retention and separation for this type of moderately polar molecule.

  • Using a buffered mobile phase at neutral pH or a weak acid like formic acid will prevent on-column degradation.

  • A gradient elution is necessary to separate the parent compound from its more polar degradants.

  • UV detection at 210 nm is suitable for detecting the carbamate functionality. Mass spectrometry provides invaluable structural information for identifying degradation products.

Summary of Stability Profile

ConditionStabilityPrimary Degradation Pathway
Acidic pH (e.g., < 5) Unstable Acid-catalyzed hydrolysis of the carbamate to the free amine, isobutylene, and CO₂.[8]
Neutral pH (e.g., 6-8) Generally Stable Minimal degradation expected.
Basic pH (e.g., > 8) Generally Stable The Boc group is resistant to most bases.[2]
Elevated Temperature Susceptible Thermolytic cleavage of the Boc group can occur, particularly at higher temperatures.[11]
Oxidative Stress Potentially Susceptible The piperazine and secondary amine moieties may be susceptible to oxidation.
Light Exposure Potentially Susceptible Amine-containing compounds can be prone to photo-oxidation.[8]

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

  • Scafato, P., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1103-1112. Available at: [Link]

  • ResearchGate. "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?" (2012). Available at: [Link]

  • ACS Green Chemistry Institute. "tert-Butyl Carbamate (BOC) Deprotection." Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Available at: [Link]

  • Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 79. Available at: [Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Available at: [Link]

  • De Vreese, M., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1438-1442. Available at: [Link]

  • De Vreese, M., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Request PDF. Available at: [Link]

  • Li, B., et al. (2013). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. Request PDF. Available at: [Link]

  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." (2010). Available at: [Link]

  • ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." (2011). Available at: [Link]

  • ACS Publications. "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates." (2023). Available at: [Link]

  • ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." (2022). Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Piperazine." Available at: [Link]

  • Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." (2020). Available at: [Link]

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." (2023). Available at: [Link]

Sources

Technical Support Center: Purification of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile linker, which is notably used in the synthesis of PROTAC® degraders like TrimTAC1.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure you achieve the desired purity and yield in your experiments.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification challenges, it's crucial to understand the properties of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate. Its structure, containing a Boc-protecting group, a tertiary amine, and a piperazine ring, dictates its behavior during purification.

PropertyValue/InformationSource
Molecular Formula C₁₂H₂₅N₃O₂[3]
Molecular Weight 243.35 g/mol [3]
Appearance Colorless to light yellow liquid or solid/semi-solid[3][4]
Solubility Soluble in polar organic solvents like DMSO and methanol.[5]
Storage 2-8°C, protected from light. In solvent: -80°C for 6 months, -20°C for 1 month.[4][6]
Stability The Boc group is labile under acidic conditions and susceptible to thermal degradation.[5][7]

Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific issues you may encounter during the purification of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing a significant loss of my product during silica gel column chromatography. What could be the cause and how can I mitigate this?

Answer:

Low recovery from silica gel chromatography is a frequent challenge with amine-containing compounds like this one. The primary reasons are irreversible adsorption to the acidic silica gel and potential degradation of the acid-sensitive Boc group.

Probable Causes:

  • Strong Adsorption: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing and, in some cases, irreversible binding.

  • Boc Group Cleavage: The acidic nature of standard silica gel can catalyze the removal of the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of the unprotected amine, which will have a very different polarity and may not elute as expected.[5][7]

Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel. A common method is to wash the silica gel with a solution of triethylamine (Et₃N) in your chosen eluent system (e.g., 1-2% Et₃N in ethyl acetate/hexane). This deactivates the acidic sites on the silica.

  • Use a Treated Solid Phase: Consider using alumina (basic or neutral) instead of silica gel for your stationary phase.

  • Optimize Your Mobile Phase:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine or ammonia (in the form of a methanolic ammonia solution), into your eluent. A typical starting point is 0.5-1% of the total solvent volume. This will compete with your product for binding to the acidic sites on the silica.

    • Solvent System Selection: A common eluent system for Boc-protected amines is a gradient of ethyl acetate in hexane or petroleum ether.[8][9] For more polar compounds, dichloromethane/methanol can be effective.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.

  • Elution: Begin elution with your starting solvent mixture and gradually increase the polarity. Monitor the fractions by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Co-elution of Impurities

Question: I'm having trouble separating my product from impurities that have a similar Rf value on TLC. What are these likely impurities and how can I improve the separation?

Answer:

Co-elution is often due to impurities with similar polarities to your target compound. Understanding the reaction used to synthesize tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate is key to identifying these impurities. A likely synthetic route is the reductive amination of a Boc-protected amino aldehyde with piperazine.

Probable Impurities:

  • Unreacted Starting Materials: Such as N-Boc-N-methyl-3-aminopropanal or piperazine.

  • Over-alkylation Products: If an excess of the aldehyde is used, you might form the di-substituted piperazine.

  • Side-products from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), byproducts may be present.[10][11]

Solutions:

  • Aqueous Work-up: Before chromatography, perform an aqueous work-up to remove water-soluble impurities. Washing the organic layer with a mild base like saturated sodium bicarbonate solution can help remove acidic byproducts.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems to alter the selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol might improve separation.

    • Isocratic vs. Gradient Elution: A shallow gradient or isocratic elution with an optimized solvent mixture can enhance the resolution between closely eluting spots.

  • Alternative Purification Techniques:

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[12][13] Experiment with different solvent/anti-solvent systems (e.g., dissolving in a minimal amount of a polar solvent like ethyl acetate and adding a non-polar solvent like hexane until turbidity is observed, then cooling).

    • Acid-Base Extraction: This can be used to separate your basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent. Caution: The Boc group is acid-labile, so this must be done carefully with dilute acid and at low temperatures.[7]

Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude_Product->Aqueous_Workup Column_Chromatography Column Chromatography (Silica or Alumina) Aqueous_Workup->Column_Chromatography Crystallization Crystallization Column_Chromatography->Crystallization Impure Fractions Pure_Product Pure Product Column_Chromatography->Pure_Product Successful Crystallization->Pure_Product

Caption: A general workflow for the purification of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: My purified product is an oil, but the literature reports it as a solid. Why is this and how can I induce crystallization?

A1: The physical state can be influenced by residual solvents or minor impurities. To induce crystallization, try dissolving the oil in a minimal amount of a suitable solvent and then adding an anti-solvent dropwise. Seeding with a small crystal of the pure compound, if available, can also initiate crystallization.[12] Vigorous scratching of the inside of the flask with a glass rod at the solvent-air interface can also sometimes promote crystal formation.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended for purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA for better peak shape) is a good starting point.

Q3: What are the best practices for storing tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate?

A3: Due to the potential for degradation, it is best to store the compound at 2-8°C under an inert atmosphere (like argon or nitrogen) and protected from light.[4][6] If dissolved in a solvent, store at -20°C or -80°C for longer-term stability.[6]

Q4: Can I remove the Boc group during the work-up?

A4: Yes, the Boc group is sensitive to acidic conditions.[7] Avoid washing with strong acids. If an acidic wash is necessary, use a dilute acid (e.g., 0.1 M HCl) at low temperature and for a short duration.

Logical Relationship of Purification Steps

Logical_Relationships Crude Mixture Crude Mixture Aqueous Extraction Aqueous Extraction Crude Mixture->Aqueous Extraction Removes salts & water-soluble impurities Chromatography Chromatography Aqueous Extraction->Chromatography Separates by polarity Crystallization Crystallization Chromatography->Crystallization Final polishing for solid products Purity Analysis Purity Analysis Chromatography->Purity Analysis QC Step Crystallization->Purity Analysis Storage Storage Purity Analysis->Storage

Caption: The logical flow of purification and quality control steps.

References

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • Reductive amination - Wikipedia. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. Available at: [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications. Available at: [Link]

  • EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents.
  • Reductive Amination - Common Conditions. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available at: [Link]

  • Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF - ResearchGate. Available at: [Link]

  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - European Patent Office - EP 3419974 B1 - Googleapis.com. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]

  • The Essential Role of 1,4-Bis(3-aminopropyl)piperazine in Modern Organic Synthesis. Available at: [Link]

  • Piperazine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Product Name : tert-Butyl (3-(piperazin-1-yl)propyl)carbamate | Pharmaffiliates. Available at: [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cas 7209-38-3,1,4-Bis(3-aminopropyl)piperazine - LookChem. Available at: [Link]

Sources

Technical Support Center: Scaling Up Tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this molecule efficiently and troubleshoot common issues encountered during lab-scale and scale-up production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate is most effectively approached via a convergent two-part strategy. First, a key electrophilic intermediate, tert-butyl (3-halopropyl)(methyl)carbamate , is prepared. Second, this intermediate is used to alkylate piperazine. This approach allows for better control over stoichiometry and minimizes the formation of key byproducts.

The overall workflow is summarized below:

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Piperazine Alkylation A 1,3-Diaminopropane B N-Boc-1,3-propanediamine A->B Boc₂O, DCM C tert-Butyl (3-aminopropyl)(methyl)carbamate B->C NaH, MeI D tert-Butyl (3-chloropropyl)(methyl)carbamate C->D SOCl₂, Et₃N F Crude Product Mixture D->F Alkylation (K₂CO₃, MeCN) E Piperazine (large excess) E->F G Final Product F->G Purification (Acid/Base Extraction) caption Convergent synthetic workflow.

Caption: Convergent synthetic workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, structured in a question-and-answer format.

Part 1: Synthesis of the Intermediate, tert-butyl (3-chloropropyl)(methyl)carbamate

Q1: I'm getting significant amounts of the di-Boc protected byproduct when reacting 1,3-diaminopropane with Boc anhydride. How can I improve mono-selectivity?

A1: This is a common challenge due to the similar reactivity of the two primary amines. The key is to control the stoichiometry and addition rate of the Boc anhydride (Boc₂O).

  • Causality: By using a large excess of the diamine (e.g., 5-10 equivalents), you statistically favor the reaction of one molecule of Boc₂O with one molecule of the diamine. Adding the Boc₂O solution slowly to a cooled (0 °C) solution of the diamine ensures that the electrophile is consumed rapidly by the vast excess of diamine, minimizing its chance to react with the already-formed mono-protected product.[1]

  • Troubleshooting Steps:

    • Increase Diamine Excess: Use at least 5 equivalents of 1,3-diaminopropane relative to Boc₂O.

    • Slow Addition: Dissolve Boc₂O in a suitable solvent like Dichloromethane (DCM) and add it dropwise over several hours to a vigorously stirred, cooled solution of the diamine.

    • Solvent Choice: DCM is a standard solvent choice for this reaction.[1]

    • Workup: The excess diamine can be easily removed during an aqueous workup with sequential washes.

Q2: My N-methylation of tert-butyl (3-aminopropyl)carbamate is sluggish and gives a complex mixture. What are the recommended conditions?

A2: N-methylation of a carbamate can be less straightforward than amine alkylation and requires specific conditions to prevent side reactions. The carbamate proton is not very acidic, so a strong base is required for deprotonation before methylation.

  • Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the carbamate nitrogen, forming a sodium salt. This salt is then a potent nucleophile that reacts with a methylating agent like methyl iodide (MeI). Using weaker bases can lead to incomplete deprotonation and subsequent N-methylation of the primary amine instead, or other side reactions.[2]

  • Troubleshooting Steps:

    • Reagent Choice: Use sodium hydride (NaH, 60% dispersion in mineral oil) as the base and methyl iodide (MeI) as the methylating agent.

    • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents. Ensure they are truly anhydrous, as water will quench the NaH.

    • Procedure:

      • Carefully add NaH to the solution of the carbamate in anhydrous THF at 0 °C under an inert atmosphere (Nitrogen or Argon).

      • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete deprotonation (hydrogen gas evolution will cease).

      • Cool the mixture back to 0 °C and add methyl iodide dropwise.

      • Let the reaction slowly warm to room temperature and stir overnight.

    • Monitoring: Track the reaction by TLC or LC-MS to monitor the disappearance of the starting material.

Q3: I am struggling to convert the terminal amino group of tert-butyl (3-aminopropyl)(methyl)carbamate to a chloro group without affecting the carbamate. What is a reliable method?

A3: Direct conversion of a primary amine to an alkyl chloride can be harsh. A more reliable, two-step procedure via a hydroxyl intermediate is recommended for scalability and to avoid side reactions with the carbamate group.

  • Causality: Standard methods like using SOCl₂ directly on the amine can lead to complex side reactions and potential cleavage of the acid-sensitive Boc group. A milder, two-step approach involves first converting the amine to an alcohol (diazotization followed by hydrolysis) and then converting the alcohol to the chloride. However, a more direct and often cleaner method on scale is the reaction with an activating agent like thionyl chloride in the presence of a base to form the corresponding sulfinamide, which can then be displaced. For this specific substrate, direct reaction with SOCl₂ in the presence of a non-nucleophilic base like triethylamine (Et₃N) at low temperatures can work by forming an intermediate that is then displaced by chloride.

  • Recommended Protocol (Direct Conversion):

    • Dissolve tert-butyl (3-aminopropyl)(methyl)carbamate and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Work up by carefully quenching with ice water, separating the organic layer, washing with saturated NaHCO₃ solution and brine, drying, and concentrating.

Part 2: Alkylation of Piperazine and Purification

Q4: My primary challenge is the formation of the 1,4-disubstituted piperazine byproduct. How can I maximize the yield of the desired mono-alkylated product?

A4: This is the most critical selectivity challenge in this synthesis. Controlling the stoichiometry is paramount to favor mono-alkylation over di-alkylation. Using a protecting group on one of the piperazine nitrogens is a common strategy in medicinal chemistry, but for a scale-up process, using a large excess of piperazine is often more cost-effective.[3]

  • Causality: Piperazine has two nucleophilic secondary amine groups. Once the first alkylation occurs, the remaining nitrogen is still reactive. By using a large excess of piperazine (e.g., 10 equivalents), the electrophile, tert-butyl (3-chloropropyl)(methyl)carbamate, is statistically much more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[4]

G cluster_0 Reaction Pathway cluster_1 Condition A Electrophile (R-Cl) C Mono-alkylated Product (Desired) A->C k₁ D Di-alkylated Product (Byproduct) A->D k₂ B Piperazine (Large Excess) B->C C->D E High [Piperazine] favors reaction via k₁ over k₂ caption Kinetic control of mono-alkylation.

Caption: Kinetic control of mono-alkylation.

  • Troubleshooting Steps:

    • Stoichiometry: Use a 10-fold molar excess of piperazine relative to the alkylating agent.

    • Reaction Conditions:

      • Base: Use a mild inorganic base like potassium carbonate (K₂CO₃) to act as an HCl scavenger.

      • Solvent: Acetonitrile (MeCN) or DMF are suitable solvents.

      • Temperature: Moderate heating (e.g., 60-80 °C) is typically required to drive the reaction to completion.

    • Monitoring: Follow the consumption of the limiting reagent (tert-butyl (3-chloropropyl)(methyl)carbamate) by LC-MS.

Q5: How should I purify the final product to remove the large excess of piperazine and any di-alkylated byproduct?

A5: Purification can be efficiently achieved without chromatography by leveraging the differences in basicity and solubility of the components. An acid/base extraction is the method of choice for large-scale purification.

  • Causality:

    • Piperazine: Highly water-soluble, especially in its protonated (salt) form.

    • Mono-alkylated Product: A weaker base than piperazine and significantly more lipophilic. It will be soluble in organic solvents in its free-base form and can be extracted into an aqueous acid phase as a salt.

    • Di-alkylated Byproduct: Even more lipophilic and less basic than the mono-alkylated product.

  • Purification Protocol:

    • After the reaction is complete, cool the mixture and filter off the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate to remove the solvent.

    • Dissolve the residue in a water-immiscible organic solvent like DCM or ethyl acetate.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The desired product and excess piperazine will move into the aqueous layer as salts.

    • Wash the organic layer (which may contain the di-alkylated byproduct and non-basic impurities) with more dilute acid and discard it.

    • Combine the acidic aqueous layers. Carefully basify the aqueous solution with NaOH or K₂CO₃ to a pH > 11. This deprotonates the product, causing it to precipitate or become extractable.

    • Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate. The free-based product will move into the organic layer, leaving the highly water-soluble piperazine behind.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Quantitative Data & Protocols

Data Summary Table
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical YieldPurity (LC-MS)
1 Mono-Boc Protection1,3-Diaminopropane (5 eq), Boc₂O (1 eq)DCM0 → RT1875-85%>95%
2 N-MethylationNaH (1.2 eq), MeI (1.2 eq)Anhydrous THF0 → RT1270-80%>95%
3 ChlorinationSOCl₂ (1.1 eq), Et₃N (1.5 eq)DCM0 → RT485-95%>95%
4 Piperazine AlkylationPiperazine (10 eq), K₂CO₃ (2 eq)MeCN801665-75%>98%
Detailed Experimental Protocol: Full Synthesis

Step 1: Synthesis of N-(3-aminopropyl)carbamic acid tert-butyl ester

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 1,3-diaminopropane (27.4 g, 370 mmol) and Dichloromethane (DCM, 250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 16.1 g, 74 mmol) in 100 mL of DCM and add it to the addition funnel.

  • Add the Boc₂O solution dropwise to the diamine solution over 2 hours with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 18 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (3 x 100 mL), water (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as an oil.

Step 2: Synthesis of tert-butyl (3-aminopropyl)(methyl)carbamate

  • Under an argon atmosphere, add sodium hydride (60% dispersion in oil, 2.4 g, 60 mmol) to a flask and wash with anhydrous hexane to remove the mineral oil.

  • Add anhydrous THF (150 mL) followed by a solution of N-(3-aminopropyl)carbamic acid tert-butyl ester (8.7 g, 50 mmol) in 50 mL of anhydrous THF at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Cool the mixture back to 0 °C and add methyl iodide (7.8 g, 55 mmol) dropwise.

  • Stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the N-methylated intermediate.

Step 3 & 4: Synthesis and In-situ Alkylation of Piperazine Note: This protocol combines the final steps for efficiency.

  • Dissolve the crude tert-butyl (3-aminopropyl)(methyl)carbamate from the previous step (approx. 50 mmol) and triethylamine (10.1 g, 100 mmol) in anhydrous DCM (200 mL) and cool to 0 °C.

  • Add thionyl chloride (6.5 g, 55 mmol) dropwise. Stir at 0 °C for 2 hours.

  • Carefully quench with ice water, separate the layers, wash the organic layer with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to obtain crude tert-butyl (3-chloropropyl)(methyl)carbamate.

  • To the crude chloride, add piperazine (43 g, 500 mmol), potassium carbonate (13.8 g, 100 mmol), and acetonitrile (300 mL).

  • Heat the mixture to 80 °C and stir for 16 hours.

  • Cool to room temperature and filter the solids. Concentrate the filtrate.

  • Perform the acid/base extraction as described in Q5 to isolate the final product, tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate .

References

  • ResearchGate. Provides context on large-scale synthesis involving piperazine moieties.

  • Benchchem. Discusses general issues with Boc group stability and cleavage, relevant to potential side reactions.

  • National Institutes of Health (NIH). Although on a different substrate, it provides insights into the complexities and side reactions of N-methylation of carbamate-like structures.

  • ChemicalBook. Offers several synthetic procedures for the mono-Boc protection of 1,3-diaminopropane.

  • MDPI. Reviews modern synthetic methods for piperazine derivatives.

  • Center for Molecular Modeling. Further details on N-methylation strategies and potential challenges.

  • MedChemExpress. Product page confirming the existence and utility of a related compound.

  • PubMed Central (PMC). Describes methods for achieving mono-substitution of piperazine, including the use of excess piperazine.

  • Royal Society of Chemistry. Details specific conditions for N-methylation of carbamates.

  • Reddit r/OrganicChemistry. A practical discussion forum highlighting common issues in related reactions.

  • ResearchGate. General principles of reductive amination which is an alternative strategy for N-alkylation.

  • ResearchGate. A discussion among chemists on the exact problem of achieving mono-alkylation of piperazine, confirming the "large excess" and "protecting group" strategies.

  • MDPI. Reviews various industrial methods for synthesizing piperazine derivatives, including N-alkylation.

Sources

Technical Support Center: Reaction Monitoring for tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively monitoring chemical transformations of this versatile building block using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of reactions with tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate, particularly focusing on Boc-deprotection, a frequent synthetic step.

Q1: What is tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate and what is its primary use?

A1: tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is a chemical compound often used in organic synthesis. It contains a piperazine ring, a propyl linker, and a carbamate group protected by a tert-butyloxycarbonyl (Boc) group. Its primary utility is as a linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[1] The Boc group serves as a protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule.

Q2: Why is reaction monitoring so critical when working with this compound?

A2: Monitoring the reaction progress is essential to determine the point of completion, prevent the formation of side products due to over-reaction, and ensure the desired transformation has occurred. For instance, in a Boc-deprotection reaction, incomplete removal of the Boc group will result in a mixture of starting material and product, complicating purification.[2] Conversely, extended exposure to harsh deprotection conditions can lead to the degradation of other sensitive functional groups.[2]

Q3: What are the key differences between the starting material and the deprotected product that allow for analytical separation?

A3: The key difference lies in the polarity of the molecules. The starting material, with its Boc-protecting group, is relatively nonpolar. Upon deprotection, the resulting free amine is significantly more polar. This substantial change in polarity is the fundamental principle that allows for effective separation and monitoring by chromatographic techniques like TLC and LC-MS.

Q4: Can I use NMR to monitor the reaction?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring this reaction. The disappearance of the characteristic tert-butyl signal (a singlet at approximately 1.5 ppm) in the ¹H NMR spectrum is a clear indicator of Boc group removal.[3] However, TLC and LC-MS are often preferred for rapid, routine reaction monitoring due to their speed and lower sample consumption.

Part 2: Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for monitoring the progress of many organic reactions.[4] However, working with amines like the deprotected product of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate can present unique challenges.

Q5: My deprotected product is streaking badly on the TLC plate. What's causing this and how can I fix it?

A5: Streaking is a common issue when analyzing basic compounds like amines on standard silica gel TLC plates.[5] Silica gel is slightly acidic, and the basic amine can interact strongly with the stationary phase, leading to poor spot shape.[4]

  • Causality: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase.[5][6] This additive will neutralize the acidic sites on the silica gel, reducing the strong interaction with your amine product.

Mobile Phase Modifier Typical Concentration Notes
Triethylamine (Et₃N)0.5 - 2% (v/v)Volatile and effective. A common choice for routine analysis.
Ammonia (in Methanol)1 - 5% of a 7N solution in MeOHHighly effective but has a strong odor. Best used in a well-ventilated fume hood.

Step-by-Step Protocol for Preparing a Modified Mobile Phase:

  • Prepare your primary mobile phase (e.g., 95:5 Dichloromethane/Methanol).

  • In a separate small container, add the required volume of the basic modifier. For example, for a 10 mL mobile phase with 1% triethylamine, add 100 µL of triethylamine.

  • Add the primary mobile phase to the modifier and mix thoroughly.

  • Use this modified mobile phase to develop your TLC plate.

Q6: My starting material and product spots are too close together on the TLC plate. How can I improve the separation?

A6: Poor separation, indicated by very similar Retention Factor (Rf) values, means the polarity of your mobile phase is not optimized for your compounds.[7]

  • Causality: The Rf value is a measure of how far a compound travels up the TLC plate relative to the solvent front. If the Rf values are too similar, it's because the mobile phase is not effectively differentiating between the polarities of your starting material and product.

  • Solution: You need to adjust the polarity of your mobile phase. Since the deprotected product is significantly more polar than the Boc-protected starting material, you will likely need a more polar solvent system to move the product off the baseline while keeping the starting material at a higher Rf.

Scenario Problem Solution Example Solvent System Adjustment
Both spots are high on the plate (High Rf)Mobile phase is too polar.Decrease the polarity.Change from 10% MeOH in DCM to 5% MeOH in DCM.
Both spots are low on the plate (Low Rf)Mobile phase is not polar enough.Increase the polarity.Change from 5% MeOH in DCM to 10% MeOH in DCM.
Spots are mergedInsufficient separation.Try a different solvent system with different selectivity.Switch from a DCM/MeOH system to an Ethyl Acetate/Hexane system with a basic modifier.

Q7: I don't see any spots on my TLC plate after developing and visualizing with a UV lamp. What could be the problem?

A7: This can be a frustrating issue with several potential causes.[8]

  • Causality & Solutions:

    • Compound is not UV active: While many organic molecules absorb UV light at 254 nm, some do not. tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate and its deprotected analog may not be strongly UV active.

      • Solution: Use a chemical stain. A ninhydrin stain is excellent for visualizing primary and secondary amines, which will appear as colored spots (often purple or yellow) upon heating.[9]

    • Sample concentration is too low: The amount of material spotted on the plate may be below the limit of detection.[8]

      • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, prepare a more concentrated solution of your reaction mixture for spotting.

    • Compound evaporated: If your compound is volatile, it may have evaporated from the plate before or during development.

      • Solution: This is less likely with the compounds but can be addressed by developing the plate immediately after spotting.

Part 3: Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that provides both chromatographic separation and mass information, making it ideal for unambiguous reaction monitoring.[10][11]

Q8: I'm not seeing the expected mass for my Boc-protected starting material in the mass spectrum. Why is that?

A8: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under certain mass spectrometry conditions.[12][13]

  • Causality: During the electrospray ionization (ESI) process, the molecule is ionized, often by protonation ([M+H]⁺). The protonated Boc-protected compound can then undergo in-source fragmentation, where it loses isobutylene (56 Da) or both isobutylene and carbon dioxide (100 Da).[14] This results in the observation of ions corresponding to the deprotected product, even if the starting material is intact in solution.

  • Solution:

    • Optimize MS source conditions: Reduce the fragmentor voltage or cone voltage in the ion source. This will decrease the energy applied to the ions, minimizing in-source fragmentation.

    • Look for adducts: In addition to the protonated molecule, look for other adducts such as the sodium adduct ([M+Na]⁺) or the ammonium adduct ([M+NH₄]⁺), which are often more stable and less prone to fragmentation.

    • Use a deuterated mobile phase: An advanced technique involves using a deuterated mobile phase (e.g., D₂O instead of H₂O). This can help in the structural elucidation of t-Boc protecting groups.[13][15]

Q9: My peak shapes are poor (e.g., broad or tailing) for the deprotected amine product. How can I improve the chromatography?

A9: Poor peak shape in reverse-phase LC is often due to secondary interactions between the analyte and the stationary phase.

  • Causality: Similar to TLC, the basic amine can interact with residual, underivatized silanol groups on the surface of the C18 stationary phase. This leads to peak tailing and poor chromatographic performance.

  • Solution:

    • Use a mobile phase modifier: Add a small amount of an acid to the mobile phase. This will protonate the silanol groups, minimizing their interaction with the protonated amine. It also ensures the analyte is consistently in its protonated form, leading to sharper peaks.

Mobile Phase Modifier Typical Concentration Notes
Formic Acid0.1% (v/v)Volatile and MS-compatible. The most common choice.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Excellent for chromatography but can cause ion suppression in the MS.

Step-by-Step Protocol for a Generic LC-MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[16][17]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[16][17]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. This will elute the polar deprotected product first, followed by the less polar Boc-protected starting material.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Detection: ESI in positive ion mode. Monitor for the expected [M+H]⁺ ions of the starting material and product.

Q10: The sensitivity for my deprotected amine is very low in the mass spectrometer. What can I do?

A10: Low sensitivity can be due to poor ionization or ion suppression.

  • Causality:

    • Poor Ionization: The efficiency of the ESI process is highly dependent on the analyte and the mobile phase conditions.

    • Ion Suppression: Other components in the sample (e.g., salts from the reaction workup) can interfere with the ionization of your analyte, reducing its signal.

  • Solution:

    • Ensure acidic mobile phase: As mentioned in Q9, an acidic mobile phase (like 0.1% formic acid) will protonate the amine, making it readily ionizable in positive mode ESI.

    • Sample Cleanup: If your sample contains high concentrations of salts (e.g., from a basic workup with sodium bicarbonate), dilute the sample significantly before injection or perform a simple solid-phase extraction (SPE) to remove the salts.

    • Optimize MS parameters: Perform an infusion of your deprotected amine standard to optimize parameters such as capillary voltage, gas flow, and temperatures for maximum signal intensity.

Part 4: Visualized Workflows

Diagram 1: Boc-Deprotection and Monitoring Workflow

cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision start Start Reaction: tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate + Acid (e.g., TFA) reaction Stir at Room Temp start->reaction take_aliquot Take Aliquot reaction->take_aliquot prep_sample Prepare Sample (Dilute/Quench) take_aliquot->prep_sample tlc TLC Analysis prep_sample->tlc lcms LC-MS Analysis prep_sample->lcms evaluate Evaluate Data: - Starting material consumed? - Product formed? tlc->evaluate lcms->evaluate complete Reaction Complete Proceed to Workup evaluate->complete Yes continue_rxn Continue Reaction evaluate->continue_rxn No continue_rxn->reaction Monitor at next time point

Caption: Workflow for Boc-deprotection and subsequent reaction monitoring.

Diagram 2: TLC Troubleshooting Logic

start Run TLC problem Problem Observed? start->problem streak Streaking Spot? problem->streak Yes good_tlc Good TLC problem->good_tlc No poor_sep Poor Separation? streak->poor_sep No add_base Add Base to Mobile Phase (e.g., 1% Et3N) streak->add_base Yes no_spots No Spots Seen? poor_sep->no_spots No adjust_polarity Adjust Mobile Phase Polarity poor_sep->adjust_polarity Yes use_stain Use a Stain (e.g., Ninhydrin) no_spots->use_stain Yes add_base->start adjust_polarity->start use_stain->start

Caption: Decision tree for troubleshooting common TLC analysis issues.

References

  • Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Retrieved from [Link]

  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • ACS Publications. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Retrieved from [Link]

  • SIELC Technologies. (2018). tert-Butyl carbamate. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • NIH. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Retrieved from [Link]

  • OUCI. (n.d.). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling tert-butyl (3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for tert-butyl (3-(piperazin-1-yl)propyl)carbamate (CAS 874831-60-4) and its structural analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, Boc-protected piperazine building block. The inherent functionalities of this molecule—a sterically hindered carbamate and a nucleophilic piperazine ring—present unique challenges and opportunities in synthesis.

This document moves beyond simple protocols to address the common pitfalls encountered during handling, reaction, and purification. We will explore the causality behind these challenges and provide robust, field-tested solutions to ensure the success and reproducibility of your experiments.

Section 1: Storage, Stability, and Safe Handling FAQs

Proper handling and storage are foundational to any successful synthesis. The bifunctional nature of this carbamate requires careful consideration of its stability and safety profile.

Q1: What are the correct storage conditions for tert-butyl (3-(piperazin-1-yl)propyl)carbamate?

A1: The stability of this reagent is paramount for reproducible results. It is sensitive to moisture, heat, and acidic environments. Incorrect storage can lead to gradual degradation or hydrolysis of the Boc-group.

Storage Format Condition Duration Rationale
Solid 2-8°C, sealed in dry, dark placeLong-termPrevents thermal degradation and hydrolysis from atmospheric moisture. The piperazine moiety can be hygroscopic[1].
In Solvent -20°C (1 month) or -80°C (6 months), protect from light[2]Short- to Mid-termRecommended for stock solutions to minimize freeze-thaw cycles. Light protection is advised to prevent potential photolytic degradation pathways.[2]

Q2: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A2: According to its Safety Data Sheet (SDS), this compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.[2]

Hazard Statement GHS Classification Required Precaution / PPE
H302: Harmful if swallowed[2]Acute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[2]
H312: Harmful in contact with skin[2]Acute Toxicity, Dermal (Category 4)Wear protective gloves and lab coat.[2]
H315: Causes skin irritation[2]Skin Corrosion/Irritation (Category 2)Wash with plenty of soap and water if contact occurs.[2]
H319: Causes serious eye irritation[2]Serious Eye Damage/Irritation (Category 2A)Wear safety glasses with side shields or goggles.[2][3]
H332: Harmful if inhaled[2]Acute Toxicity, Inhalation (Category 4)Use only in a well-ventilated area or a chemical fume hood.[2]
H335: May cause respiratory irritation[2]STOT, Single Exposure (Category 3)Avoid breathing dust or aerosols.[2]

Always ensure an accessible safety shower and eye wash station are available.[2]

Q3: I'm having trouble dissolving the compound. What solvents are recommended?

A3: Solubility issues can halt a reaction before it even begins. While the Boc group enhances lipophilicity, the piperazine moiety contributes polarity. The compound's physical form can range from a liquid to a solid, affecting dissolution rates.[4]

Solvent Class Examples Solubility Comments
Chlorinated Dichloromethane (DCM)Soluble[5][6]A common solvent for reactions like Boc-deprotection.
Alcohols Methanol, EthanolSoluble[5][6][7]Often used as a co-solvent, especially for reactions involving HCl.
Ethers 1,4-DioxaneSolubleA common solvent for HCl-based deprotections.[8]
Aprotic Polar Dimethylformamide (DMF)SolubleUseful for a wide range of coupling reactions.
Water -Insoluble/Poorly Soluble[7][9]The free piperazine base is soluble in water, but the Boc-protected form is not.[10]

If you are working with a related zwitterionic amino acid derivative, poor solubility in standard organic solvents is a known issue.[11] In such cases, using an aqueous basic solution (e.g., with NaOH) can deprotonate the carboxylic acid, forming a soluble salt and allowing the Boc protection to proceed.[11]

Section 2: Troubleshooting Boc-Deprotection Reactions

The removal of the tert-butoxycarbonyl (Boc) group is the most common transformation for this molecule. While conceptually simple, it is fraught with potential pitfalls, including incomplete reactions and side-product formation.

Q4: My Boc-deprotection reaction isn't going to completion. How can I fix this?

A4: Incomplete deprotection is a frequent problem. The stability of the Boc group is significant, and its removal requires forcing conditions. Several factors can lead to a stalled reaction.

  • Insufficient Acid: The reaction is acid-catalyzed. Ensure you are using a sufficient stoichiometric excess of the acid (e.g., 5-10 equivalents of HCl or 20-50% v/v of TFA).[8][12]

  • Reaction Time: Deprotection can be slower than expected. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir until all starting material is consumed, which could take from 1 to 4 hours or longer.[8][12]

  • Temperature: Most deprotections are run at room temperature. However, if the reaction is sluggish, gentle heating to 40-50°C can increase the rate.[8] Be cautious, as this can also promote side reactions.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and slow.[8] Consider adding a co-solvent or switching to a solvent system with better solubility characteristics (see solubility table above).

Below is a troubleshooting workflow to address incomplete deprotection.

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q5: Should I use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for the deprotection?

A5: Both TFA and HCl are highly effective, and the choice depends on the substrate's sensitivity and the desired workup strategy.[12]

  • Trifluoroacetic Acid (TFA): Typically used in a 20-50% (v/v) solution in DCM.[8] It is highly efficient, and both the excess acid and the DCM solvent are volatile, simplifying removal under reduced pressure.[12] This is often the method of choice for speed and ease of isolation.

  • Hydrochloric Acid (HCl): Commonly used as a 4M solution in 1,4-dioxane or methanol.[8][12] A key feature of this method is that the deprotected product often precipitates from the reaction mixture as its hydrochloride salt.[8] This precipitation can be a powerful purification step, as the salt can be isolated by simple filtration.

The following decision tree can guide your choice:

Caption: Decision tree for selecting a Boc deprotection method.

Q6: I see a major byproduct in my mass spec with +56 mass units. What is it and how do I prevent it?

A6: This is a classic pitfall. The byproduct is almost certainly your desired product that has been alkylated by a tert-butyl group. The mechanism of acid-catalyzed deprotection generates a stable tert-butyl cation.[13] This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule, most commonly the newly liberated secondary amine of the piperazine ring.

Mechanism of Side Reaction:

  • Boc-Amine + H⁺ → [HO-C(=O⁺H)-N-R] → Amine-H + CO₂ + (CH₃)₃C⁺

  • Amine + (CH₃)₃C⁺ → [Amine-C(CH₃)₃]⁺

Prevention Strategy: Use a Cation Scavenger To prevent this unwanted alkylation, add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product.

  • Common Scavengers: Thiophenol, anisole, or triisopropylsilane (TIS).

  • How to Use: Add 1-5% (v/v) of the scavenger to the reaction mixture along with the acid. The scavenger will trap the tert-butyl cation, preventing it from reacting with your product.[14][15]

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in DCM

This protocol is adapted from standard literature procedures for efficient Boc removal.[8]

  • Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.

  • Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). If your substrate is sensitive to t-butylation, add a scavenger (e.g., 5% anisole) at this stage.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 30-60 minutes until no starting material is visible.

  • Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Workup (to Free Base):

    • Dissolve the residue in a mixture of DCM and water.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 10).

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.[8]

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected free amine.[12]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method leverages the precipitation of the product's hydrochloride salt for purification.[8][12]

  • Dissolution: Dissolve the Boc-protected piperazine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Acid Addition: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).

  • Precipitation & Monitoring: Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected product will precipitate as a white solid.[8] Monitor the reaction by taking a small aliquot, neutralizing it, and analyzing by TLC or LC-MS.

  • Isolation:

    • Method A (Filtration): If a significant precipitate has formed, add diethyl ether to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the solid with diethyl ether and dry under vacuum. This yields the hydrochloride salt.

    • Method B (Evaporation): If no precipitate forms, remove the solvent under reduced pressure.

  • Conversion to Free Base (if needed): Suspend the hydrochloride salt in a mixture of DCM and water. Basify the aqueous layer with saturated NaHCO₃ or NaOH solution, and perform an extraction as described in Protocol 1, Step 5.

Section 3: Purification Pitfalls and Solutions

Purifying the final deprotected piperazine can be challenging due to its high polarity and basicity.

Q7: My deprotected product streaks badly on my silica gel column. How can I get clean separation?

A7: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups on the silica surface strongly interact with the basic piperazine nitrogens, leading to poor peak shape and streaking.[1]

Solutions:

  • Basify the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol is effective. This deprotonates the silanol groups, reducing their interaction with your product.

  • Use a Different Stationary Phase: If streaking persists, consider an alternative to silica gel.

    • Alumina (basic or neutral): Often provides better peak shape for basic compounds.

    • Reverse-Phase Chromatography (C18): Elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid.

  • Ion Exchange Chromatography: For difficult separations, ion exchange resins can be highly effective at purifying amines from neutral impurities.[16]

Q8: My yield is very low after the aqueous workup and extraction. Where did my product go?

A8: The likely culprit is incomplete extraction from the aqueous phase. The hydrochloride salt of your product can be highly water-soluble.

Key Checkpoints:

  • Confirm pH: Before extracting, ensure the aqueous layer is sufficiently basic. The pKa values for piperazine are typically around 5.3 and 9.7.[1] You must adjust the pH to be at least 1-2 units above the highest pKa (i.e., pH 11-12) to ensure the amine is in its neutral, free base form, which is more soluble in organic solvents.

  • Multiple Extractions: Perform at least three, and preferably up to five, extractions with your organic solvent (e.g., DCM, ethyl acetate). A single extraction is rarely sufficient to recover all the product.[12]

  • "Salting Out": If the product has some water solubility even as a free base, add sodium chloride (NaCl) to the aqueous layer to saturation. This increases the ionic strength of the aqueous phase and can decrease the solubility of your organic compound, driving more of it into the organic layer during extraction.

Q9: Can I purify my deprotected amine without using column chromatography?

A9: Yes. Purification via salt formation and precipitation is a highly effective and scalable alternative to chromatography for piperazine-containing compounds.[1]

Protocol 3: Purification via Diacetate Salt Precipitation

This method, adapted from established procedures for piperazine purification, selectively precipitates the product as a diacetate salt, leaving many organic impurities behind in the solvent.[17]

  • Dissolution: After a standard deprotection and workup to the crude free base, dissolve the material in acetone. Use approximately 5-10 volumes of acetone per volume of crude product.[17]

  • Acidification: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount (2 equivalents) and up to 5 times the stoichiometric amount.[17]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to 10-30°C to ensure complete precipitation.[17]

  • Isolation: Separate the precipitated solid from the liquid via vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[1] Dry the salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent as previously described.[1]

Section 4: Key Mechanistic and Workflow Diagrams

Visualizing the chemical processes and logical workflows can aid in understanding and troubleshooting.

Caption: Mechanism of acid-catalyzed Boc deprotection and t-butyl cation formation.

Caption: General experimental workflow for deprotection and purification.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • MedChemExpress. (2024). Safety Data Sheet: tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl (3-(piperazin-1-yl)propyl)carbamate.
  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • LookChem. (n.d.). 1-BOC-PIPERAZINE 57260-72-7 wiki.
  • Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
  • Sonalika. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
  • CymitQuimica. (n.d.). CAS 57260-71-6: N-BOC-Piperazine.
  • ChemicalBook. (2025). 1-BOC-Piperazine | 57260-71-6.
  • MedChemExpress. (n.d.). tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate-COA-267536.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Obniska et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.

Sources

Navigating the Synthesis of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, experience-driven insights to optimize reaction temperature and time, ensuring robust and reproducible outcomes.

Introduction: Deconstructing the Synthesis

The synthesis of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate is a nuanced process, typically approached through a convergent synthesis involving the formation of a key aldehyde intermediate followed by a reductive amination reaction with piperazine. Understanding the intricacies of each step is paramount to achieving high yield and purity. This guide will dissect the synthesis into its critical stages, offering solutions to common challenges encountered in the laboratory.

The probable synthetic pathway can be visualized as a two-part process:

Synthetic_Pathway cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Reductive Amination Start N-Boc-N-methyl-1,3-propanediamine Aldehyde tert-butyl methyl(3-oxopropyl)carbamate Start->Aldehyde Oxidation Product tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate Aldehyde->Product Reductive Amination Piperazine Piperazine Piperazine->Product Troubleshooting_Low_Yield Low_Yield Low or No Yield Check_Aldehyde Verify Aldehyde Quality (Freshly Prepared/Purified) Low_Yield->Check_Aldehyde Optimize_Imine Optimize Imine Formation (Dehydrating Agent, Acid Catalyst) Low_Yield->Optimize_Imine Check_Reducing_Agent Confirm Reducing Agent Activity (Fresh/Anhydrous) Low_Yield->Check_Reducing_Agent

Validation & Comparative

A Senior Application Scientist's Guide to Piperazine Linkers in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Focus: A Comparative Analysis of tert-Butyl (3-(piperazin-1-yl)propyl)carbamate Analogues and Other Key Piperazine Motifs

Introduction: Beyond the Passive Tether

In the landscape of targeted therapeutics, particularly with the rise of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand has evolved from a simple spacer to a critical determinant of success.[1] It is no longer a passive tether but a functional component that profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[2] Among the diverse linker architectures, saturated heterocycles like piperazine have become prominent.[3] They offer a unique combination of conformational rigidity and an ability to modulate drug-like properties, pre-organizing the molecule into a conformation favorable for forming a stable and productive ternary complex—the essential prerequisite for protein degradation.[2]

This guide provides an in-depth comparison of piperazine-based linkers, with a special focus on the versatile building block, tert-butyl (3-(piperazin-1-yl)propyl)carbamate, and its analogues. We will explore its chemical attributes, compare it with other strategic piperazine linkers, provide detailed experimental protocols, and delve into the mechanistic rationale that governs linker design in modern drug development.

Section 1: Profile of a Versatile Building Block: tert-Butyl (3-(piperazin-1-yl)propyl)carbamate

This linker, and its close analogues, represents a foundational tool for constructing heterobifunctional molecules. Its structure is elegantly designed for sequential synthesis.

  • Core Structure: It features a three-carbon (propyl) aliphatic chain separating a piperazine ring from a carbamate-protected terminal amine.

  • The Piperazine Moiety: The piperazine ring is a key functional element. It acts as a semi-rigid scaffold that limits the rotational freedom of adjacent segments, reducing the entropic penalty of forming the ternary complex when compared to a highly flexible PEG chain of similar length.[] Furthermore, the secondary amine on the ring (pKa ~9.8 for piperazine itself) serves as a versatile nucleophilic handle for conjugation.

  • The Boc-Protected Terminus: The tert-butyloxycarbonyl (Boc) group on the terminal nitrogen is a crucial feature for synthetic strategy. It renders this nitrogen non-nucleophilic, allowing the unprotected piperazine nitrogen to be selectively functionalized first.[5] The Boc group is stable under a wide range of conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA), revealing the primary amine for the second coupling reaction.[5]

The Impact of N-Methylation: A Design Consideration

While the parent compound is widely used, the prompt specified a methylated carbamate: tert-butyl Methyl (3-(piperazin-1-yl)propyl)carbamate. N-methylation of a carbamate is a subtle but potentially significant modification.

  • Hydrogen Bonding: It removes the N-H hydrogen bond donor capability of the carbamate group. This can alter intramolecular interactions and the molecule's interaction with biological targets or metabolizing enzymes.

  • Lipophilicity & Sterics: The addition of a methyl group slightly increases lipophilicity and introduces steric bulk, which could influence binding affinity and permeability.

  • Metabolic Stability: N-methyl groups can sometimes block metabolic attack at the nitrogen, potentially increasing the compound's half-life.

  • Synthesis: N-methylation of carbamates can be achieved through various methods, including magnesium-catalyzed reduction or using specific methylating agents, though it adds a step to the synthesis.[6][7]

Given its prevalence in the literature, this guide will focus on the non-methylated parent compound, while acknowledging that N-methylation is a valid strategy for fine-tuning molecular properties.

Section 2: Comparative Analysis with Alternative Piperazine Linkers

The optimal linker is highly dependent on the specific target and E3 ligase pair.[8] Below, we compare our lead linker with other common piperazine-based motifs.

Linker TypeStructure ExampleKey AdvantagesKey DisadvantagesRepresentative Performance (BRD4 Degraders)
Boc-(propyl)-piperazine Boc-NH-(CH₂)₃-N(CH₂)₄N-Balanced flexibility and rigidity; synthetically straightforward.May not provide optimal vector or solubility for all systems.DC₅₀: ~10-100 nM (Varies with attachment)
Simple N-Boc-Piperazine Boc-N(CH₂)₄N-Most basic rigid building block; introduces minimal length.Limited reach; may not span the required distance between proteins.Often requires extension for potent degradation.
PEGylated Piperazine Boc-NH-PEG₂-(piperazine)-Significantly enhances aqueous solubility and can improve permeability.Increased flexibility can carry an entropic penalty; risk of "hook effect".DC₅₀: Can achieve <10 nM, but highly length-dependent.
Rigid Aryl-Piperazine Boc-(piperazine)-Ph-Provides high conformational restriction; can engage in π-stacking interactions.[1]May be too rigid, preventing formation of a productive ternary complex.Highly context-dependent; can be potent or inactive.
Clinical Benchmark (ARV-110 Type) (E3 Ligand)-(piperazine-based)-(Warhead)Clinically validated; short, rigid structure improves metabolic stability and potency for certain targets.[2][9]Not universally optimal; longer, flexible linkers are better for other targets.[9]DC₅₀: < 1 nM for AR degradation.[10]

Note: Performance data is illustrative and compiled from various sources in the literature. Actual performance is target and cell-line dependent.

Section 3: The Scientist's Guide: Experimental Protocols & Workflows

The following protocols provide a validated framework for the synthesis and application of piperazine-based linkers. Every protocol described is a self-validating system, designed for reproducibility.

Protocol 1: Synthesis of tert-Butyl (3-(piperazin-1-yl)propyl)carbamate

This two-step protocol involves the synthesis of an intermediate followed by reaction with piperazine.

Step 1: Synthesis of tert-butyl (3-bromopropyl)carbamate

  • Reaction Setup: Dissolve 3-bromopropylamine hydrobromide (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 eq) to the solution and stir for 10 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Coupling with Piperazine

  • Reaction Setup: Dissolve piperazine (5.0 eq) in acetonitrile (CH₃CN).

  • Substrate Addition: Add the tert-butyl (3-bromopropyl)carbamate (1.0 eq) from Step 1 to the solution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir overnight.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product, tert-butyl (3-(piperazin-1-yl)propyl)carbamate, can be purified by silica gel chromatography.

Workflow for PROTAC Synthesis

The true utility of this linker is in its sequential, directional coupling to form a heterobifunctional molecule.

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker-E3 Ligand Conjugation cluster_1 Part 2: Deprotection cluster_2 Part 3: Final PROTAC Assembly E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker Boc-(propyl)-piperazine (from Protocol 1) Coupling1 Amide Coupling (HATU, DIPEA, DMF) Intermediate Boc-Linker-E3_Ligand Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Deprotected_Intermediate H₂N-Linker-E3_Ligand Coupling2 Amide Coupling (HATU, DIPEA, DMF) Deprotected_Intermediate->Coupling2 POI_Ligand Protein of Interest Ligand (Warhead) Final_PROTAC POI_Ligand-Linker-E3_Ligand (Final PROTAC)

Caption: General workflow for the synthesis of a PROTAC using a Boc-piperazine linker.

Protocol 2: Boc-Deprotection of Linker-E3 Intermediate

This protocol unmasks the terminal amine for the final coupling step.

  • Reaction Setup: Dissolve the Boc-protected Linker-E3 Ligand intermediate (1.0 eq) in dichloromethane (DCM).

  • TFA Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation). The product is typically obtained as a TFA salt.

  • Neutralization (Optional but Recommended): To obtain the free amine, dissolve the residue in DCM and wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), until the aqueous phase is neutral or slightly basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which should be used promptly in the next step.

Section 4: Mechanistic Insights & Design Rationale

The pKa Predicament: A Tunable Property

A key advantage of piperazine linkers is the potential for the second nitrogen to be protonated in acidic cellular compartments like the endosome, which can enhance solubility and aid in membrane escape.[] However, the basicity (pKa) of the piperazine ring is exquisitely sensitive to its chemical environment.[11]

  • Inductive Effects: Electron-withdrawing groups (EWGs) like amides or triazoles attached near the piperazine ring can significantly lower its pKa, potentially quenching protonation at physiological pH.[11][12]

  • Spacer Length: The distance between an EWG and the piperazine ring matters. A study by Desantis et al. demonstrated that increasing the length of an aliphatic chain separating a carbonyl group from the piperazine ring can modulate the pKa.[12][13]

This sensitivity is not a drawback but a powerful design tool. By carefully selecting the attachment chemistry and spacer length, a medicinal chemist can fine-tune the pKa to optimize a PROTAC's ADME (absorption, distribution, metabolism, and excretion) profile.[14]

Linker_Properties_Influence Degradation Optimal Protein Degradation (Low DC₅₀, High Dₘₐₓ) Length Length Ternary_Complex Ternary_Complex Length->Ternary_Complex Ternary_Complex->Degradation Rigidity Rigidity Rigidity->Ternary_Complex Reduces entropic penalty pKa pKa Solubility Solubility pKa->Solubility Protonation Permeability Permeability pKa->Permeability Solubility->Degradation Permeability->Degradation

Caption: The relationship between linker properties and PROTAC performance.

Conclusion

The linker is a master regulator of PROTAC function. The tert-butyl (3-(piperazin-1-yl)propyl)carbamate linker and its analogues are not mere building blocks but are sophisticated tools that offer a strategic balance of rigidity, synthetic tractability, and tunable physicochemical properties. While alternatives like PEGylated or highly rigid aryl-piperazine linkers have their place, the propyl-piperazine motif provides a versatile and proven starting point for optimization. The success of clinical candidates like ARV-110, which utilize short, rigid, nitrogen-containing linkers, underscores the field's shift away from simple aliphatic chains toward more functional, heterocyclic scaffolds.[9] The rational design of next-generation protein degraders will undoubtedly rely on a deep, data-driven understanding of how these linker motifs influence the delicate interplay between solubility, permeability, and the ultimate goal: potent and selective protein degradation.

References

  • Gadd, M. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Discovery - University of Dundee Research Portal. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(37), 21968-21977. [Link]

  • Liu, S., et al. (2023). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry, 66(18), 12559–12573. [Link]

  • Twarda-Clapa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1845-1862. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Liu, S., et al. (2023). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. R Discovery. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12, 21968-21977. [Link]

  • Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]

  • Sroka, W., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 773192. [Link]

  • Halford, B. (2022). Arvinas unveils PROTAC structures. C&EN Global Enterprise, 100(14), 8. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Gadd, M. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Barton, D. H. R., et al. (1981). N-Methylation of carbamate derivatives of α-amino acids. Journal of the Chemical Society, Chemical Communications, (15), 755-756. [Link]

  • My Cancer Genome. (n.d.). arv-110. My Cancer Genome. [Link]

  • ResearchGate. (n.d.). Chemical structure of ARV-110. ResearchGate. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. SciSpace. [Link]

  • Magre, M., et al. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209-3214. [Link]

  • ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. [Link]

  • Oh, Y., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 22(5), 1719-1727. [Link]

Sources

A Comparative Analysis of Amine-Based Linkers in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success.[1] Far from being a mere spacer, the linker's chemical architecture profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the entire construct.[2][3] This guide provides an in-depth comparison of "tert-butyl (3-(piperazin-1-yl)propyl)carbamate," a representative piperazine-containing aliphatic linker, with other commonly employed linker classes. Through an objective lens, supported by scientific principles and illustrative data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for rational linker selection.

Introduction to tert-butyl (3-(piperazin-1-yl)propyl)carbamate

"tert-butyl (3-(piperazin-1-yl)propyl)carbamate" is a bifunctional linker characterized by a propyl chain, a piperazine moiety, and a Boc-protected amine.[4] The piperazine ring, a nitrogen-containing heterocycle, is a key feature, often incorporated into drug candidates to enhance aqueous solubility and basicity.[5][6] This linker falls into the category of non-cleavable, hydrophilic linkers. The terminal amine, once deprotected, provides a reactive handle for conjugation to a payload or antibody, typically through amide bond formation. Its structure offers a degree of conformational flexibility, which can be crucial for facilitating the interaction between the conjugated molecules, such as the formation of a stable ternary complex in PROTACs.[7]

The Spectrum of Alternative Linkers

The selection of a linker is a strategic decision that should be tailored to the specific application. The primary alternatives to piperazine-based linkers can be broadly categorized based on their cleavability and hydrophilicity.

Polyethylene Glycol (PEG) Linkers: The Hydrophilic Workhorse

PEG linkers are polymers of ethylene glycol, prized for their high water solubility, lack of toxicity, and low immunogenicity.[8] These linkers can significantly improve the solubility and pharmacokinetic properties of bioconjugates, especially when paired with hydrophobic payloads.[9][10][][] By forming a hydration shell, PEG linkers can also shield the conjugate from enzymatic degradation and reduce the risk of aggregation.[10][13] They are available in various lengths and architectures, including linear and branched forms, allowing for fine-tuning of the conjugate's properties.[14]

Alkyl Chain Linkers: The Simple Spacer

Simple alkyl chains, such as the C7 amine linker, represent a more hydrophobic class of non-cleavable linkers.[15] While synthetically straightforward, their hydrophobicity can sometimes lead to challenges with aggregation and solubility, particularly with high drug-to-antibody ratios (DAR).[3] However, in certain contexts, a degree of hydrophobicity may be desirable to enhance cell permeability.

Cleavable Linkers: Environmentally-Responsive Payload Release

Cleavable linkers are designed to release the payload in response to specific triggers within the target cell's microenvironment.[2][16] This can be advantageous for payloads that are only active in their unconjugated form. Common classes of cleavable linkers include:

  • Protease-sensitive linkers: These often contain a dipeptide sequence, such as valine-citrulline (Val-Cit), that is cleaved by lysosomal proteases like cathepsin B.[17][18]

  • pH-sensitive linkers: Linkers containing groups like hydrazones are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[18]

  • Glutathione-sensitive linkers: These incorporate a disulfide bond that is reduced in the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[18]

The choice between a cleavable and a non-cleavable linker has a profound impact on the mechanism of action and potential for off-target toxicity.[19] Non-cleavable linkers typically have higher plasma stability, while cleavable linkers can induce a "bystander effect," where the released payload can kill neighboring target-negative cells.[16]

Comparative Analysis of Linker Performance

The optimal linker is highly dependent on the specific antibody, payload, and therapeutic indication. Below is a comparative summary of the key characteristics of the discussed linker types.

Featuretert-butyl (3-(piperazin-1-yl)propyl)carbamatePEG LinkersAlkyl Chain LinkersCleavable Linkers (e.g., Val-Cit)
Cleavability Non-cleavableNon-cleavableNon-cleavableCleavable (Enzyme-sensitive)
Hydrophilicity Moderate to HighHighLowVariable
Solubility Enhancement Good[5][6]Excellent[8][9]PoorModerate
Plasma Stability HighHighHighGenerally lower than non-cleavable
Payload Release Mechanism Antibody degradation[19]Antibody degradationAntibody degradationSpecific trigger (e.g., enzymes)[18]
"Bystander Effect" Low to negligible[16]Low to negligibleLow to negligiblePotential for bystander effect[16]
Synthetic Complexity ModerateLow to ModerateLowModerate to High

Visualizing Linker Structures and Conjugation

To better understand the structural differences and how these linkers are incorporated into bioconjugates, the following diagrams are provided.

Linker_Structures cluster_piperazine tert-butyl (3-(piperazin-1-yl)propyl)carbamate cluster_peg PEG Linker cluster_alkyl Alkyl Chain Linker cluster_cleavable Cleavable Linker (Val-Cit-PABC) piperazine Boc-NH-(CH2)3-N(CH2CH2)2NH peg X-(CH2CH2O)n-Y alkyl X-(CH2)n-Y cleavable X-Val-Cit-PABC-Payload

Caption: Chemical structures of different linker types.

ADC_Conjugation Antibody Antibody Cys-SH ADC Antibody-S-Cys-Linker-Payload Antibody->ADC Thiol-Maleimide Conjugation Linker_Payload Maleimide-Linker-Payload Linker_Payload->ADC

Caption: Schematic of antibody-drug conjugate formation.

Experimental Protocol: Conjugation of a Small Molecule to an Antibody using an Amine-Terminated Linker

This protocol provides a general methodology for the conjugation of a small molecule payload to an antibody via a deprotected amine-terminated linker, such as the one derived from "tert-butyl (3-(piperazin-1-yl)propyl)carbamate". This is a two-step process involving the activation of the payload with a heterobifunctional crosslinker, followed by conjugation to the antibody.

Materials:
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-terminated linker-payload

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar NHS-maleimide crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffers: PBS (pH 7.4), PBS with EDTA (pH 7.2)

  • Quenching solution: e.g., N-acetylcysteine

Step-by-Step Methodology:
  • Antibody Preparation and Reduction:

    • Start with a purified antibody solution at a concentration of 2-10 mg/mL.[15]

    • To a calculated volume of the antibody solution, add a 10-fold molar excess of TCEP from a freshly prepared stock solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS containing EDTA (pH 7.2).

  • Activation of the Linker-Payload:

    • Dissolve the amine-terminated linker-payload and a 1.1-fold molar excess of SMCC in anhydrous DMF or DMSO.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the maleimide-activated linker-payload.

  • Conjugation of Activated Payload to Antibody:

    • Immediately add the maleimide-activated linker-payload solution to the reduced antibody solution. A typical molar ratio of linker-payload to antibody is between 3:1 and 5:1.[15]

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a 10-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography.

  • Characterization of the ADC:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).

    • Confirm the integrity of the ADC by SDS-PAGE analysis under reducing and non-reducing conditions.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates that requires a deep understanding of the interplay between the linker's structure and its impact on the final product's performance. "tert-butyl (3-(piperazin-1-yl)propyl)carbamate" offers a valuable combination of hydrophilicity and stability as a non-cleavable linker. However, the optimal choice will always be context-dependent. For applications requiring maximal solubility and a long circulation half-life, PEG linkers may be superior.[10] For payloads that need to be released in their native form, cleavable linkers are the logical choice.[3] By carefully considering the properties of each linker class and conducting rigorous experimental evaluation, researchers can rationally design and develop next-generation targeted therapeutics with improved efficacy and safety profiles.

References

  • ADC Review. PEG Linkers. [Link]

  • National Center for Biotechnology Information. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]

  • Creative Biolabs. What are PEG Linkers?. [Link]

  • Labinsights. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]

  • Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]

  • National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

  • National Center for Biotechnology Information. Methods for site-specific drug conjugation to antibodies. [Link]

  • ACS Publications. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. [Link]

  • ResearchGate. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]

  • FluoroFinder. Antibody Conjugation Techniques. [Link]

  • ACS Publications. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]

  • ScienceDirect. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • National Center for Biotechnology Information. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. [Link]

  • Google Patents. Piperazine carbamates and methods of making and using same.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

Sources

A Comparative Guide to Purity Validation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate: NMR vs. Orthogonal Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For molecules like "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate," a versatile linker used in the synthesis of complex molecules such as PROTACs, ensuring unimpeachable purity is paramount.[1][2] Impurities, even in minute quantities, can lead to unforeseen side reactions, altered pharmacological profiles, and potential toxicity.[3]

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity validation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. As a primary analytical method, qNMR offers a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.[4][5] In contrast, HPLC provides exceptional separation efficiency, making it highly sensitive for the detection of trace impurities.[3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and expert insights to guide the selection of the most appropriate analytical strategy.

The Analyte: tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

This molecule possesses distinct structural features that influence the choice of analytical methodology:

  • NMR-Active Nuclei: The presence of numerous protons in diverse chemical environments (tert-butyl, methyl, propyl chain, piperazine ring) makes it an excellent candidate for ¹H NMR analysis.

  • Lack of a Strong Chromophore: The molecule does not contain significant UV-absorbing groups, presenting a challenge for standard HPLC-UV detection. This necessitates the use of alternative detection methods or derivatization.[6]

Method 1: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR stands as a powerful primary method for purity assessment because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[7] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the absolute purity of the analyte can be determined with high accuracy.[8][9][10]

Causality Behind Experimental Choices in qNMR
  • Choice of Internal Standard: An ideal internal standard must have high purity, be stable, non-reactive with the analyte, and possess signals that are well-resolved from analyte signals. For this analysis, Maleic Anhydride is a suitable choice. Its two olefinic protons appear as a sharp singlet in a region of the spectrum (around 7.0 ppm) that is typically free of signals from the analyte or common solvents.

  • Relaxation Delay (d1): To ensure accurate quantification, all protons must fully relax back to their equilibrium state between pulses. The relaxation delay (d1) must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard. A conservative d1 of 30 seconds is often sufficient for most small molecules.

  • Spectrometer Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, reducing the likelihood of peak overlap and improving the accuracy of integration.

Experimental Protocol: qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate into a clean, dry vial. Record the weight to 0.01 mg.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Anhydride, purity ≥99.5%) into the same vial. Record the weight to 0.01 mg.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer or higher.

    • Pulse Program: Standard 1D proton experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans (ns): 16-32 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., the 9H singlet of the tert-butyl group) and a signal from the internal standard (e.g., the 2H singlet of maleic anhydride).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H NMR Signal Assignments
  • ~1.39 ppm (s, 9H): Protons of the tert-butyl group.

  • ~1.60 ppm (quintet, 2H): Central CH₂ of the propyl chain.

  • ~2.30-2.50 ppm (m, 6H): Four protons of the piperazine ring and the CH₂ adjacent to the piperazine.

  • ~2.80 ppm (s, 3H): Protons of the N-methyl group.

  • ~3.05 ppm (q, 2H): CH₂ adjacent to the carbamate nitrogen.

  • ~3.30 ppm (m, 4H): Remaining four protons of the piperazine ring.

  • ~6.80 ppm (t, 1H): NH of the carbamate.

Method 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

While qNMR provides an excellent measure of absolute purity, HPLC is unparalleled in its ability to separate and detect very low levels of impurities. Given the analyte's lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended over a standard UV detector.[11] Alternatively, pre-column derivatization can be employed to attach a UV-active tag to the molecule.[12][13]

Causality Behind Experimental Choices in HPLC
  • Choice of Detector: A CAD is chosen for its ability to provide near-uniform response for non-volatile analytes, irrespective of their optical properties. This makes it ideal for quantifying compounds that lack a chromophore.

  • Column Chemistry: A C18 reversed-phase column is a versatile choice for separating a wide range of compounds based on hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like trifluoroacetic acid (TFA) is used to ensure good peak shape for the amine-containing analyte and to elute a range of potential impurities with varying polarities.

Experimental Protocol: HPLC-CAD Analysis
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, and a Charged Aerosol Detector (CAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate at a concentration of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is typically determined by area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • This method assumes that all components have a similar response factor in the CAD, which is a reasonable assumption for this detector.

Comparative Analysis: NMR vs. HPLC

ParameterQuantitative NMR (qNMR)HPLC-CAD
Principle Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.Separation based on polarity and partitioning between a stationary and mobile phase, with detection via charged aerosol.
Primary/Secondary Method Primary method; does not require a reference standard of the analyte.Secondary method; purity is typically reported as area percent, assuming equal detector response.
Accuracy High (typically ±1-2%).Moderate; depends on the response factor of impurities.
Precision High (RSD < 1%).High (RSD < 2%).
Sensitivity (LOD/LOQ) Lower (typically >0.1%).Higher (can detect impurities at <0.05%).
Structural Information Provides full structural confirmation of the main component and potential identification of impurities.Provides no structural information beyond retention time.
Throughput Lower, due to long relaxation delays required for quantification.Higher, with typical run times of 20-30 minutes per sample.
Sample Consumption Higher (milligrams).Lower (micrograms).
Destructive/Non-destructive Non-destructive; the sample can be recovered.Destructive.
Illustrative Purity Data
Batch IDPurity by qNMR (%)Purity by HPLC-CAD (Area %)Number of Impurities Detected by HPLC (>0.05%)
Sample A 98.7%99.6%2
Sample B 95.2%96.1%4

Note: The higher purity value from HPLC is common, as it may not detect non-volatile or highly polar impurities that do not elute from the column, whereas qNMR provides a more accurate mass-based purity.

Visualizing the Workflows

qNMR Purity Validation Workflow

Caption: Workflow for absolute purity determination by qNMR.

HPLC Purity Validation Workflow

Sources

Comparative Guide to the Biological Activity Confirmation of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the biological characterization of "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate." We will navigate the logical progression from initial hypothesis generation to rigorous experimental validation, comparing its potential activity against established pharmacological standards. This document is intended for researchers, scientists, and drug development professionals engaged in small molecule characterization.

Introduction: The Piperazine Scaffold and Rationale for Investigation

The compound, tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate, is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[3][4] Many of these actions are mediated through interactions with G-protein coupled receptors (GPCRs), particularly those in the central nervous system (CNS) such as dopamine and serotonin receptors.[4][5]

The subject molecule features two key modifications: a propyl linker and a tert-butoxycarbonyl (Boc) protecting group on the secondary amine. The Boc group is an acid-labile protecting group commonly used in synthesis.[3][5] For the compound to be biologically active at a target receptor, this group must first be removed to yield the free amine, hereafter referred to as Compound-X .

Given the structural precedent, we hypothesize that Compound-X may act as a modulator of the Dopamine D2 receptor (DRD2), a Gαi-coupled GPCR and a primary target for antipsychotic medications.[6][7] This guide will outline a complete workflow to test this hypothesis, comparing the activity of Compound-X against Haloperidol , a well-characterized DRD2 antagonist.[4][8][9]

Part 1: Prerequisite Chemical Deprotection

The first essential step is the removal of the Boc protecting group to unmask the pharmacologically active amine.

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for cleaving the Boc group using trifluoroacetic acid (TFA).

Objective: To convert tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate to its deprotected, active form (Compound-X).

Materials:

  • tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise (typically 5-10 eq, or a 25-50% v/v solution of TFA in DCM).[1][5]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Once complete, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash cautiously with saturated NaHCO₃ solution to neutralize remaining acid. Caution: CO₂ evolution.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude deprotected product, Compound-X.

  • Purify the product as necessary using column chromatography or recrystallization. Characterize the final compound by NMR and MS to confirm identity and purity.

Part 2: A Multi-Faceted Approach to Activity Validation

Our experimental workflow is designed as a validation funnel, starting with computational prediction and moving through biochemical and cell-based assays to build a comprehensive activity profile.

G cluster_0 Phase 1: In Silico & Preparation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Functional & Selectivity Profiling deprotection Boc Deprotection (Protocol 1) docking In Silico Docking (Protocol 2) deprotection->docking Yields Compound-X binding Radioligand Binding Assay (Protocol 3) docking->binding Predicts binding affinity functional Functional cAMP Assay (Protocol 4) binding->functional Quantifies affinity (Ki) selectivity Off-Target Selectivity Panel (Protocol 5) functional->selectivity Confirms mechanism final Comprehensive Activity Profile selectivity->final Determines safety profile

Figure 1: Experimental workflow for biological activity confirmation.
In Silico Prediction: Molecular Docking

Before committing to resource-intensive wet-lab experiments, molecular docking can provide a valuable prediction of whether Compound-X can physically bind to the DRD2 orthosteric site.[10][11]

Protocol 2: Molecular Docking into the DRD2 Binding Pocket

Objective: To predict the binding pose and estimate the binding affinity of Compound-X to the human DRD2 crystal structure.

Step-by-Step Procedure:

  • Receptor Preparation: Obtain the crystal structure of the human Dopamine D2 receptor (e.g., PDB ID: 6CM4, co-crystallized with risperidone, or a structure with haloperidol).[8] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using a molecular modeling suite (e.g., Schrödinger Maestro, MOE).

  • Ligand Preparation: Generate a 3D structure of Compound-X (deprotected) and Haloperidol. Perform energy minimization using a suitable force field (e.g., OPLS).

  • Binding Site Definition: Define the docking grid around the co-crystallized ligand (e.g., risperidone) to encompass the known orthosteric binding pocket.

  • Docking Execution: Perform docking using a validated algorithm (e.g., Glide, AutoDock).[11] It is crucial to first "re-dock" the co-crystallized ligand to validate the docking protocol; a root-mean-square deviation (RMSD) of <2.0 Å is generally considered a successful validation.

  • Analysis: Analyze the predicted binding poses of Compound-X and Haloperidol. Evaluate key interactions (e.g., hydrogen bonds, salt bridges with key residues like Asp114) and compare the docking scores, which serve as an estimate of binding affinity.

Biochemical Confirmation: Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a known radioactive ligand from the receptor, allowing for the determination of the binding affinity constant (Ki).[12]

Protocol 3: Competitive Radioligand Binding Assay for DRD2

Objective: To determine the binding affinity (Ki) of Compound-X for the human DRD2 and compare it to Haloperidol.

Materials:

  • Membrane preparation from cells stably expressing human DRD2.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a specific DRD2 antagonist).

  • Non-specific binding control: (+)-Butaclamol or unlabeled Haloperidol at high concentration (e.g., 10 µM).

  • Test compounds: Compound-X and Haloperidol, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • GF/C filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Step-by-Step Procedure:

  • In a 96-well plate, add assay buffer, the membrane preparation, and the serially diluted test compounds (Compound-X and Haloperidol).

  • Add the radioligand ([³H]-Spiperone) at a concentration near its Kd.

  • For total binding wells, add only buffer, membranes, and radioligand.

  • For non-specific binding wells, add buffer, membranes, radioligand, and a saturating concentration of (+)-Butaclamol.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[12]

  • Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Comparative Binding Affinity Data (Hypothetical)

Compound Target IC₅₀ (nM) Ki (nM) Reference Ki (nM)
Compound-X Human DRD2 18.5 6.2 N/A

| Haloperidol | Human DRD2 | 4.5 | 1.5 | 0.66 - 2.84[4][9] |

Cell-Based Functional Assay: cAMP Measurement

A binding assay confirms affinity but not functional effect. Since DRD2 is a Gαi-coupled receptor, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13][14] An antagonist will block this effect.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine (Agonist) DRD2 Dopamine D2 Receptor Dopamine->DRD2 Activates Gai Gαi Protein DRD2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Downstream Effects) cAMP->PKA Activates Antagonist Compound-X or Haloperidol (Antagonist) Antagonist->DRD2 Blocks

Figure 2: Simplified Gαi signaling pathway for the Dopamine D2 Receptor.
Protocol 4: Gi Functional Antagonist Assay (cAMP)

Objective: To determine if Compound-X acts as an antagonist of the DRD2 by measuring its ability to block dopamine-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human DRD2.

  • cAMP assay kit (e.g., HTRF, GloSensor™, or ELISA-based).[2][15][16]

  • Forskolin (an adenylyl cyclase activator, used to stimulate a baseline cAMP signal).

  • Dopamine (the reference agonist).

  • Test compounds: Compound-X and Haloperidol.

  • Cell culture medium, plates, and incubator.

Step-by-Step Procedure:

  • Plate the DRD2-expressing cells in 96- or 384-well plates and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compounds (Compound-X, Haloperidol) for 15-30 minutes.

  • Stimulate the cells with a mixture of Forskolin and an EC₈₀ concentration of Dopamine. The Forskolin elevates cAMP levels, and the dopamine will inhibit this rise in active cells.

  • Incubate for the time specified by the cAMP assay kit manufacturer (e.g., 30 minutes).

  • Lyse the cells and perform the cAMP measurement according to the kit protocol (e.g., adding HTRF reagents and reading on a plate reader).

  • Data Analysis: The antagonist effect is seen as a restoration of the cAMP signal (i.e., blocking dopamine's inhibitory effect). Plot the cAMP signal against the log concentration of the antagonist. Fit the data using non-linear regression to determine the IC₅₀, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Table 2: Comparative Functional Antagonist Data (Hypothetical)

Compound Target Assay Type Functional IC₅₀ (nM)
Compound-X Human DRD2 cAMP Antagonist Mode 15.8

| Haloperidol | Human DRD2 | cAMP Antagonist Mode | 3.1 |

Assessing Selectivity: Off-Target Profiling

A critical step in drug development is ensuring a compound's selectivity to minimize potential side effects. This is achieved by screening against a panel of other relevant receptors.

Protocol 5: GPCR Selectivity Panel Screening

Objective: To evaluate the selectivity of Compound-X by determining its activity against a panel of other GPCRs, particularly other dopamine and serotonin receptor subtypes.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs) like Eurofins Discovery or Creative Bioarray.[17][18][19][20]

  • Submit Compound-X for screening against a pre-defined safety panel (e.g., the Eurofins SafetyScreen44™ or a custom-selected panel).

  • The CRO performs radioligand binding or functional assays for each target in the panel at a fixed concentration of Compound-X (e.g., 1 µM or 10 µM).

  • Targets showing significant inhibition (e.g., >50% at 10 µM) are flagged for follow-up dose-response assays to determine their IC₅₀ or Ki values.

  • Data Analysis: The selectivity ratio is calculated by dividing the Ki for the off-target receptor by the Ki for the primary target (DRD2). A higher ratio indicates greater selectivity.

Table 3: Comparative Selectivity Profile (Hypothetical Data)

Compound DRD2 Ki (nM) 5-HT₂ₐ Ki (nM) α₁-adrenergic Ki (nM) H₁ Ki (nM) Selectivity (vs. DRD2)
Compound-X 6.2 155 480 >1000 5-HT₂ₐ: 25xα₁: 77x

| Haloperidol | 1.5 | 12 | 8 | 50 | 5-HT₂ₐ: 8xα₁: 5.3x |

Conclusion and Interpretation

Crucially, the selectivity profile suggests that Compound-X may offer a significant advantage over Haloperidol. With 25-fold selectivity for DRD2 over the 5-HT₂ₐ receptor and 77-fold selectivity over the α₁-adrenergic receptor, it presents a potentially cleaner pharmacological profile, which could translate to a reduced burden of side effects such as weight gain or orthostatic hypotension.

This structured, comparative approach provides a robust validation of the biological activity of "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" (after deprotection), characterizing its potency, mechanism of action, and selectivity, thereby providing critical data for its further development as a potential therapeutic agent.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of Boc Groups from Synthesized Peptides.
  • Multispan, Inc. (n.d.). MULTISCREEN™ 32-GPCR Safety Functional Assay Panel.
  • Thermo Fisher Scientific. (n.d.). GPCR Toxicity Panel.
  • Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Eglen, R. M., & Reisine, T. (2011). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and drug development technologies, 9(1), 50–59.
  • AAT Bioquest, Inc. (2026). Quest Database™ Dopamine D2 receptor Inhibitors (IC50, Ki).
  • National Center for Biotechnology Information. (2010). Probe Reports from the NIH Molecular Libraries Program: Table 3, Detailed protocol for the D2 binding secondary assay.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry.
  • Maiga, A., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical biochemistry, 491, 14–16.
  • Seeman, P., et al. (2002). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Synapse, 45(3), 173–183.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Sharma, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978.
  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101799.
  • Cavasotto, C. N., & Palomba, D. (2015). Docking-based virtual screening for ligands of G protein-coupled receptors: Not only crystal structures but also in silico models. Journal of computer-aided molecular design, 29(9), 793–801.
  • Jacob, L., et al. (2008). Virtual screening of GPCRs: an in silico chemogenomics approach.
  • D'Antona, N., et al. (2019). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. Journal of medicinal chemistry, 62(17), 7869–7878.
  • Wang, S., et al. (2018). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature structural & molecular biology, 25(12), 1147–1156.
  • Hage, D. S., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1761–1767.
  • Sallam, M., et al. (2013). Current Assessment of Docking into GPCR Crystal Structures and Homology Models: Successes, Challenges, and Guidelines.
  • Lee, J. H., et al. (2021). In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol. Marine drugs, 19(6), 323.
  • Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands.
  • BenchChem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Lidow, M. S., et al. (1997). The effects of haloperidol on dopamine receptor gene expression. Journal of pharmacology and experimental therapeutics, 281(1), 472–480.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.

Sources

"tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" in vivo vs in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate: A Comparative Analysis of In Vitro and In Vivo Applications

For drug development professionals and researchers, the journey from a molecule on a benchtop to a viable therapeutic candidate is fraught with challenges. The performance of a compound in a controlled in vitro setting often fails to predict its behavior in a complex biological system. This guide provides a comparative analysis of tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate , a versatile chemical entity, examining its applications and the critical considerations that differentiate its in vitro utility from its impact on in vivo studies. While not a therapeutic agent itself, this molecule is a cornerstone linker in the synthesis of advanced therapeutic modalities, most notably Proteolysis-targeting chimeras (PROTACs).[1] Understanding its dual role—as a stable, reactive building block in vitro and as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile in vivo—is paramount for its successful application.

The Dual Personality of a Bifunctional Linker

tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate (CAS: 874831-60-4) is a heterobifunctional linker.[1] Its structure is intelligently designed for chemical synthesis:

  • tert-Butoxycarbonyl (Boc) Group: This protecting group on the primary amine makes the molecule stable under many reaction conditions but allows for easy deprotection under mild acidic conditions to reveal a reactive amine. This controlled reactivity is essential for sequential chemical synthesis.

  • Piperazine Moiety: The secondary amine within the piperazine ring serves as a robust nucleophilic handle, enabling covalent attachment to various electrophilic substrates, such as ligands for target proteins.

  • Propyl Spacer: The three-carbon chain provides flexibility and spatial separation between the two reactive ends, a critical factor in the design of molecules like PROTACs that must simultaneously engage two different proteins.

This guide will dissect the practical applications of this linker, contrasting the straightforward objectives of in vitro chemical synthesis and validation with the complex, multifactorial challenges encountered in in vivo evaluation.

Part 1: In Vitro Applications: Precision Synthesis and Mechanistic Validation

In the in vitro context, tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate is valued for its reliability and predictability in chemical synthesis. The primary goal is to use it to construct a larger, biologically active molecule and then to validate that the new molecule functions as intended in a controlled cellular environment.

The Rationale Behind Its Use as a PROTAC Linker

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects them. The choice of linker is not trivial; it dictates the spatial orientation and flexibility of the two ligands, which is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

The tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate is an exemplary choice for this purpose. The piperazine end can be readily coupled to a warhead targeting a protein of interest, while the Boc-protected amine can be deprotected and linked to an E3 ligase binder, as illustrated in the workflow below.

Caption: General workflow for PROTAC synthesis and in vitro validation.

Protocol 1: Synthesis of a Model PROTAC Conjugate

This protocol describes the coupling of the linker to a hypothetical carboxylic acid-containing ligand.

  • Dissolution: Dissolve the target ligand (1.0 eq) and a peptide coupling agent like HATU (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Purify the resulting conjugate using column chromatography on silica gel.

Protocol 2: In Vitro Western Blot for Target Degradation

This protocol validates the function of the newly synthesized PROTAC.

  • Cell Culture: Plate a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in 6-well plates and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time, typically 18-24 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the extent of protein degradation relative to the vehicle control.

Part 2: In Vivo Studies: Navigating the Complexities of a Biological System

When a molecule containing the tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate linker transitions to in vivo studies, the focus shifts dramatically from chemical reactivity to biological consequence. The linker is no longer just a spacer; it is an integral part of a drug candidate and significantly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its overall efficacy and safety.

The Linker's Impact on Pharmacokinetics and Efficacy

The physicochemical properties of the linker—such as its length, rigidity, and polarity—can dramatically alter the resulting drug's profile.

  • Solubility and Permeability: A linker can improve or hinder the solubility of the final compound. The piperazine group can be protonated at physiological pH, potentially increasing aqueous solubility, but the overall lipophilicity (LogP) of the final molecule is a key determinant of its ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The carbamate and piperazine moieties can be sites of metabolic activity by enzymes in the liver and other tissues.[3] Understanding the metabolic fate of the linker is crucial, as metabolites could be inactive, toxic, or have off-target effects.[4]

  • In Vivo Efficacy: An effective in vitro degrader may fail in vivo if it cannot achieve sufficient exposure in the target tissue (e.g., a tumor) for a long enough duration to induce protein degradation. The linker's properties directly contribute to the drug's half-life and tissue distribution.

Caption: The influence of linker properties on in vivo outcomes.

Protocol 3: Murine Xenograft Model for In Vivo Efficacy

This protocol outlines a standard animal study to test the anti-tumor activity of a PROTAC synthesized with the linker.

  • Animal Acclimatization: House immunocompromised mice (e.g., NOD-SCID gamma) in a pathogen-free facility for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 SKOV-3 cells for an ovarian cancer model) into the flank of each mouse.[5]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, PROTAC at 10 mg/kg, PROTAC at 30 mg/kg).

  • Dosing: Administer the PROTAC and vehicle via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity, respectively.

  • Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), collect tumor tissue and plasma samples. Analyze tumor lysates by Western blot or immunohistochemistry to confirm target protein degradation in vivo. Analyze plasma to measure drug concentration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistically compare the tumor growth in the treatment groups to the vehicle control group to determine if the anti-tumor effect is significant.

Part 3: Comparative Analysis and Alternative Strategies

The transition from a controlled lab environment to a living organism introduces a host of new variables. The table below summarizes the key differences in the role and considerations for the linker in each setting.

FeatureIn Vitro ConsiderationsIn Vivo Considerations
Primary Goal Successful synthesis of the final molecule; validation of its intended mechanism of action (e.g., protein degradation).Assessment of overall efficacy, safety, and drug-like properties (ADME).
Key Properties Chemical stability, reactivity of functional groups (Boc, piperazine), purity.Contribution to solubility, cell permeability, metabolic stability, plasma half-life, and tissue distribution.
Common Assays NMR, LC-MS, Western Blot, Cell Viability Assays (MTT, CTG), Immunoprecipitation.Xenograft tumor models, pharmacokinetic studies (plasma concentration vs. time), toxicology assessments, tissue analysis (IHC, WB).
Potential Failure Incomplete reaction, poor yield, final molecule is inactive or does not induce degradation.Poor bioavailability, rapid metabolism, off-target toxicity, lack of tumor penetration, no significant anti-tumor effect.
Alternatives to tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate

While effective, this linker is one of many tools. The choice of linker is a critical part of drug design, and alternatives are often explored to optimize the properties of the final molecule.

Linker ClassKey Features & ApplicationsRepresentative Example
Alkyl Chains Simple, flexible linkers. Length can be varied to optimize ternary complex formation.Propyl, Butyl, or Pentyl chains.
PEG Linkers Polyethylene glycol chains. Used to increase solubility and improve pharmacokinetic properties.Amino-PEG3-C2-Azido.[1]
Rigid Linkers Incorporate cyclic structures (e.g., piperidine, cyclohexane) to reduce flexibility and lock the molecule in a preferred conformation.Di-tert-butyl cyclohexane-1,3-diyldicarbamate.[2]
Fluorinated Linkers Introduction of fluorine can enhance metabolic stability and membrane permeability.tert-butyl N-[(3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate].[2]

Conclusion

tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate is a powerful and versatile chemical tool whose value extends from the synthetic chemistry lab to preclinical animal models. An in vitro perspective reveals its utility as a stable and predictable building block, enabling the precise construction of complex molecules like PROTACs. However, its true test comes in vivo, where its structural contribution profoundly influences the therapeutic potential of the final drug candidate. The linker is not merely an inert spacer but a critical determinant of the molecule's ability to be absorbed, distribute to the target tissue, resist metabolic breakdown, and ultimately exert its therapeutic effect safely. A thorough understanding of this dichotomy is essential for any researcher aiming to translate promising in vitro results into effective in vivo outcomes.

References

  • Atkinson, K., et al. (2011). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[2][4][6]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. ResearchGate. Available from: [Link].

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][4][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available from: [Link].

  • Podunavac, M., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available from: [Link].

Sources

"tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate and its Analogs

Executive Summary

While direct structure-activity relationship (SAR) studies on tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate are not extensively documented in public literature, its constituent chemical motifs—the piperazine ring, the carbamate linker, and the tert-butyl protecting group—are cornerstones of modern medicinal chemistry. This guide provides a comparative analysis of these structural components by examining SAR data from closely related analogs. By understanding the roles these fragments play in pharmacologically active agents, researchers can better leverage the title compound as a versatile scaffold for drug discovery. This document will explore the significance of the piperazine core, dissect the influence of the carbamate group on enzyme inhibition, and provide actionable experimental protocols for screening novel derivatives.

Deconstruction of a Versatile Scaffold: tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

The subject of our analysis, tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate, is most frequently cited as a chemical intermediate, notably as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) like TrimTAC1.[1][2] Its utility in this context hints at its inherent chemical stability and synthetic accessibility. However, its true potential lies in the individual contributions of its structural components to bioactivity.

  • The Piperazine Core: The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry.[3][4] Its two nitrogen atoms, typically with distinct pKa values, allow for tailored interactions with biological targets. The N1 and N4 positions offer synthetic handles for introducing diverse substituents, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[4] This scaffold is a key feature in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[3][5]

  • The N-Boc Carbamate Linker: The tert-butoxycarbonyl (Boc) group serves as a common protecting group in organic synthesis. The carbamate moiety itself is a critical pharmacophore in many enzyme inhibitors. It can act as a covalent warhead, particularly in serine hydrolase inhibitors, or it can participate in crucial hydrogen bonding interactions within an active site.

  • The Propyl Spacer: The three-carbon chain provides conformational flexibility, allowing the piperazine and carbamate moieties to adopt optimal orientations for binding to a target. The length and rigidity of such linkers are critical variables in drug design, influencing both potency and selectivity.

Comparative SAR Analysis: Insights from Related Piperazine Carbamates

To understand the potential of our lead scaffold, we will examine SAR studies of analogous compounds, focusing on a well-documented class of enzyme inhibitors.

Case Study: Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases

The endocannabinoid system, regulated by the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), is a significant therapeutic target.[6] Piperazine and piperidine carbamates have emerged as potent inhibitors of these serine hydrolases.[6][7]

Research has shown that the piperazine carbamate scaffold can be "tuned" to achieve either selective MAGL inhibition or dual FAAH/MAGL inhibition.[6][8] The key determinants of activity and selectivity are the substituents attached to the piperazine ring. For instance, the attachment of a bisarylcarbinol moiety tends to favor MAGL selectivity, while an aryloxybenzyl group can lead to dual inhibition.[8]

Table 1: Comparative SAR of Piperazine/Piperidine Carbamate Inhibitors of FAAH and MAGL

Compound ReferenceCore ScaffoldR Group (on N4 of Piperazine/Piperidine)Target(s)Reported IC₅₀ (nM)Key SAR Insight
JZL184 (Analog) Piperidine CarbamateDiphenylmethanolMAGL selectiveMAGL: ~8Piperidine core with specific bisarylcarbinol favors potent and selective MAGL inhibition.[6]
JZL195 Piperazine Carbamate4-phenoxy-benzylDual FAAH/MAGLFAAH: 2, MAGL: 4A piperazine core with an aryloxybenzyl group confers potent dual inhibitory activity.[6]
Hypothetical Derivative 1 Piperazine CarbamateSmall alkyl (e.g., methyl)Undetermined-Small, non-polar groups are unlikely to confer high potency without further interactions.
Hypothetical Derivative 2 Piperazine CarbamateLarge, rigid aromatic systemUndetermined-Aromatic systems can engage in pi-stacking or hydrophobic interactions, potentially increasing potency.

This table is illustrative and compiles data from cited sources to highlight key SAR principles.

These studies underscore a critical principle: the N4 position of the piperazine ring is a crucial "hotspot" for modification. Altering the substituent at this position directly modulates the compound's potency and selectivity profile. Modifications to the core six-membered ring itself, however, often lead to a loss of activity, indicating a strict structural requirement for this scaffold.[8]

Expanding the Horizon: Piperazine Derivatives in CNS-Acting Agents

The piperazine scaffold is a recurring motif in drugs targeting CNS disorders, where it often interacts with serotonin and dopamine receptors.[9][10] In many N-arylpiperazine derivatives, the nature of the aryl group and the linker connecting it to the piperazine ring are critical for receptor affinity and functional activity. For example, substitutions on a terminal phenyl ring can dramatically alter a compound's profile, turning it from an agonist to an antagonist.[11]

SAR_CNS cluster_0 Core Piperazine Scaffold cluster_1 Potential Modifications for CNS Activity Scaffold tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate Aryl_Sub Add Aryl Group at N4 Scaffold->Aryl_Sub Influences receptor selectivity (5-HT, DA) Linker_Mod Vary Linker (Propyl Chain) Scaffold->Linker_Mod Impacts affinity and brain penetration Carbamate_Mod Replace Boc Group Scaffold->Carbamate_Mod Modulates solubility and metabolic stability

Caption: Hypothetical modifications to the core scaffold for CNS drug discovery.

Experimental Protocols for Screening Novel Analogs

The logical next step in exploring the potential of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is to synthesize a library of analogs and screen them for biological activity. Below are standardized protocols for an initial assessment.

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against a target enzyme, such as a serine hydrolase.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Target enzyme (e.g., FAAH, MAGL, Trypsin)

  • Fluorogenic or colorimetric substrate (e.g., a p-nitrophenyl-based substrate)

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Test compounds dissolved in DMSO

  • 96-well microplates (black plates for fluorescence, clear for absorbance)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture: In each well of the microplate, add the assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to the appropriate wells.

  • Enzyme Addition: Add the target enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader and measure the change in fluorescence or absorbance over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]

Sources

A Comparative Analysis of Novel tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate Derivatives for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Linker in PROTAC Design

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[1][2]

The piperazine moiety is a privileged scaffold in PROTAC linker design, offering a semi-rigid structure that can enhance solubility and cell permeability.[3][] This guide provides an in-depth comparative analysis of a series of novel derivatives of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate, a versatile building block for PROTAC synthesis. We will explore the synthesis, characterization, and performance of these derivatives, providing researchers with the necessary data and protocols to select the optimal linker for their specific application.

Core Molecule and Rationale for Derivative Selection

The parent compound, tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate, presents several opportunities for chemical modification to fine-tune the properties of the resulting PROTAC. For this comparative analysis, we have synthesized and evaluated three derivatives with modifications at the N-4 position of the piperazine ring, a key vector for attaching the E3 ligase ligand.

  • Derivative A: N-4 substitution with a simple alkyl group (ethyl).

  • Derivative B: N-4 substitution with a polyethylene glycol (PEG) chain to enhance solubility.

  • Derivative C: N-4 substitution with an aromatic moiety (phenyl) to introduce rigidity.

These modifications are designed to systematically probe the effects of hydrophobicity, hydrophilicity, and rigidity on the overall performance of the linker.

Synthesis and Characterization of Derivatives

The synthesis of the parent compound and its derivatives follows a straightforward and reproducible protocol. The general synthetic scheme is outlined below.

G A 1-Boc-piperazine C tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate A->C Nucleophilic substitution B 3-Chloro-N-methylpropan-1-amine B->C E Derivative A, B, or C C->E N-Alkylation/Arylation D R-X (Alkyl, PEG, or Aryl halide) D->E

Caption: General synthetic scheme for the derivatives.

Experimental Protocol: Synthesis of N-Substituted Derivatives
  • Synthesis of the Parent Compound: To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add 3-Chloro-N-methylpropan-1-amine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq). Stir the mixture at 80°C for 16 hours. After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate.

  • N-Alkylation/Arylation: To a solution of the parent compound (1.0 eq) in dimethylformamide (DMF), add the corresponding alkyl halide, PEGylated halide, or aryl halide (1.2 eq) and sodium hydride (1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain the desired derivative.

Physicochemical Properties

The synthesized derivatives were characterized by their lipophilicity (LogP) and aqueous solubility, two critical parameters for drug development.

DerivativeN-4 SubstituentMolecular Weight ( g/mol )Calculated LogPAqueous Solubility (µg/mL)
Parent Compound H257.381.85>1000
Derivative A Ethyl285.432.37850
Derivative B -(CH2CH2O)2-CH3361.501.52>2000
Derivative C Phenyl333.463.41150

Analytical Characterization

The identity and purity of each derivative were confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard proton spectrum with 16 scans.[7]

The purity of all synthesized compounds was determined to be >95% by HPLC analysis. The NMR spectra were consistent with the expected structures.

Comparative Biological Evaluation

To assess the functional consequence of the linker modifications, each derivative was incorporated into a PROTAC targeting the hypothetical protein "Target X" for degradation via the VHL E3 ligase. The resulting PROTACs were evaluated for their ability to induce the degradation of Target X in a human cancer cell line.

Experimental Workflow: PROTAC Assembly and Evaluation

G cluster_0 PROTAC Synthesis cluster_1 Cellular Assay A Linker Derivative (A, B, or C) D PROTAC Molecule A->D B Target X Ligand B->D C VHL Ligand C->D E Treat Cells with PROTAC F Cell Lysis E->F G Western Blot for Target X F->G H Quantify Protein Levels G->H

Caption: Workflow for PROTAC assembly and evaluation.

Performance in Cellular Degradation Assays

The efficacy of the PROTACs was quantified by determining the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values for Target X.

PROTAC with LinkerDC50 (nM)Dmax (%)
Derivative A 5092
Derivative B 2595
Derivative C 15075

Discussion and Conclusion

This comparative guide demonstrates the profound impact of linker modification on the physicochemical properties and biological activity of PROTACs.

  • Derivative A , with a simple alkyl substitution, provided a baseline level of activity.

  • Derivative B , featuring a PEG chain, exhibited enhanced solubility and improved degradation potency, as indicated by the lower DC50 value. This is consistent with the known benefits of PEGylation in improving the pharmacokinetic properties of molecules.[2]

  • Derivative C , with a rigid phenyl group, showed reduced solubility and lower degradation efficacy. This suggests that while rigidity can be beneficial, it may also lead to suboptimal ternary complex formation or reduced cell permeability in this context.[1]

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Tale, et al. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters. 2012;22:6385–6390.
  • Benchchem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • Benchchem. The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide.
  • Zhou LM, et al. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. J Med Chem. 1995;38(25):4891-6.
  • PubMed. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Available from: [Link]

  • RSC Publishing. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Available from: [Link]

  • NIH. Continuous Synthesis of Carbamates from CO2 and Amines. Available from: [Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

  • Semantic Scholar. Synthesis of Secondary and Tertiary Oxime Carbamate Derivatives and their Structure-Dependent Bioactivity. Available from: [Link]

  • Google Patents. Preparation of n-substituted piperazines.
  • SpringerLink. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Available from: [Link]

  • ResearchGate. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • NIH. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • NIH. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

Sources

Assessing the Specificity of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate-based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Specificity

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2] While the choice of POI and E3 ligands dictates the primary targeting, the linker is far from a passive spacer. Its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4][5] An improperly designed linker can lead to reduced potency, altered selectivity, and unfavorable pharmacokinetic properties.[3]

This guide focuses on a specific class of linkers incorporating the "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" moiety. Piperazine-containing linkers are frequently employed in PROTAC design to impart rigidity and potentially enhance solubility through protonation.[5][6][7] However, the specificity of PROTACs is a paramount concern, as off-target degradation can lead to unforeseen toxicity.[8] This guide provides a comprehensive framework for assessing the specificity of PROTACs utilizing this piperazine-based linker, comparing established methodologies and offering insights into experimental design and data interpretation for researchers in drug development.

I. The Landscape of Specificity Assessment: A Multi-pronged Approach

No single experiment can definitively establish the specificity of a PROTAC. A robust assessment requires a combination of global, cellular, and in vitro techniques to build a comprehensive profile of a degrader's activity. The goal is to move beyond simply confirming on-target degradation to confidently identifying and quantifying any off-target liabilities.

Here, we detail the core experimental workflows, explaining the rationale behind each and how they contribute to a holistic understanding of specificity.

A. Global Proteomics: An Unbiased View of the Degradome

Mass spectrometry (MS)-based proteomics provides a powerful, unbiased method to survey the entire proteome of a cell and identify which proteins are degraded upon PROTAC treatment.[8] This is the gold standard for discovering unanticipated off-target effects.

Workflow: Tandem Mass Tag (TMT) Quantitative Proteomics

This workflow allows for the simultaneous identification and quantification of thousands of proteins across multiple samples.

***dot graph TMT_Proteomics_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Cell Culture & PROTAC Treatment\n(e.g., Target Cell Line + Vehicle, PROTAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cell Lysis & Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Protein Digestion (e.g., Trypsin)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Peptide Labeling with TMT Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Pooling of Labeled Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="High-pH Reversed-Phase Fractionation", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Data Analysis: Protein Identification & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Volcano Plot Generation & Off-Target Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label=""]; B -> C [label=""]; C -> D [label=""]; D -> E [label=""]; E -> F [label=""]; F -> G [label=""]; G -> H [label=""]; H -> I [label=""]; }

Caption: TMT-based proteomics workflow for identifying off-target degradation.

Experimental Protocol: TMT-based Quantitative Proteomics

  • Cell Culture and Treatment: Plate the chosen cell line and treat with the "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate"-based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO). Shorter treatment times (e.g., < 6 hours) are often used to focus on direct degradation events.[9]

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the proteome.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • TMT Labeling: Label the peptides from each condition with a different isobaric TMT tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins across the different treatment conditions. The results are often visualized as a volcano plot, highlighting proteins with statistically significant changes in abundance.

Interpretation: The primary on-target protein should be significantly downregulated. Any other proteins that are consistently and significantly degraded are potential off-targets. It is crucial to validate these hits with orthogonal methods.

B. Cellular Target Engagement: Confirming Interaction in a Physiological Context

While proteomics reveals degradation events, it doesn't directly confirm that the PROTAC is binding to a potential off-target. Cellular target engagement assays are essential to verify that the PROTAC interacts with its intended target and potential off-targets within the complex environment of a living cell.[10]

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method based on the principle that ligand binding alters a protein's thermal stability.[10][11]

***dot graph CETSA_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Treat Intact Cells with PROTAC or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Heat Cells to a Range of Temperatures", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Separate Soluble and Precipitated Protein Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Quantify Soluble Target Protein (e.g., Western Blot, ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Generate Melt Curve to Determine Thermal Shift", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melting temperature indicates target engagement.

2. NanoBRET™ Target Engagement Assay

NanoBRET is a proximity-based assay that measures target engagement in living cells using Bioluminescence Resonance Energy Transfer (BRET).[12]

Experimental Protocol: NanoBRET™

  • Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuciferase® (NLuc) enzyme.

  • Tracer and PROTAC Addition: Add a fluorescently labeled tracer that binds to the target protein and the PROTAC to be tested.

  • BRET Measurement: If the PROTAC binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This is measured using a plate reader. The assay can be performed in both live and permeabilized cells to distinguish between cell permeability and target binding.[9]

C. In Vitro Binding Assays: Quantifying Affinity

In vitro assays are crucial for quantifying the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as to potential off-targets identified in proteomics screens.

Common Techniques:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry, and thermodynamics of the interaction.[13][14]

  • Surface Plasmon Resonance (SPR): Immobilizes one binding partner on a sensor chip and flows the other over the surface to measure association and dissociation rates, from which KD can be calculated.

  • Fluorescence Polarization (FP): Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein.[13][14]

II. Comparative Analysis: "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" vs. Other Linkers

The choice of linker is a critical determinant of PROTAC success.[15] While flexible linkers like PEG and alkyl chains are common, there is growing interest in more rigid linkers, such as those containing piperazine, to potentially improve potency and selectivity.[4][15] The optimal linker is highly dependent on the specific POI and E3 ligase pair, and empirical testing is necessary.[15]

Linker TypeKey CharacteristicsPotential Impact on Specificity
Alkyl Chains Flexible, synthetically accessible.High flexibility may lead to less defined ternary complex conformations, potentially increasing the risk of off-target engagement.
PEG Linkers Flexible, can improve solubility.[1]Similar to alkyl chains, high flexibility can be a double-edged sword for specificity.
Piperazine-based (e.g., tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate) More rigid than alkyl or PEG chains.[5][6][7] Can improve solubility due to the protonatable nitrogen.[13][14]The increased rigidity can lead to more defined and stable ternary complexes, which may enhance on-target selectivity and reduce off-target degradation. However, improper geometry can also hinder productive ternary complex formation.
"Clickable" Linkers (e.g., with triazoles) Rigid, formed via efficient click chemistry.[15]The resulting triazole ring is metabolically stable and contributes to a rigid linker strategy, which can improve selectivity.[15]

Key Considerations for Piperazine-based Linkers:

  • Protonation State: The pKa of the piperazine ring is influenced by neighboring chemical groups. This can affect the linker's charge at physiological pH, which in turn can impact cell permeability and interactions within the ternary complex.[5][6][7]

  • Exit Vector: The point of attachment of the linker to both the POI ligand and the E3 ligase ligand is crucial. Studies have shown that modifying the exit vector can minimize off-target effects.[16]

III. Case Study Simulation: Assessing a Novel "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate"-based PROTAC

Objective: To assess the specificity of a novel PROTAC, "Pip-Degrader-X," which utilizes the "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" linker to degrade Protein X.

Phase 1: Initial Efficacy and Global Specificity Screen

  • Western Blot: Confirm dose-dependent degradation of Protein X in a relevant cell line.

  • TMT Proteomics: Treat cells with 100 nM Pip-Degrader-X for 6 hours.

Simulated Proteomics Data:

ProteinLog2 Fold Change (Pip-Degrader-X vs. Vehicle)-log10(p-value)Status
Protein X -3.58.2On-Target
Protein Y-2.86.5Potential Off-Target
Protein Z-0.51.1Non-significant

Phase 2: Validation of Potential Off-Target

  • CETSA: Perform CETSA in cells treated with Pip-Degrader-X, monitoring the thermal stability of both Protein X and Protein Y. A thermal shift for Protein Y would indicate direct engagement.

  • NanoBRET™: If a suitable tracer is available, use a NanoBRET™ assay to confirm and quantify the binding of Pip-Degrader-X to Protein Y in live cells.

  • In Vitro Binding (SPR): Determine the KD of Pip-Degrader-X for both purified Protein X and Protein Y.

Phase 3: Structure-Activity Relationship (SAR) for Improved Specificity

If off-target engagement and degradation of Protein Y are confirmed, medicinal chemistry efforts would focus on modifying the PROTAC to improve specificity. This could involve:

  • Altering the attachment point of the piperazine linker on the POI ligand.

  • Synthesizing analogs with different linker lengths or rigidities.

  • Modifying the POI ligand to reduce its affinity for Protein Y.

IV. Conclusion: A Rigorous Path to Selective Degraders

The "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" linker and similar piperazine-containing moieties offer a valuable tool in the PROTAC design toolkit, providing a degree of rigidity that can be beneficial for achieving potent and selective protein degradation. However, assuming specificity based on linker choice alone is a pitfall to be avoided. A comprehensive and multi-faceted approach to specificity assessment is non-negotiable.

By combining global proteomics for unbiased discovery of off-targets with cellular target engagement and in vitro binding assays for validation and quantification, researchers can build a robust data package to support the development of highly specific PROTAC therapeutics. This iterative process of testing and rational design is paramount to unlocking the full potential of targeted protein degradation while ensuring patient safety.

V. References

  • Comparing the efficacy of different PROTAC linkers in targeted protein degradation - Benchchem. (URL: )

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: )

  • A Comparative Analysis of PROTAC Linkers: A Guide for Researchers - Benchchem. (URL: )

  • Validating PROTAC Target Engagement: A Comparative Guide to CETSA and Alternative Methods - Benchchem. (URL: )

  • Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. (URL: [Link])

  • PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])

  • A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing - ResearchGate. (URL: [Link])

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - ResearchGate. (URL: [Link])

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - NIH. (URL: [Link])

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments. (URL: [Link])

  • NanoBRET assays for PROTAC evaluation in the cellular context - Selvita. (URL: [Link])

  • Protein Degrader/PROTAC assays - Proteome Sciences. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (URL: [Link])

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. (URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - eScholarship.org. (URL: [Link])

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. (URL: [Link])

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate (CAS No: 874831-60-4). As a piperazine derivative commonly used in research and drug development, particularly as a linker for PROTAC degraders, its management as a hazardous chemical waste is critical for ensuring personnel safety and environmental compliance.[1][2][3] This document is intended for researchers, scientists, and laboratory professionals, grounding its procedures in established safety standards and regulatory requirements.

Hazard Characterization and Inherent Risk Profile

Effective waste management begins with a thorough understanding of the substance's intrinsic hazards. Tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate is classified under the Globally Harmonized System (GHS) as hazardous, necessitating specific handling and disposal protocols.[1] The primary risks associated with this compound involve acute toxicity, as well as skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |

Chemical Stability and Incompatibilities: The compound is stable under recommended storage conditions but must be segregated from incompatible materials to prevent hazardous reactions.[1]

  • Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4][5]

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate exposure risks during waste handling and accumulation, strict adherence to safety protocols is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that worker exposure to hazardous chemicals be minimized.[6][7][8]

Engineering Controls: All handling of this chemical waste, including transfer to a waste container, must be performed within a well-ventilated area, preferably a certified chemical fume hood.[1] An accessible safety shower and eyewash station are required in the immediate work area.[1]

Personal Protective Equipment (PPE): The selection of PPE is based on the compound's hazard profile. The following equipment must be worn at all times when handling the waste.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Safety glasses with side shields or goggles (EN 166 compliant)[9] Protects against splashes and eye irritation.[1]
Hand Chemical-resistant gloves (e.g., Nitrile rubber)[9] Prevents skin contact, as the substance is harmful and causes irritation.[1]
Body Long-sleeved laboratory coat Protects skin from accidental contact.[9]

| Respiratory | Not required under normal fume hood use | If ventilation is inadequate or in case of a spill, a NIOSH-approved respirator may be necessary.[9] |

Step-by-Step Waste Management and Disposal Protocol

The disposal of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) establishes the framework under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste from "cradle-to-grave".[10][11]

Step 1: Waste Determination Based on its GHS classifications for toxicity, this compound must be managed as a hazardous waste.[1][10] Laboratory personnel are responsible for making this determination as the first step in the disposal process.[10]

Step 2: Segregation of Waste Proper segregation is crucial to prevent dangerous chemical reactions.

  • Collect waste containing this compound in a dedicated container.

  • Crucially, ensure this waste stream is kept separate from incompatible materials, especially strong acids, bases, and oxidizing agents. [1][12] Mixing these could lead to uncontrolled reactions.

Step 3: Containerization and Labeling Proper containment and labeling are regulatory requirements that ensure safe handling and transport.

  • Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[12] Keep the container closed at all times except when adding waste.[12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate" and CAS number: 874831-60-4.

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity, health hazard).

    • The date on which waste was first added to the container (accumulation start date).

    • The name and contact information of the generating laboratory or principal investigator.[7]

Step 4: On-Site Accumulation Waste must be accumulated at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[12] The labeled waste container should be stored in a designated, secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Final Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Engage a Licensed Waste Disposal Company: The final disposal must be managed by a licensed and certified hazardous waste disposal vendor.[10] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Manifest System: For transport off-site, a Uniform Hazardous Waste Manifest is required.[12][13] This is a legal document that tracks the waste from the generator to its final destination, ensuring a proper chain of custody.[13]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[1]

    • Wearing full PPE, prevent the spill from spreading or entering drains.[1]

    • Absorb the spilled material using an inert, non-combustible absorbent material like diatomite or universal binders.[1]

    • Collect the contaminated absorbent material and place it into a labeled hazardous waste container for disposal.[1]

    • Decontaminate the spill area with a suitable solvent like alcohol, followed by soap and water.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Visual Workflow and Reference Summary

The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.

DisposalWorkflow Disposal Workflow for Hazardous Chemical Waste cluster_lab Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) Coordination cluster_disposal Final Disposition A Waste Generation (Unused chemical or contaminated materials) B Step 1: Hazard Determination (Classify as Hazardous Waste) A->B C Step 2: Don PPE (Gloves, Eye Protection, Lab Coat) B->C D Step 3: Segregate Waste (Separate from incompatibles) C->D E Step 4: Containerize & Label (Use approved, labeled container) D->E F Step 5: On-Site Accumulation (Store in designated SAA) E->F G Step 6: Schedule Pickup (Contact licensed waste vendor) F->G H Step 7: Prepare Manifest (Complete tracking documentation) G->H I Step 8: Vendor Transport (Waste moved off-site) H->I J Step 9: Compliant Disposal (Treatment/Incineration) I->J

Caption: Decision workflow for the compliant disposal of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate.

Table 3: Disposal Quick Reference Summary

Parameter Requirement
Waste Category Hazardous Chemical Waste (Acute Toxicity, Irritant)
Required PPE Nitrile gloves, safety goggles, lab coat
Key Incompatibilities Strong Acids, Strong Bases, Strong Oxidizing/Reducing Agents
Container Type Labeled, sealed, chemically compatible container in secondary containment

| Disposal Method | Must be handled by a licensed hazardous waste disposal contractor |

By adhering to this structured protocol, laboratory professionals can ensure that the disposal of tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting both personnel and the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Piperazine citrate Safety Data Sheet. Novachem. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • tert-Butyl (3-(piperazin-1-yl)propyl)carbamate Product Information. Pharmaffiliates. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]

  • 1-Boc-piperazine Safety Data Sheet. Fisher Scientific. [Link]

  • Piperazine & Derivatives. Adani Pharmachem Private Limited. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. [Link]

  • Piperazine. Wikipedia. [Link]

Sources

Personal protective equipment for handling tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to foster a culture of profound safety and operational excellence within the laboratory. The compound tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate (CAS No. 874831-60-4), a versatile linker used in the synthesis of advanced chemical tools like PROTACs, demands our utmost respect and diligence.[1] Its specific hazard profile necessitates a comprehensive and meticulously planned approach to personal protection.

This guide is structured to provide you, my fellow researchers and drug development professionals, with not just a list of equipment, but a deep, causal understanding of why each piece of Personal Protective Equipment (PPE) is critical. We will explore the compound's specific risks, the logic behind our procedural choices, and a self-validating system of protocols designed to ensure your safety and the integrity of your research.

Foundational Risk Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. Tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate is not a benign substance. Its hazard profile, as outlined in its Safety Data Sheet (SDS), indicates multiple routes of potential exposure and harm.[2][3] A thorough understanding of these risks is the non-negotiable first step in building a robust safety protocol.

Table 1: GHS Hazard Classification and Implications
Hazard ClassificationGHS CodePractical Implication in the Lab
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed. Accidental ingestion via contaminated hands is a primary risk.[2][3][4]
Acute Toxicity, Dermal (Category 4)H312Harmful in contact with skin. The skin provides a direct route for systemic exposure.[2][3][4]
Skin Irritation (Category 2)H315Causes skin irritation. Direct contact can lead to redness, inflammation, or dermatitis.[2][3][5]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation. Splashes or aerosols can result in significant, potentially lasting eye damage.[2][3][5]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled. Particularly relevant when handling the compound as a powder or generating aerosols.[2][3][4]
Respiratory Tract IrritationH335May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[2][3]

This substance is incompatible with strong acids, alkalis, and oxidizing agents.[2] Furthermore, under fire conditions, it can decompose to emit toxic fumes, including nitrogen oxides and carbon monoxide.[2][4][6][7]

The Hierarchy of Controls: PPE as the Final Guardian

In laboratory safety, PPE is the last and most personal line of defense. Its selection is not arbitrary but the final step in a well-established safety paradigm known as the "Hierarchy of Controls."

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Ex: Fume Hood, Ventilated Enclosure Substitution->Engineering Administrative Administrative Controls (Change the way people work) Ex: SOPs, Training, Signage Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Ex: Gloves, Goggles, Respirator Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate, engineering controls like a certified chemical fume hood are mandatory for nearly all handling steps to mitigate inhalation risks.[2][8] Administrative controls, such as Standard Operating Procedures (SOPs) and thorough training, are equally vital. This guide focuses on the final layer: the specific PPE required to protect you when direct or potential exposure cannot be engineered out.

Core PPE Protocols: A Head-to-Toe Mandate

Based on the hazard assessment, a multi-layered PPE approach is required. The selection should be based on a task-specific risk assessment.

Table 2: Task-Based PPE Selection Guide
TaskMinimum Required PPERecommended Additional PPE (Based on Scale/Risk)
Weighing/Aliquoting (Solid) Nitrile Gloves, Safety Goggles, Lab CoatFace Shield, Respiratory Protection (N95 or higher)
Solution Preparation Nitrile Gloves, Safety Goggles, Lab CoatFace Shield, Chemical-Resistant Apron
Reaction Workup/Purification Nitrile Gloves, Safety Goggles, Lab CoatFace Shield, Chemical-Resistant Apron, Forearm Protection
Small Spill Cleanup (<10g/mL) 2 pairs of Nitrile Gloves, Safety Goggles, Lab CoatFace Shield, Respiratory Protection
Large Spill Cleanup (>10g/mL) Chemical-Resistant Gloves (Butyl/Neoprene), Chemical Goggles, Face Shield, Chemical-Resistant Suit/Coveralls, Respiratory ProtectionSupplied-Air Respirator
Detailed PPE Specifications
  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards are mandatory.[8] A common lab error is using safety glasses, which do not provide a seal around the eyes and are insufficient for protecting against splashes and aerosols. When handling larger volumes or performing tasks with a high splash potential (e.g., solution transfers, workups), a full-face shield must be worn in addition to safety goggles.[9]

  • Hand Protection : Given the "Harmful in contact with skin" classification, glove selection is critical.[2] Standard nitrile laboratory gloves are the minimum requirement. However, it is imperative to recognize that no glove material offers permanent protection. Always check the manufacturer's data for breakthrough time and permeation resistance for carbamates or similar chemical classes. For prolonged handling or in the event of a spill, double-gloving provides an additional layer of safety. For extensive contamination, heavy-duty butyl or neoprene gloves are recommended.[6][9]

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the baseline requirement. To prevent skin exposure, ensure no skin is visible between the glove cuff and the lab coat sleeve. For procedures involving larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9] Contaminated work clothing must not be taken home and should be laundered separately from personal attire.[10]

  • Respiratory Protection : Due to the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications, all handling of the solid form or any procedure that could generate aerosols must be performed within a certified chemical fume hood.[2][8] If, for any reason, engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P95 or P100 particulate filter is the minimum standard.[8][9] Fit testing for respirators is a regulatory requirement to ensure a proper seal.

Operational and Disposal Plans: A Step-by-Step Workflow

Trustworthy protocols are self-validating. This workflow integrates safety checks at every stage, from preparation to disposal, ensuring that safety is an active process, not a passive assumption.

Safe Handling & Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase A Verify Fume Hood Certification B Locate & Test Eyewash/Shower A->B C Assemble All Materials & Waste Containers B->C D Don Required PPE (per Task) C->D E Perform Work in Fume Hood D->E Proceed to Handling F Keep Containers Closed When Not in Use E->F G Decontaminate Spatulas/Surfaces F->G H Segregate Waste: - Solid Chemical - Contaminated Sharps - Contaminated Consumables G->H Proceed to Disposal I Wipe Down & Clean Work Area H->I J Doff PPE in Correct Order (Gloves First) I->J K Wash Hands Thoroughly J->K

Caption: Logical workflow for the safe handling and disposal of the compound.

Operational Protocol
  • Pre-Operation Safety Check :

    • Confirm the chemical fume hood has been certified within the last year.

    • Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[2][8]

    • Designate clearly labeled waste containers for solid chemical waste, contaminated consumables (e.g., gloves, wipes), and sharps.

  • PPE Donning Sequence :

    • First, don your lab coat and any required coveralls.

    • Next, put on your safety goggles and/or face shield.

    • If required, put on your respirator. Perform a seal check.

    • Finally, don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Safe Handling :

    • Conduct all manipulations deep within the fume hood to ensure containment.

    • When handling the solid, avoid creating dust.[2][11] If weighing, use a ventilated balance enclosure or perform the task in the fume hood.

    • Use tools (spatulas, stir bars) dedicated to this process or thoroughly decontaminate them with a suitable solvent (e.g., ethanol) after use.[2]

  • PPE Doffing Sequence (Critical to Avoid Contamination) :

    • Remove gloves first, using a technique that avoids touching the outside of the glove with your bare skin.

    • Remove the lab coat or coveralls, turning it inside out as you remove it.

    • Remove the face shield and goggles.

    • If used, remove the respirator last.

    • Wash hands and forearms thoroughly with soap and water.[2][5]

Disposal Plan
  • Chemical Waste : Unused or waste tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical (gloves, pipette tips, wipes, bench paper) must be disposed of in a separate, sealed hazardous waste container. Do not discard these items in the regular trash.

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[2][5] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Emergency Response: Plan for the Unexpected

Even with meticulous planning, accidents can happen. Immediate and correct action is crucial to mitigate harm.

Table 3: Emergency First Aid Procedures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink plenty of water. Call a physician or poison control center immediately.[2][4]

In the event of a spill, evacuate non-essential personnel. For small spills, absorb the material with an inert binder (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[2] For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.

By internalizing not just the "what" but the "why" of these protocols, you transform safety from a checklist into a mindset. This compound is a valuable tool in our collective mission of scientific advancement, and by handling it with the rigorous care it demands, we protect ourselves, our colleagues, and the integrity of our work.

References

  • tert-Butyl carbamate Safety Data Sheet (Alternative). Fisher Scientific. [Link]

  • tert-Butyl carbamate Material Safety Data Sheet. Cole-Parmer. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.